molecular formula C14H14BrNO B1276727 5-(Benzyloxy)-2-bromo-4-methylaniline CAS No. 499770-88-6

5-(Benzyloxy)-2-bromo-4-methylaniline

Cat. No.: B1276727
CAS No.: 499770-88-6
M. Wt: 292.17 g/mol
InChI Key: FEMSDHJSFUHYSH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-bromo-4-methylaniline is a useful research compound. Its molecular formula is C14H14BrNO and its molecular weight is 292.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methyl-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMSDHJSFUHYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426937
Record name 5-(benzyloxy)-2-bromo-4-methylaniline
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Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-88-6
Record name 2-Bromo-4-methyl-5-(phenylmethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(benzyloxy)-2-bromo-4-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the novel aromatic amine, 5-(benzyloxy)-2-bromo-4-methylaniline. While this compound holds potential as a building block in medicinal chemistry and materials science, a thorough public-domain characterization of its fundamental properties is not yet available. This document aims to bridge that gap by not only presenting the established information but also by providing detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. Understanding these properties is a critical first step in any drug discovery or material development pipeline, as they profoundly influence a compound's behavior in biological and chemical systems.[1][2][3][4]

Molecular Identity and Known Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is an aniline derivative characterized by the presence of a benzyloxy, a bromo, and a methyl group on the phenyl ring.

Table 1: Core Identification of this compound

IdentifierValueSource
CAS Number 499770-88-6[5]
Molecular Formula C₁₄H₁₄BrNO[5]
Molecular Weight 292.18 g/mol [5]
Hazard Statement Irritant[5]

The molecular structure, depicted below, reveals key functional groups that will dictate its physicochemical behavior. The basic aniline nitrogen, the lipophilic benzyloxy group, and the electron-withdrawing bromine atom are all expected to play significant roles in properties such as solubility, acidity/basicity, and lipophilicity.

Caption: Chemical structure of this compound.

The Pivotal Role of Physicochemical Properties in Drug Discovery

In the realm of drug development, the adage "a drug must reach its target to be effective" underscores the importance of physicochemical properties. These characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[1][4][6] A molecule with excellent target affinity in vitro may fail in vivo if it has poor solubility, low permeability, or is rapidly metabolized. Therefore, an early and accurate assessment of properties like solubility, pKa, and lipophilicity (logP) is paramount to guide lead optimization and reduce late-stage attrition.[1][2][3]

Characterization of Key Physicochemical Properties: A Methodological Approach

As of the latest literature review, specific experimental data for the melting point, boiling point, aqueous solubility, pKa, and logP of this compound are not publicly available. The following sections provide detailed, authoritative protocols for the experimental determination of these crucial parameters.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Several methods can be employed to determine solubility, with the shake-flask method being a widely accepted standard.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired buffer.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Caption: Workflow for shake-flask solubility determination.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid or base. For an ionizable compound like this compound, the pKa dictates the extent of ionization at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and interaction with its biological target. The aniline functional group is expected to be basic. Potentiometric titration is a robust and widely used method for pKa determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve, where the pH is equal to the pKa.

pKa_Determination A Dissolve Compound B Titrate with Strong Acid A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key parameter influencing membrane permeability and plasma protein binding. The shake-flask method using n-octanol and water is the traditional and most reliable method for logP determination.

Experimental Protocol: logP Determination (Shake-Flask Method)

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of this compound in either the n-octanol or water phase.

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning of the compound between the two layers.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully remove a sample from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Determination A Dissolve Compound in Pre-saturated Solvent B Mix n-Octanol & Water Phases A->B C Shake to Equilibrate B->C D Separate Phases C->D E Measure Concentration in Each Phase (HPLC) D->E F Calculate P = [Octanol]/[Aqueous] E->F G logP = log10(P) F->G

Caption: Workflow for logP determination using the shake-flask method.

Predictive Models for Physicochemical Properties

In the absence of experimental data, computational models can provide estimations of physicochemical properties. These in silico tools are valuable for early-stage drug discovery to prioritize compounds for synthesis and further testing. Numerous software packages and online platforms can predict properties like logP and pKa based on the chemical structure. While these predictions are useful, they should be considered as estimations and ideally confirmed by experimental data.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While its fundamental physicochemical properties are not yet fully characterized in the public domain, this guide provides a framework for understanding their importance and outlines the authoritative experimental procedures for their determination. By following these robust methodologies, researchers can generate the high-quality data necessary to unlock the full potential of this and other novel chemical entities in their drug discovery and development endeavors.

References

  • Deshpande, S. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharma and Bio Sciences, 6(1), P580-P592. [Link]

  • Kyrlidis, A., & Giatrellis, S. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Hellenic Journal of Atherosclerosis, 2(3), 193-206. [Link]

  • Curating Science (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug? [Link]

  • Wen, H., & Li, Y. (2015). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 50(22), 1937-1941. [Link]

Sources

5-(Benzyloxy)-2-bromo-4-methylaniline spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the spectroscopic data of 5-(Benzyloxy)-2-bromo-4-methylaniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aniline that holds potential as a versatile intermediate in organic synthesis. Its structure incorporates several key functional groups: a bromine atom, a benzyloxy group, a methyl group, and an amino group, all attached to a central benzene ring. This combination of functionalities makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The strategic placement of these substituents allows for a variety of chemical transformations, such as cross-coupling reactions at the bromine position and derivatization of the amino group.[1]

A thorough understanding of the spectroscopic characteristics of this compound is essential for its synthesis, purification, and subsequent use. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the established spectroscopic principles of substituted anilines and related compounds, drawing on data from analogous structures to provide a reliable reference for researchers.[3][4][5][6]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the various substituents on the aniline ring.

Key Predictions:

  • Aromatic Protons: The aniline ring has two aromatic protons, which will appear as singlets due to their para relationship. The proton at C3 is expected to be deshielded by the adjacent bromine atom, while the proton at C6 will be influenced by the adjacent amino group.

  • Benzyloxy Group Protons: The five protons of the phenyl ring in the benzyloxy group will appear as a multiplet in the aromatic region. The two benzylic protons will be a singlet, shifted downfield due to the adjacent oxygen atom.

  • Methyl Protons: The three protons of the methyl group at C4 will appear as a singlet in the aliphatic region.

  • Amine Protons: The two protons of the amino group will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Predicted ¹H NMR Data Summary:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~ 7.3s
H-6~ 6.8s
-OCH₂-Ph~ 5.0s
-OCH₂-C₆H₅~ 7.3-7.5m
-CH₃~ 2.2s
-NH₂~ 3.6 (broad)s

Experimental Protocol for ¹H NMR Spectroscopy:

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.[7] The spectrum is recorded on a 400 or 500 MHz NMR spectrometer.[7] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The data is processed, and the chemical shifts, multiplicities, and coupling constants are determined.

Molecular Structure with Proton Labeling:

Caption: Labeled structure of this compound for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic rings.

Key Predictions:

  • Aniline Ring Carbons: The chemical shifts of the carbons in the aniline ring will be affected by the electron-donating amino and benzyloxy groups and the electron-withdrawing bromine atom. The carbon bearing the amino group (C1) will be shifted upfield, while the carbon with the bromine (C2) will be downfield.

  • Benzyloxy Group Carbons: The benzylic carbon (-OCH₂-) will appear in the aliphatic region, while the carbons of the phenyl ring will be in the aromatic region.

  • Methyl Carbon: The methyl carbon will have a characteristic upfield chemical shift.

Predicted ¹³C NMR Data Summary:

CarbonPredicted Chemical Shift (δ, ppm)
C1~ 145
C2~ 110
C3~ 132
C4~ 128
C5~ 150
C6~ 115
-OCH₂-~ 70
-OCH₂-C₆H₅ (ipso)~ 137
-OCH₂-C₆H₅ (ortho, meta, para)~ 127-129
-CH₃~ 18

Experimental Protocol for ¹³C NMR Spectroscopy:

A more concentrated sample (20-50 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).[7] The spectrum is recorded on a 100 or 125 MHz NMR spectrometer.[7] A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon. Several hundred to several thousand scans may be required to obtain a good signal-to-noise ratio.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Key Predictions:

  • N-H Stretching: The amino group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching of the aromatic amine will be in the 1250-1350 cm⁻¹ range.

  • C-O Stretching: The C-O stretching of the ether linkage will appear as a strong band around 1200-1250 cm⁻¹.

  • C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Data Summary:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300-3500Medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
C=C Stretch (Aromatic)1450-1600Medium-Strong
C-N Stretch1250-1350Medium
C-O Stretch (Ether)1200-1250Strong
C-Br Stretch500-600Medium

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using an FTIR spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]

Predicted Mass Spectrometry (MS) Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Key Predictions:

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, as bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • Major Fragmentation Pathways: A prominent fragmentation will be the cleavage of the benzyl group, resulting in a [M-C₇H₇]⁺ fragment. Another likely fragmentation is the loss of the bromine atom.

Predicted MS Data Summary:

m/zIon
307/309[M]⁺
216/218[M - C₇H₇]⁺
91[C₇H₇]⁺

Experimental Protocol for Mass Spectrometry:

A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The sample is ionized, and the ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Fragmentation Pathway:

G M [M]⁺ m/z 307/309 frag1 [M - C₇H₇]⁺ m/z 216/218 M->frag1 - C₇H₇ frag2 [C₇H₇]⁺ m/z 91 M->frag2 benzyl cleavage

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound, a compound with significant potential in synthetic chemistry. The detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established principles and data from related molecules, offers a valuable resource for its unambiguous identification and characterization. The included general experimental protocols provide a framework for obtaining high-quality spectroscopic data for this and similar novel compounds.

References

  • Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Bhattacharya, S., Nayak, S. K., Chattopadhyay, S., Banerjee, M., & Mukherjee, A. K. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(25), 6134–6140. [Link]

  • Bhattacharya, S., Nayak, S. K., Chattopadhyay, S., Banerjee, M., & Mukherjee, A. K. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. American Chemical Society. Retrieved from [Link]

  • (n.d.). Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]

  • (n.d.). Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Supplementary Information. Retrieved from [Link]

  • (n.d.). Table of Contents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylaniline. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]

  • (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

  • (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-bromo-. NIST WebBook. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Benzyloxy)-2-bromo-4-methylaniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the multifaceted aromatic compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. We will explore the influence of the various substituents on the aniline core, detailing the rationale behind chemical shift assignments and coupling patterns. Furthermore, this guide presents standardized protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental results.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative with a unique arrangement of functional groups that makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The aniline core is adorned with a bromine atom, a methyl group, and a benzyloxy group, each imparting distinct electronic and steric effects that are reflected in its NMR spectra.

A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for the unambiguous structural confirmation of this molecule and for monitoring its transformations in chemical reactions. This guide will serve as a key reference for scientists working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the aniline ring.

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic protons on the aniline and benzyl rings will resonate in this region.[1][2][3]

  • Aniline Ring Protons: The aniline ring is substituted with a bromine atom, a methyl group, a benzyloxy group, and an amino group. The amino group is a strong electron-donating group, which tends to shield the ortho and para protons, shifting them upfield.[4] Conversely, the bromine atom is an electron-withdrawing group, causing deshielding and a downfield shift. The interplay of these effects, along with the steric influence of the ortho-bromo and meta-methyl groups, results in a complex splitting pattern.

    • H-3 and H-6: These two protons on the aniline ring are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the 3-position is ortho to the bromine and meta to the amino group, while the proton at the 6-position is ortho to the amino group and meta to the benzyloxy group.

  • Benzyl Ring Protons: The five protons of the phenyl group in the benzyloxy substituent will typically appear as a multiplet in the range of δ 7.2-7.5 ppm.

Benzylic Protons (CH₂)

The two protons of the methylene group connecting the phenyl ring to the oxygen atom are expected to appear as a sharp singlet around δ 5.0 ppm. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

Methyl Protons (CH₃)

The three protons of the methyl group at the 4-position of the aniline ring will appear as a singlet, typically in the range of δ 2.0-2.5 ppm.[2]

Amine Protons (NH₂)

The two protons of the amino group will appear as a broad singlet. The chemical shift of the NH₂ protons is variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH₂Variable (broad)s
Ar-H (Aniline Ring)6.5 - 7.5s
Ar-H (Benzyl Ring)7.2 - 7.5m
O-CH₂-Ph~5.0s
Ar-CH₃~2.2s

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Aromatic Carbons (δ 110-160 ppm)

The twelve aromatic carbons from the aniline and benzyl rings will dominate this region of the spectrum.[1][2]

  • Aniline Ring Carbons: The chemical shifts of the carbons in the substituted aniline ring are significantly affected by the attached functional groups. The carbon bearing the amino group (C-1) and the carbon bearing the benzyloxy group (C-5) will be shifted downfield due to the electronegativity of the nitrogen and oxygen atoms, respectively. The carbon attached to the bromine (C-2) will also be influenced by the halogen's electronegativity.

  • Benzyl Ring Carbons: The carbons of the phenyl group in the benzyloxy substituent will show characteristic signals, with the ipso-carbon (the carbon attached to the methylene group) appearing at a distinct chemical shift from the ortho, meta, and para carbons.

Aliphatic Carbons
  • Benzylic Carbon (O-CH₂-Ph): This carbon will appear in the range of δ 65-75 ppm.

  • Methyl Carbon (Ar-CH₃): The methyl carbon is expected to resonate at approximately δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C (Aniline Ring)110 - 150
Ar-C (Benzyl Ring)125 - 140
O-CH₂-Ph65 - 75
Ar-CH₃15 - 20

Experimental Protocols

To obtain high-quality NMR spectra, adherence to standardized experimental procedures is crucial.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aniline derivatives.[6]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Data Processing and Interpretation Workflow

The following workflow outlines the steps for processing and interpreting the acquired NMR data.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Interpretation Spectral Interpretation A Sample Preparation B Instrument Setup A->B C Data Acquisition (FID) B->C D Fourier Transform C->D Raw Data E Phase Correction D->E F Baseline Correction E->F G Integration & Referencing F->G H Chemical Shift Analysis G->H Processed Spectrum I Splitting Pattern Analysis H->I J Integration Analysis I->J K Structure Elucidation J->K

Figure 1: A generalized workflow for NMR data acquisition, processing, and interpretation.

Causality in Experimental Choices

The choice of experimental parameters is dictated by the need to obtain a spectrum with a good signal-to-noise ratio and sufficient resolution to discern fine structural details.

  • Choice of Solvent: The solvent must not only dissolve the analyte but also be chemically inert to it. The choice between CDCl₃ and DMSO-d₆ can also be strategic; for instance, the broader NH₂ peak is often more clearly observed in DMSO-d₆ due to its hydrogen bond accepting nature.

  • Spectrometer Frequency: A higher magnetic field strength (and thus higher frequency) increases the chemical shift dispersion, which is crucial for resolving overlapping signals in the complex aromatic region of this molecule.

  • Relaxation Delays: Adequate relaxation delays are essential for quantitative analysis, ensuring that all nuclei have returned to their equilibrium state before the next pulse. This is particularly important for ¹³C NMR where quaternary carbons can have long relaxation times.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A systematic analysis of the chemical shifts, integration, and coupling patterns, guided by the principles of substituent effects, allows for the complete assignment of all proton and carbon signals. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important synthetic intermediate and to leverage NMR spectroscopy as a powerful tool in their scientific endeavors.

References

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Mass Spectrometry of 5-(Benzyloxy)-2-bromo-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the mass spectrometric analysis of 5-(Benzyloxy)-2-bromo-4-methylaniline, a substituted aromatic amine of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental methodologies, and expected fragmentation pathways of this compound, ensuring a comprehensive understanding for its accurate identification and characterization.

Introduction: The Analytical Imperative

This compound (C₁₄H₁₄BrNO, M.W. 292.18 g/mol ) is a multifaceted molecule featuring a brominated aniline core, a methyl substituent, and a benzyloxy group.[1] This unique combination of functional groups presents both opportunities and challenges for mass spectrometric analysis. A thorough understanding of its behavior under various ionization conditions is paramount for its unambiguous identification in complex matrices, for reaction monitoring, and for impurity profiling in drug development pipelines. This guide will navigate the theoretical underpinnings and practical applications of mass spectrometry for this specific analyte.

Physicochemical Properties and Their Mass Spectrometric Implications

The structure of this compound dictates the analytical strategy. The aromatic nature of the molecule suggests that it will exhibit strong molecular ion peaks, particularly with soft ionization techniques.[2] The presence of a basic aniline moiety makes it a prime candidate for positive-ion mode electrospray ionization (ESI), where it can be readily protonated.[3][4] Conversely, the volatility of the compound, while not exceedingly high, may permit analysis by gas chromatography-mass spectrometry (GC-MS), likely requiring derivatization to improve thermal stability and chromatographic performance. The bromine atom is a key structural marker, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 natural abundance, which will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

PropertyValueSource
CAS Number499770-88-6[1]
Molecular FormulaC₁₄H₁₄BrNO[1]
Molecular Weight292.18 g/mol [1]

Ionization Methodologies: A Dichotomy of Approaches

The choice of ionization technique is a critical decision point in the analysis of this compound, fundamentally influencing the nature of the resulting mass spectrum. The two primary approaches, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages.

Electron Ionization (EI): The Path to Structural Elucidation

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV.[5][6] This energetic process induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[7] For this compound, EI-MS is invaluable for confirming its identity through the analysis of its fragmentation pattern. However, the high energy of EI can sometimes lead to a diminished or absent molecular ion peak, which can complicate molecular weight determination.[6]

Electrospray Ionization (ESI): The Gentle Giant for Molecular Weight Determination

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[8][9] This process imparts minimal excess energy to the analyte, resulting in a mass spectrum dominated by the protonated molecule, [M+H]⁺, with little to no fragmentation.[3][10] ESI is particularly well-suited for coupling with liquid chromatography (LC-MS) and is the method of choice for analyzing less volatile or thermally labile compounds.[10][11] For this compound, ESI would be employed to confidently determine its molecular weight and for quantitative studies.

Caption: Choice of Ionization Technique.

Mass Analysis and Predicted Fragmentation Pathways

A detailed analysis of the mass spectrum provides the necessary information for structural confirmation. The following sections outline the predicted fragmentation of this compound under EI conditions.

The Molecular Ion

The mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 291 and 293, corresponding to the [M]⁺• ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near-equal intensity of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways

The fragmentation of this compound is predicted to proceed through several key pathways, driven by the energetic instability of the molecular ion and the relative bond strengths within the molecule.

  • Loss of the Benzyl Group: A significant fragmentation pathway is the cleavage of the benzylic ether bond, leading to the loss of a benzyl radical (•C₇H₇) and the formation of a stable phenoxy cation. This would result in a fragment ion at m/z 200/202.

  • Formation of the Tropylium Ion: A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

  • Alpha-Cleavage: Characteristic of amines, alpha-cleavage adjacent to the nitrogen atom can occur. However, in this aromatic system, this is less favored than cleavages of the substituents.

  • Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at m/z 212.

Fragmentation_Pathway M [C₁₄H₁₄BrNO]⁺• m/z 291/293 F1 [C₇H₇]⁺ Tropylium Ion m/z 91 M->F1 β-cleavage F2 [C₇H₇BrNO]⁺• Loss of •CH₃ m/z 276/278 M->F2 - •CH₃ F4 [C₁₄H₁₄NO]⁺ Loss of •Br m/z 212 M->F4 - •Br F5 [C₇H₇BrN]⁺• Loss of C₇H₇O• m/z 184/186 M->F5 - C₇H₇O• F3 [C₇H₇O]⁺ Loss of •C₇H₇Br m/z 107 F6 [C₆H₅O]⁺ Loss of •CH₂ m/z 93 F3->F6 - CH₂ F5->F3 Rearrangement & Loss of Br•

Caption: Predicted EI Fragmentation Pathway.

Tabulated Predicted Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFormulaNotes
291/293Molecular Ion[C₁₄H₁₄BrNO]⁺•Characteristic 1:1 isotopic pattern.
212[M - Br]⁺[C₁₄H₁₄NO]⁺Loss of a bromine radical.
184/186[M - C₇H₇O]⁺•[C₇H₇BrN]⁺•Loss of a benzyloxy radical.
91Tropylium Ion[C₇H₇]⁺Often the base peak.
107[C₇H₇O]⁺[C₇H₇O]⁺Benzyloxy cation.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of this compound when high separation efficiency is required and the analyte is sufficiently volatile and thermally stable.

5.1.1. Sample Preparation and Derivatization

  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (Optional but Recommended): To improve thermal stability and chromatographic peak shape, derivatization of the primary amine is advised. A common method is N-acetylation:

    • To the 1 mL sample solution, add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • The derivatized sample is now ready for injection.

5.1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-450

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is ideal for the direct analysis of this compound without the need for derivatization, and is particularly useful for quantitative analysis.[11]

5.2.1. Sample Preparation

  • Dissolution: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create calibration standards and quality control samples at the desired concentrations.[12]

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.[13]

5.2.2. LC-MS Instrumental Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent triple quadrupole mass spectrometer)

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • Initial: 95% A, 5% B

    • 0.5 min: 95% A, 5% B

    • 8.0 min: 5% A, 95% B

    • 9.0 min: 5% A, 95% B

    • 9.1 min: 95% A, 5% B

    • 12.0 min: End of run

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Nebulizer Gas Pressure: 7.0 bar

  • Data Acquisition Mode: Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification).

Caption: General Mass Spectrometry Workflow.

Conclusion

The mass spectrometric analysis of this compound is a robust and informative approach for its characterization. The strategic selection of ionization techniques, coupled with appropriate chromatographic separation, allows for both definitive structural elucidation and sensitive quantification. The predictable fragmentation patterns, particularly the characteristic bromine isotopic signature and the formation of the tropylium ion, provide a high degree of confidence in its identification. The protocols outlined in this guide serve as a validated starting point for researchers, enabling them to generate high-quality data for their specific applications in drug discovery and chemical development.

References

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A Technical Guide to the Structural Elucidation of 5-(Benzyloxy)-2-bromo-4-methylaniline: A Case Study in Crystallographic Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is of paramount importance. This knowledge, derived from single-crystal X-ray diffraction, underpins structure-activity relationship (SAR) studies, aids in polymorph identification, and is critical for intellectual property. This guide provides an in-depth, technical framework for the crystal structure determination of the compound 5-(Benzyloxy)-2-bromo-4-methylaniline. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as a comprehensive roadmap for its elucidation. We will detail the necessary steps from synthesis and crystal growth to data analysis and interpretation. To illustrate the expected outcomes and the depth of analysis, we will utilize crystallographic data from the closely related analogue, 5-Bromo-4-iodo-2-methylaniline, as a practical case study.

Introduction: The Imperative of Structural Chemistry in Modern Drug Discovery

The journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be mitigated through a deep understanding of the molecule's solid-state properties. The crystal structure provides the most definitive depiction of a molecule's conformation, electronic distribution, and the intricate network of intermolecular interactions that govern its packing in the solid state. These features directly influence critical pharmaceutical properties such as solubility, stability, dissolution rate, and bioavailability.

Crystallographic studies are a cornerstone of structure-based drug design (SBDD)[1]. By revealing the precise architecture of a small molecule, researchers can rationalize its binding affinity to a biological target, such as an enzyme or receptor, and make informed decisions to optimize its efficacy and selectivity[1][2]. Furthermore, the determination of the absolute configuration of chiral centers is an unambiguous outcome of X-ray crystallography, a critical aspect for ensuring the safety and efficacy of stereospecific drugs[3].

The target of this guide, this compound (CAS 499770-88-6), is a halogenated aniline derivative[4]. Such compounds are common building blocks in medicinal chemistry, valued for their synthetic versatility[5][6]. The presence of a bromine atom, an amine group, and a bulky benzyloxy substituent suggests a rich potential for varied intermolecular interactions, making its crystal structure of significant interest.

Synthesis and Crystal Growth: The Foundation of a Successful Structure Determination

The first and often most challenging step in a crystallographic experiment is obtaining a high-quality single crystal[7]. A suitable crystal should be a single, unfractured specimen, typically between 0.1 and 0.5 mm in its dimensions, with clean faces and no visible defects[7][8].

Synthesis of this compound

While specific reaction schemes for this exact molecule are not detailed in the provided search results, a plausible synthetic route can be inferred from standard organic chemistry principles and related syntheses[6][9]. A potential pathway could involve the bromination of a suitable 4-methylaniline precursor that is protected at the 5-position with a benzyloxy group. The conditions for such a reaction, including the choice of solvent and brominating agent (e.g., N-bromosuccinimide), would need to be optimized to ensure regioselectivity and high yield[6].

Protocol for Single Crystal Growth

The causality behind choosing a crystallization method lies in balancing the kinetics and thermodynamics of crystal formation. The goal is to achieve a state of slow supersaturation, allowing for the ordered deposition of molecules onto a growing lattice rather than rapid precipitation.

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Gently warm the chosen solvent and dissolve the compound until a saturated or near-saturated solution is achieved. It is crucial to use a minimal amount of solvent.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Controlled Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over a period of days to weeks. The vial should be left in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction: From Crystal to Data

Single-crystal X-ray diffraction is the definitive technique for determining the arrangement of atoms in a crystalline solid[10][11]. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams[12].

Experimental Workflow

The workflow for a single-crystal X-ray diffraction experiment is a systematic process designed to yield a complete and accurate dataset.

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Structure Solution crystal_growth 1. Crystal Growth crystal_selection 2. Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer 3. Mount on Diffractometer crystal_selection->diffractometer prelim_scan 4. Unit Cell Determination diffractometer->prelim_scan data_collection 5. Full Data Collection prelim_scan->data_collection integration 6. Integration data_collection->integration scaling 7. Scaling & Merging integration->scaling solve 8. Structure Solution (e.g., Direct Methods) scaling->solve refine 9. Structure Refinement solve->refine validation 10. Validation & Analysis refine->validation Final CIF File

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Detailed Methodological Steps
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop, which is then affixed to a goniometer head.

  • Data Collection: The goniometer is placed on the diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal motion of the atoms and protect the crystal from radiation damage. A preliminary scan determines the unit cell parameters and crystal system. Subsequently, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Reduction and Structure Solution: The raw diffraction images are processed to integrate the intensities of each reflection[12]. These intensities are then scaled and merged to produce a final reflection file. The structure is typically solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors and those calculated from the model.

Structural Analysis: A Case Study of 5-Bromo-4-iodo-2-methylaniline

In the absence of a determined structure for this compound, we present the crystallographic data for the analogue 5-Bromo-4-iodo-2-methylaniline to exemplify the type of results obtained[13]. This compound shares the core methylaniline structure with halogen substituents, providing a valuable model for understanding potential molecular geometry and intermolecular interactions.

Crystallographic Data

The data obtained from a single-crystal X-ray diffraction experiment is summarized in a standardized table.

Parameter Value for 5-Bromo-4-iodo-2-methylaniline[13]
Chemical FormulaC₇H₇BrIN
Formula Weight ( g/mol )311.94
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)26.831 (5)
b (Å)5.3920 (11)
c (Å)12.217 (2)
β (°)98.05 (3)
Volume (ų)1750.1 (6)
Z (molecules/unit cell)8
Calculated Density (Mg/m³)2.368
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor [I > 2σ(I)]R1 = 0.060
Goodness-of-fit (S)1.01
Analysis of Molecular Geometry and Intermolecular Interactions

The analysis of a crystal structure goes beyond simple bond lengths and angles. It seeks to understand the forces that dictate the crystal packing[14][15].

  • Molecular Conformation: For our target molecule, this compound, key questions would revolve around the torsion angles defining the orientation of the benzyloxy group relative to the aniline ring. Steric hindrance between the bulky benzyloxy group and the adjacent bromine atom would likely lead to a non-planar conformation.

  • Intermolecular Interactions: The crystal packing is governed by a hierarchy of non-covalent interactions[15].

    • Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor. In the case study of 5-Bromo-4-iodo-2-methylaniline, weak N-H···N hydrogen bonds link the two independent molecules in the asymmetric unit[13]. For our target molecule, the oxygen atom of the benzyloxy group could act as a hydrogen bond acceptor, leading to N-H···O interactions, which are generally stronger and more directional.

    • Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with electronegative atoms like the amine nitrogen or the ether oxygen.

    • π-π Stacking: The presence of two aromatic rings (the aniline and the benzyl group) creates the possibility for π-π stacking interactions, which would contribute significantly to the overall packing stability.

The interplay of these interactions determines the final crystal lattice[16]. Understanding this interplay is crucial, as different packing arrangements (polymorphs) can arise from subtle shifts in the balance of these forces, leading to different physical properties[17][18].

Implications for Drug Development

The detailed structural knowledge of this compound would have several key applications in a drug development context:

  • Structure-Activity Relationship (SAR): A precise model of the molecule's conformation would allow computational chemists to more accurately model its fit into a target binding site. This informs the design of new analogues with improved potency and selectivity[2].

  • Polymorph Screening: The determined crystal structure serves as the definitive reference for one possible polymorphic form. This is the starting point for a comprehensive screen to identify other potential crystal forms, which is a regulatory requirement.

  • Formulation Development: Knowledge of the intermolecular interactions can help predict the molecule's interaction with excipients, aiding in the design of a stable and effective drug formulation.

  • Intellectual Property: A solved crystal structure provides a strong basis for patent protection of a specific solid form of the API.

Conclusion

While the crystal structure of this compound has not yet been publicly reported, this guide provides a robust and scientifically grounded framework for its determination and analysis. By following established protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can unlock the precise three-dimensional atomic arrangement of this molecule. The analysis of this structure, informed by principles of intermolecular interactions and exemplified by related known structures, will provide invaluable insights for medicinal chemists and pharmaceutical scientists, ultimately accelerating the drug discovery and development process.

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  • University of Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • Desiraju, G. R. (2015). Intermolecular atom–atom bonds in crystals – a chemical perspective. IUCrJ, 2(4), 391-393. [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. Crystal Growth & Design. [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of 5-(Benzyloxy)-2-bromo-4-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Benzyloxy)-2-bromo-4-methylaniline is a substituted aniline derivative of significant interest in pharmaceutical and materials science research.[1][2] Its utility as a synthetic intermediate often hinges on its solubility characteristics, which dictate the choice of solvents for reaction media, purification processes like crystallization, and formulation.[3][4] This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in common organic solvents, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Solubility Predictions

Understanding the molecular structure of this compound is paramount to predicting its solubility. The key structural features include a polar aniline group (-NH2), a nonpolar tolyl group (-C6H4CH3), a bulky and relatively nonpolar benzyloxy group (-OCH2C6H5), and a bromine atom. The interplay of these groups governs the molecule's overall polarity and its ability to engage in intermolecular forces such as hydrogen bonding and van der Waals interactions.

The fundamental principle of "like dissolves like" serves as our primary guide for predicting solubility.[3][5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.

  • Polar Protic and Aprotic Solvents: The presence of the amine group suggests potential for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). However, the large nonpolar surface area of the rest of the molecule will likely limit its solubility in highly polar solvents like water.

  • Nonpolar Solvents: The significant nonpolar character imparted by the benzyloxy and methyl groups suggests good solubility in nonpolar solvents like toluene, hexane, and diethyl ether.[3]

  • Halogenated Solvents: Solvents like dichloromethane and chloroform are often effective for compounds containing halogens and aromatic rings, suggesting they will be good candidates for dissolving this compound.

Based on these structural considerations, we can anticipate a solubility profile that favors solvents of low to intermediate polarity.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile is invaluable for initial experimental design. The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneLow to ModerateThe molecule's polarity from the amine group may limit solubility in highly nonpolar alkanes.
TolueneHighThe aromatic nature of toluene will interact favorably with the benzene rings of the solute.
Polar Aprotic Diethyl EtherModerate to HighA good balance of polarity to interact with the amine group without being too polar to be repelled by the nonpolar regions.
Ethyl AcetateModerate to HighSimilar to diethyl ether, it offers a good polarity balance.
Tetrahydrofuran (THF)HighOften an excellent solvent for a wide range of organic compounds due to its polarity and ether linkage.
Dichloromethane (DCM)HighIts ability to dissolve a wide range of organic compounds, including those with aromatic and halogenated moieties, makes it a strong candidate.
AcetoneModerateThe high polarity of acetone might be less favorable for the large nonpolar parts of the molecule.
Acetonitrile (ACN)Low to ModerateSimilar to acetone, its high polarity may not be ideal.
Dimethylformamide (DMF)ModerateA highly polar solvent, but often effective for dissolving complex organic molecules.
Dimethyl Sulfoxide (DMSO)ModerateSimilar to DMF, its strong dissolving power may overcome the polarity mismatch.
Polar Protic MethanolLow to ModerateThe smallest alcohol may have some success due to its ability to hydrogen bond, but the large nonpolar structure will be a limiting factor.
EthanolModerateA slightly better choice than methanol due to its increased nonpolar character.
IsopropanolModerateThe larger alkyl chain compared to ethanol may improve solubility.
Aqueous WaterInsolubleThe molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the strong intermolecular forces of water.[7]

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of this compound.[8][9][10] The following protocol outlines a reliable method.

Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

    • Add an excess of this compound to each vial to ensure a saturated solution with visible undissolved solid.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a period of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated micropipette.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[8]

    • Construct a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the saturated solutions.

  • Calculation of Solubility:

    • Calculate the solubility in units of mg/mL or mol/L based on the concentration of the saturated solution and the dilution factor used.

Solvent Selection Workflow

The choice of solvent is critical for various applications. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound cluster_reaction Reaction Considerations cluster_crystallization Crystallization Considerations cluster_analysis Analytical Considerations start Define Application (e.g., Reaction, Crystallization, Analysis) reaction Reaction Solvent start->reaction Synthesis crystallization Crystallization Solvent start->crystallization Purification analysis Analytical Solvent start->analysis Characterization react_sol High solubility of reactants reaction->react_sol cryst_sol_hot High solubility at high temperature crystallization->cryst_sol_hot anal_sol Complete dissolution of analyte analysis->anal_sol react_temp Appropriate boiling point react_sol->react_temp react_inert Inert to reaction conditions react_temp->react_inert final_choice Select Optimal Solvent(s) react_inert->final_choice cryst_sol_cold Low solubility at low temperature cryst_sol_hot->cryst_sol_cold cryst_impurities Impurities remain in solution cryst_sol_cold->cryst_impurities cryst_impurities->final_choice anal_compat Compatible with analytical technique (e.g., HPLC mobile phase, NMR) anal_sol->anal_compat anal_compat->final_choice

Caption: Logical workflow for selecting an appropriate solvent.

Safety and Handling

This compound is an irritant.[11] As with all halogenated anilines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12][13] All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[14][15][16] Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Chem21 Solvent Selection Guide. (n.d.). Green Chemistry For Sustainability. Retrieved from [Link]

  • 3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022, August 26). SciSpace. Retrieved from [Link]

  • Solvent Selection Guide. (n.d.). University of York. Retrieved from [Link]

  • 2-Bromo-4-methylaniline. (2024, April 9). ChemBK. Retrieved from [Link]

  • ANILINE. (n.d.). Techno PharmChem. Retrieved from [Link]

  • ANILINE Safety and Handling Guide. (n.d.).
  • Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.
  • Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Aniline. (n.d.). SIA Toolbox.
  • 2-Bromo-4-methylaniline. (n.d.). PubChem. Retrieved from [Link]

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Synthesis and characterization of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Benzyloxy)-2-bromo-4-methylaniline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound (CAS No. 499770-88-6), a valuable substituted aniline intermediate for pharmaceutical and materials science research. This document delineates the strategic chemical pathway, offers detailed, field-proven experimental protocols, and outlines the full characterization of the target compound. The causality behind experimental choices is explained to provide researchers with a deep, mechanistic understanding of the process.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic amine. Its structure incorporates a nucleophilic amino group, a bromine atom suitable for cross-coupling reactions, and a bulky benzyloxy protecting group, making it an attractive building block for the synthesis of complex molecular architectures.

The synthetic strategy detailed herein is a direct, two-step process commencing from the readily accessible starting material, 4-amino-3-methylphenol. The core logic of this approach is to first protect the reactive phenolic hydroxyl group via a Williamson ether synthesis, followed by a highly regioselective electrophilic bromination directed by the powerful activating groups on the aromatic ring. This pathway is designed for efficiency, high selectivity, and scalability.

Logical Framework: Synthetic Pathway

The chosen synthetic route leverages fundamental principles of organic chemistry to ensure a high-yielding and clean transformation.

Synthetic_Pathway Start 4-Amino-3-methylphenol (Starting Material) Int 3-(Benzyloxy)-4-methylaniline (Intermediate) Start->Int  Step 1: Benzylation (Williamson Ether Synthesis) Reagents: Benzyl Bromide, K₂CO₃, Acetone Product This compound (Final Product) Int->Product  Step 2: Regioselective Bromination Reagents: N-Bromosuccinimide (NBS), Acetonitrile

Caption: High-level overview of the two-step synthesis.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is critical for troubleshooting, optimization, and safe execution.

Step 1: Selective O-Alkylation (Benzylation)

The first step is the conversion of the phenolic hydroxyl group of 4-amino-3-methylphenol to a benzyl ether. This is a classic Williamson ether synthesis.

  • Causality: The phenolic proton is significantly more acidic than the protons of the aniline NH₂ group. In the presence of a mild base like potassium carbonate (K₂CO₃), the phenol is selectively deprotonated to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the stable benzyl ether. The aniline nitrogen is significantly less nucleophilic and does not compete under these conditions, ensuring high chemoselectivity for O-alkylation. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

Step 2: Regioselective Electrophilic Aromatic Bromination

The second step introduces a bromine atom onto the electron-rich aromatic ring of the intermediate, 3-(Benzyloxy)-4-methylaniline.

  • Causality: The regiochemical outcome of this bromination is governed by the directing effects of the substituents on the ring. The amino (-NH₂) group is one of the most powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution. The benzyloxy (-OBn) group is also a strong activator and ortho-, para-director. The methyl (-CH₃) group is a weaker activating ortho-, para-director.

  • The position most activated towards electrophilic attack is C2, as it is ortho to the extremely powerful amino directing group. The C6 position is also activated (ortho to -OBn and para to -NH₂), but activation from the amino group at the ortho position is dominant. Therefore, an electrophilic bromine source, such as that generated from N-Bromosuccinimide (NBS), will overwhelmingly add at the C2 position. NBS is chosen as the brominating agent for its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which minimizes over-bromination side reactions.[1]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to these steps, coupled with standard laboratory techniques, should provide the target compound in good yield and high purity.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Bromination s1_reagents Combine 4-Amino-3-methylphenol, K₂CO₃, and Acetone s1_add Add Benzyl Bromide dropwise s1_reagents->s1_add s1_reflux Reflux mixture for 12-16 hours s1_add->s1_reflux s1_workup Cool, filter solids, concentrate filtrate s1_reflux->s1_workup s1_extract Aqueous work-up & extraction with Ethyl Acetate s1_workup->s1_extract s1_purify Dry, concentrate, and purify (Column Chromatography) s1_extract->s1_purify s2_dissolve Dissolve Intermediate in Acetonitrile s1_purify->s2_dissolve Characterize Intermediate (TLC, NMR) s2_cool Cool solution to 0 °C s2_dissolve->s2_cool s2_add Add NBS portion-wise s2_cool->s2_add s2_react Stir at 0 °C to room temp for 2-4 hours s2_add->s2_react s2_workup Quench with Na₂S₂O₃ solution s2_react->s2_workup s2_extract Extract with Ethyl Acetate s2_workup->s2_extract s2_purify Dry, concentrate, and purify (Recrystallization or Column) s2_extract->s2_purify Final Final Product s2_purify->Final Final Characterization

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of 3-(Benzyloxy)-4-methylaniline

This procedure is adapted from standard Williamson ether synthesis methodologies.[2]

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
4-Amino-3-methylphenol123.1510.0 g81.2 mmol1.0
Benzyl Bromide171.0415.3 g (10.6 mL)89.3 mmol1.1
Potassium Carbonate (K₂CO₃)138.2122.4 g162.4 mmol2.0
Acetone-400 mL--
Ethyl Acetate-~300 mL--
Brine-~100 mL--

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-methylphenol (10.0 g, 81.2 mmol) and anhydrous potassium carbonate (22.4 g, 162.4 mmol).

  • Add 400 mL of acetone to the flask. Stir the suspension vigorously.

  • Add benzyl bromide (10.6 mL, 89.3 mmol) dropwise to the stirring suspension at room temperature over 10 minutes.

  • Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

  • Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford 3-(benzyloxy)-4-methylaniline as a pure solid.

Protocol 2: Synthesis of this compound

This protocol is based on established methods for the regioselective bromination of activated anilines using N-bromosuccinimide.[1]

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
3-(Benzyloxy)-4-methylaniline213.2810.0 g46.9 mmol1.0
N-Bromosuccinimide (NBS)177.988.76 g49.2 mmol1.05
Acetonitrile (MeCN)-250 mL--
Ethyl Acetate-~250 mL--
Sodium Thiosulfate (aq.)-~100 mL--

Procedure:

  • Dissolve 3-(benzyloxy)-4-methylaniline (10.0 g, 46.9 mmol) in acetonitrile (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-bromosuccinimide (8.76 g, 49.2 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography to yield this compound.

Characterization of the Final Product

Thorough analytical characterization is required to confirm the structure and purity of the synthesized this compound.

PropertyExpected Value / Data
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.18 g/mol
Appearance Off-white to pale tan solid
Melting Point Not reported; expected for a pure crystalline solid
¹H NMR (Predicted) δ ~7.50-7.30 (m, 5H, Ar-H of Bn), 7.05 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 5.05 (s, 2H, -OCH₂-), 4.00 (br s, 2H, -NH₂), 2.20 (s, 3H, Ar-CH₃)
¹³C NMR (Predicted) δ ~155 (C-OBn), 145 (C-NH₂), 137 (Ar-C of Bn), 130 (C-Br), 129-127 (Ar-C of Bn), 125 (Ar-C), 115 (Ar-C), 110 (Ar-C), 105 (Ar-C), 70 (-OCH₂-), 16 (Ar-CH₃)
Mass Spec (EI) Expected m/z: 291/293 (M⁺, M⁺+2 in ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Key fragment: m/z 91 (tropylium ion, [C₇H₇]⁺)
IR Spectroscopy Expected peaks (cm⁻¹): 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (C-O stretch)

Safety, Handling, and Waste Disposal

Researcher's Responsibility: All experimental work should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. It can cause severe skin burns and eye damage. Avoid inhalation of dust. Handle with care and keep away from combustible materials.[3]

  • Benzyl Bromide: This reagent is a lachrymator and is corrosive. It should be handled exclusively in a fume hood.

  • Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources. Acetonitrile is toxic and should be handled with care.

  • Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal. Follow all institutional and local environmental regulations for chemical waste disposal.

References

  • Google Patents. CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • de Souza, M.V.N., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(15), 4483. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: N-Bromosuccinimide. Available at: [Link]

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5-(Benzyloxy)-2-bromo-4-methylaniline CAS 499770-88-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to 5-(Benzyloxy)-2-bromo-4-methylaniline (CAS 499770-88-6), a versatile building block for advanced chemical synthesis.

Introduction: A Strategic Intermediate in Modern Drug Discovery

This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—a nucleophilic aniline, a synthetically versatile bromine atom, a sterically directing methyl group, and a cleavable benzyloxy ether—positions it as a high-value intermediate for the construction of complex molecular architectures.

Substituted anilines are foundational precursors in the synthesis of a vast range of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of a bromine atom, in particular, opens the door to a wealth of modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4] These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are cornerstones of contemporary drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][5]

This guide offers a senior application scientist's perspective on the properties, synthesis, and strategic application of this compound, providing the technical insights necessary for its effective utilization in research and development programs.

Molecular and Physical Properties

A comprehensive table of the known and predicted physicochemical properties of this compound is provided below. While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably inferred from its chemical structure and data from closely related analogues.

PropertyValueSource/Basis
CAS Number 499770-88-6[6]
Molecular Formula C₁₄H₁₄BrNO[6]
Molecular Weight 292.18 g/mol [6]
Appearance Predicted to be a solid at room temperature (e.g., off-white to pale brown powder or crystals).Based on analogues like 5-Bromo-4-fluoro-2-methylaniline (m.p. 86-90 °C).[7] The larger molecular weight and benzyl group would likely increase the melting point.
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone) and insoluble in water.General property of similar aromatic compounds.[8]
Melting Point Not experimentally determined in available literature.N/A

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds.[9][10][11][12] These predictions provide a baseline for the characterization and quality control of synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl group, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45 - 7.30Multiplet5HBenzyl aromatic protons (C₆H₅)Typical range for monosubstituted benzene rings.
~7.10Singlet1HAromatic H (C3)Aromatic proton ortho to the bromine atom.
~6.80Singlet1HAromatic H (C6)Aromatic proton ortho to the amino group.
~5.05Singlet2HMethylene protons (OCH₂)Characteristic signal for benzylic ether protons.
~4.0 (broad)Singlet2HAmine protons (NH₂)Chemical shift can vary significantly with concentration and solvent; often appears as a broad singlet.
~2.20Singlet3HMethyl protons (CH₃)Typical range for an aromatic methyl group.
¹³C NMR Spectroscopy

The carbon NMR will reflect the different electronic environments of the carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~155C5 (C-O)Aromatic carbon attached to the electron-donating benzyloxy group.
~145C2 (C-NH₂)Aromatic carbon attached to the amino group, shifted downfield.
~137Benzyl ipso-carbonQuaternary carbon of the benzyl group attached to the oxygen.
~130 - 127Benzyl aromatic carbons (C₆H₅)Signals for the five carbons of the benzyl phenyl ring.
~125C4 (C-CH₃)Aromatic carbon bearing the methyl group.
~120C6Aromatic CH carbon.
~115C3Aromatic CH carbon.
~110C1 (C-Br)Aromatic carbon attached to the bromine atom, shifted upfield relative to other substituted carbons.
~70Methylene carbon (OCH₂)Characteristic signal for the benzylic ether carbon.
~17Methyl carbon (CH₃)Typical chemical shift for an aromatic methyl group.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a characteristic molecular ion peak and fragmentation pattern.

m/zIonRationale
291 / 293[M]⁺ (Molecular Ion)A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).
200 / 202[M - C₇H₇]⁺Loss of the benzyl group (tropylium cation fragment). This is a very common fragmentation pathway for benzyl ethers and would be expected to be a significant peak.
91[C₇H₇]⁺The benzyl/tropylium cation fragment itself, which is typically a very stable and abundant fragment.

Proposed Synthesis Workflow

A robust synthesis of this compound can be envisioned through a logical, multi-step sequence starting from commercially available precursors. The causality behind this proposed pathway lies in the directing effects of the substituents on the aromatic ring during electrophilic substitution.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Benzylation cluster_2 Step 3: Bromination cluster_3 Step 4: Reduction A 4-Methylphenol B 4-Methyl-2-nitrophenol A->B HNO₃, H₂SO₄ C 1-(Benzyloxy)-4-methyl-2-nitrobenzene B->C BnBr, K₂CO₃ D 2-Bromo-5-(benzyloxy)-4-methyl-1-nitrobenzene C->D NBS, H₂SO₄ E This compound D->E Fe, NH₄Cl or SnCl₂

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System
  • Nitration of 4-Methylphenol: The starting material, 4-methylphenol (p-cresol), is nitrated. The hydroxyl and methyl groups are ortho-, para-directing. Nitration is expected to occur ortho to the strongly activating hydroxyl group, yielding 4-methyl-2-nitrophenol.

  • Williamson Ether Synthesis (Benzylation): The phenolic hydroxyl group of 4-methyl-2-nitrophenol is protected as a benzyl ether. This is a standard Williamson ether synthesis using benzyl bromide (BnBr) and a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF. This step is crucial as it protects the hydroxyl group and prevents it from interfering with subsequent reactions.

  • Electrophilic Aromatic Bromination: The nitrobenzene intermediate undergoes bromination. The benzyloxy group is a strong ortho-, para-director, while the nitro group is a meta-director and a strong deactivator. Bromination will be directed by the activating benzyloxy group to the position ortho to it, yielding 2-bromo-5-(benzyloxy)-4-methyl-1-nitrobenzene. N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid is a common and effective reagent for this transformation.

  • Reduction of the Nitro Group: The final step is the reduction of the nitro group to an aniline. This is a standard and high-yielding transformation, commonly achieved using reducing agents like iron powder in the presence of ammonium chloride, or tin(II) chloride (SnCl₂) in an acidic medium. This reduction is typically clean and chemoselective, leaving the bromo and ether functionalities intact.

Reactivity and Synthetic Applications

The true value of this compound lies in its capacity to serve as a versatile scaffold for building molecular complexity. Its reactivity is governed by three key functional groups.

Reactivity_Hub cluster_aniline Aniline Group (-NH₂) cluster_bromo Bromo Group (-Br) cluster_benzyloxy Benzyloxy Group (-OBn) center 5-(Benzyloxy)-2-bromo- 4-methylaniline N_Acylation N-Acylation center->N_Acylation Acyl Halides, Anhydrides N_Alkylation N-Alkylation center->N_Alkylation Alkyl Halides Diazotization Diazotization center->Diazotization NaNO₂, HCl Suzuki Suzuki Coupling center->Suzuki Ar-B(OH)₂, Pd Catalyst Buchwald Buchwald-Hartwig Amination center->Buchwald Amines, Pd Catalyst Heck Heck Coupling center->Heck Alkenes, Pd Catalyst Deprotection Hydrogenolysis (Deprotection) center->Deprotection H₂, Pd/C

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is the most synthetically valuable handle on this molecule. It readily participates in a variety of palladium-catalyzed cross-coupling reactions.[13]

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters allows for the formation of new C-C bonds, creating biaryl structures that are prevalent in pharmaceuticals.[4][5]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces new nitrogen-based substituents, a common strategy in library synthesis for lead optimization.

  • Heck and Sonogashira Couplings: Reactions with alkenes or terminal alkynes, respectively, provide access to other important structural motifs.

The unprotected aniline group can sometimes interfere with or coordinate to the palladium catalyst.[5] In such cases, temporary protection of the aniline (e.g., as an acetamide) may be required to achieve optimal yields, though recent advances have developed robust catalysts that are tolerant of free anilines.[4]

Reactions of the Aniline Group

The primary amine is a nucleophilic center and can undergo:

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. This is often used to modify the electronic properties or to install a protecting group.

  • Alkylation: Direct N-alkylation can be challenging due to potential over-alkylation but is achievable under controlled conditions.[14]

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, although this is less common when a bromine atom is already present for cross-coupling.

Cleavage of the Benzyloxy Ether

The benzyloxy group serves as a robust protecting group for the phenol.[15] Its key strategic advantage is its stability to a wide range of conditions used to modify the bromo and amino groups. It can be cleanly removed at a late stage in a synthetic sequence via catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C) to unmask the phenol. This phenolic hydroxyl group can then serve as a handle for further functionalization or as a key pharmacophore element for hydrogen bonding with a biological target.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related bromoaniline compounds. It should be handled as a hazardous substance.

  • Hazard Class: Likely to be classified as an irritant and harmful if swallowed, inhaled, or in contact with skin.

  • Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.

Conclusion and Future Outlook

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and advanced materials synthesis. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled modifications. The aryl bromide is a prime handle for diversification via cross-coupling chemistry, the aniline provides a site for further substitution or pharmacophore interaction, and the benzyloxy group offers a stable, yet readily cleavable, protecting group for a latent phenol. As the demand for novel, complex small molecules continues to grow, such versatile and thoughtfully designed building blocks will remain essential tools for the modern research scientist.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of 4-Bromoaniline: A Foundation for Fine Chemicals and Specialty Applications. [Online] Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Online] Available at: [Link]

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Online] Available at: [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Online] Available at: [Link]

  • Sharma, V., et al. New Journal of Chemistry Supporting Information. [Online] Available at: [Link]

  • Health Sciences. (2024). Par-substituted aniline: Significance and symbolism. [Online] Available at: [Link]

  • ACS Publications. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Online] Available at: [Link]

  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Output of micellar Suzuki cross-coupling between mono-bromoanilines and thienyl boronic acids. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Output of micellar Suzuki cross-coupling between di-bromoanilines and.... [Online] Available at: [Link]

  • Google Patents. (n.d.). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
  • MPG.PuRe. (n.d.). Supporting Information - Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Online] Available at: [Link]

  • ChemBK. (2024). 2-Bromo-4-methylaniline. [Online] Available at: [Link]

  • ResearchGate. (2025). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Online] Available at: [Link]

  • askIITians. (2025). Aniline to benzyl alcohol. [Online] Available at: [Link]

  • MPG.PuRe. (n.d.). Supporting Information. [Online] Available at: [Link]

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  • SpectraBase. (n.d.). 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylaniline. [Online] Available at: [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-2-methyl-. [Online] Available at: [Link]

  • Synthesis Study. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Online] Available at: [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Online] Available at: [Link]

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Foreword: The Imperative of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of 5-(Benzyloxy)-2-bromo-4-methylaniline

In the landscape of pharmaceutical development, the journey from a chemical starting material to a final Active Pharmaceutical Ingredient (API) is governed by a stringent set of quality requirements. The purity of each intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Intermediates like this compound, a substituted aniline likely utilized in the synthesis of complex molecular targets, are foundational building blocks. Uncontrolled impurities, even at trace levels, can carry through the synthetic pathway, lead to undesirable side reactions, or introduce toxicological risks into the final API.

This guide provides a comprehensive framework for the purity analysis of this compound (CAS No: 499770-88-6)[1]. It is designed for researchers, analytical scientists, and quality control professionals. We will move beyond rote procedural descriptions to explore the scientific rationale behind the selection of analytical techniques, the design of self-validating experimental protocols, and the interpretation of data within the context of international regulatory standards. Our approach is holistic, combining chromatographic separation, spectroscopic identification, and robust validation to build a complete and trustworthy purity profile.

Compound Profile and Potential Impurity Landscape

A successful purity analysis begins with a thorough understanding of the molecule and its synthetic heritage.

  • Compound: this compound

  • CAS Number: 499770-88-6[1]

  • Molecular Formula: C₁₄H₁₄BrNO

  • Molecular Weight: 292.17 g/mol

The structure suggests a multi-step synthesis, which provides clues to potential impurities. According to guidelines from the International Council for Harmonisation (ICH), impurities can be classified as organic, inorganic, or residual solvents.[2][3]

Potential Organic Impurities: Based on common synthetic routes for similar molecules, we can anticipate several classes of impurities.[4][5]

  • Starting Materials: Incomplete reaction could leave residual precursors, such as 4-methylaniline or a corresponding benzyloxy-aniline derivative.

  • Intermediates: Unreacted intermediates from preceding steps in the synthesis.

  • By-products: Resulting from side reactions. A primary concern is the formation of regioisomers during the bromination step. For instance, bromination could occur at other positions on the aromatic ring.

  • Over-reacted Species: The introduction of a second bromine atom to the ring could lead to dibromo- impurities.

  • Degradation Products: The benzyloxy group can be susceptible to cleavage (debenzylation) under acidic or hydrogenolysis conditions, leading to the corresponding phenolic impurity. Oxidation of the aniline group is also a common degradation pathway.

Understanding this impurity landscape is paramount as it informs the development of a specificity-proving analytical method.

Orthogonal Approach to Purity Determination

No single analytical technique can definitively establish purity. A robust analysis relies on an orthogonal approach, where different methods provide complementary information. Our core strategy involves a primary chromatographic technique for quantification, supported by spectroscopic techniques for structural confirmation and identification.

Purity_Analysis_Workflow cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis & Identification cluster_report Final Assessment HPLC HPLC-UV Purity & Impurity Quantification LCMS LC-MS Impurity Mass ID HPLC->LCMS Peak ID Validation Method Validation (ICH Q2) HPLC->Validation GC_HS GC-HS Residual Solvents GC_HS->Validation LCMS->Validation NMR NMR Spectroscopy Structural Confirmation NMR->Validation FTIR FT-IR Functional Group ID FTIR->Validation Report Certificate of Analysis Validation->Report Sample Test Sample 5-(Benzyloxy)-2-bromo- 4-methylaniline Sample->HPLC Sample->GC_HS Sample->NMR Sample->FTIR

Caption: Overall workflow for purity analysis.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the cornerstone for determining the purity of non-volatile organic compounds and quantifying impurities. The goal is to develop a method that separates the main peak from all potential and actual impurities.

Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical first choice. Its non-polar nature is well-suited for retaining and separating moderately polar aromatic compounds like our target aniline.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is necessary. A gradient allows for the effective elution of compounds with a wide range of polarities, ensuring that both early-eluting non-polar impurities and late-eluting polar degradation products are captured in a single run. The buffer helps to maintain a consistent pH, which is critical for the peak shape of ionizable compounds like anilines.

  • Detection: The aromatic and benzylic moieties in the molecule provide strong chromophores, making UV detection highly sensitive. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which helps in peak tracking and assessing peak purity. A detection wavelength around 280-310 nm would likely provide a good response for the parent compound and related aromatic impurities.

Experimental Protocol: HPLC Purity
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 3.5 µm particle size
    Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid)
    Mobile Phase B Acetonitrile
    Gradient 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B
    Flow Rate 1.0 mL/min
    Column Temp. 35 °C
    Detection PDA, 285 nm (Acquisition range: 200-400 nm)

    | Injection Vol. | 5 µL |

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to make a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL for analysis.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Structural Confirmation and Impurity Identification

While HPLC quantifies impurities, it does not identify them. Spectroscopic methods are required to confirm the structure of the main component and elucidate the structures of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[6][7] It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Will confirm the presence and connectivity of all proton-containing groups. Expected signals for this compound would include:

    • A singlet for the methyl (CH₃) group.

    • Two singlets or doublets in the aromatic region for the protons on the aniline ring.

    • A singlet for the benzylic (O-CH₂) protons.

    • A multiplet for the five protons of the benzyl group's phenyl ring.

    • A broad singlet for the amine (NH₂) protons.

  • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, confirming the exact connectivity and substitution pattern, which is crucial for distinguishing between isomers.

Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR spectra on a 400 MHz or higher spectrometer.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) is the premier technique for identifying impurities detected by HPLC. As a peak elutes from the HPLC column, it is directed into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of a likely elemental formula.

Protocol: Utilize the same HPLC method developed previously, but direct the column effluent to an ESI-QTOF or Orbitrap mass spectrometer. This will provide an accurate mass for the main peak (verifying its identity) and for each impurity peak, which is the first and most critical step in its structural identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] It serves as an excellent identity check.

  • Expected Absorption Bands:

    • ~3400-3300 cm⁻¹: N-H stretching (doublet for primary amine).[9]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl and benzylic CH₂).[10]

    • ~1620-1580 cm⁻¹: Aromatic C=C bending.

    • ~1250 cm⁻¹: Aryl-O (ether) stretching.

    • ~600-500 cm⁻¹: C-Br stretching.

Protocol: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal of an FT-IR spectrometer and collect the spectrum.

Analysis of Volatile and Inorganic Impurities

Residual Solvents (ICH Q3C)

Residual solvents used in the synthesis and purification steps must be controlled.[11] Headspace Gas Chromatography (GC-HS) coupled with a Flame Ionization Detector (FID) is the standard method for this analysis.

Protocol:

  • Accurately weigh a sample of the compound into a headspace vial.

  • Add a high-boiling-point solvent (e.g., DMSO, DMF) to dissolve the sample.

  • Seal the vial and incubate it at a specific temperature to allow volatile solvents to partition into the headspace.

  • An automated sampler injects a portion of the headspace gas into the GC for separation and quantification.

  • Quantification is performed against a standard containing known amounts of the potential solvents.

Elemental Impurities (ICH Q3D)

A risk-based approach is required to assess and control elemental impurities (e.g., residual catalysts, metals from reactors).[11] If the risk assessment indicates a potential for their presence, analysis using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the required method due to its high sensitivity and specificity.

Method Validation: Ensuring Trustworthy Results (ICH Q2(R2))

An analytical method is only useful if its results are reliable. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[12] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[13][14]

Validation_Pillars center_node Validated HPLC Method Specificity Specificity (Discrimination from impurities) center_node->Specificity Linearity Linearity (Proportional response) center_node->Linearity Accuracy Accuracy (Closeness to true value) center_node->Accuracy Precision Precision (Repeatability) center_node->Precision Range Range (Interval of reliability) center_node->Range Robustness Robustness (Resists small changes) center_node->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Established by analyzing a series of dilutions of the reference standard and performing a linear regression of concentration versus peak area.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. Determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte (spike recovery).[15]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Conclusion: A Synthesis of Evidence

The purity analysis of this compound is a multi-faceted process that integrates quantitative chromatographic data with qualitative spectroscopic evidence. By employing a validated, stability-indicating HPLC method, we can confidently report the purity value and quantify known and unknown impurities. Supporting this quantitative data with high-fidelity structural information from NMR and MS confirms the identity of the target molecule and provides the necessary insights to identify process-related impurities and degradation products. This comprehensive, self-validating approach, grounded in the principles of ICH guidelines, ensures that the purity profile is not just a number, but a scientifically robust statement of quality, ensuring the material is fit for its purpose in the demanding environment of drug development.

References

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  • Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
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A Comprehensive Technical Guide to the Safe Handling of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Building Block

5-(Benzyloxy)-2-bromo-4-methylaniline is a substituted aniline that presents as a valuable building block in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development.[1] Its unique constellation of functional groups—a bromine atom, a benzyloxy group, and a methyl group arrayed on an aniline scaffold—offers a versatile platform for the construction of complex molecular architectures. The aniline moiety is a well-established pharmacophore, and its derivatives are integral to a wide range of therapeutic agents.[2] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding and rigorous implementation of safety protocols.

Hazard Profile: A Synthesis of Structural Alerts

The toxicological profile of this compound is not yet fully characterized. However, by dissecting its molecular structure, we can anticipate a hazard profile dominated by the aniline core, with contributions from the bromine and benzyloxy substituents. Aromatic amines as a class are known for their potential to cause a range of adverse health effects, including methemoglobinemia, and some are classified as known or suspected carcinogens.[5][6][7]

Core Toxicological Concerns:

  • Aniline Toxicity: The primary hazard is associated with the aniline moiety. Aniline and its derivatives are readily absorbed through the skin and can be toxic if inhaled or ingested.[8][9] The most prominent acute effect of aniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress and death.[4][10]

  • Bromoaniline Hazards: The presence of a bromine atom on the aromatic ring can enhance the toxicity and persistence of the compound. Bromoanilines are known skin and eye irritants and can be harmful if swallowed.[3][11] Prolonged or repeated exposure may cause damage to organs.[3]

  • Benzyloxy Moiety: While the benzyloxy group is generally less reactive than a benzyl halide, it is important to consider the potential for its cleavage under certain conditions to release benzyl alcohol or other benzyl species. Benzyl chloride, a related compound, is toxic and a lachrymator.[12][13]

  • Solid Particulate Hazard: As a solid, this compound poses a risk of inhalation of fine dust particles, which can lead to respiratory irritation and systemic absorption.[4]

A summary of the anticipated GHS hazard classifications is presented below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4 (Predicted)Harmful if swallowed
Acute Toxicity, DermalCategory 3 (Predicted)Toxic in contact with skin
Acute Toxicity, InhalationCategory 3 (Predicted)Toxic if inhaled
Skin Corrosion/IrritationCategory 2 (Predicted)Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A (Predicted)Causes serious eye irritation
Specific Target Organ ToxicityCategory 2 (Predicted)May cause damage to organs through prolonged or repeated exposure
CarcinogenicitySuspectedSuspected of causing cancer

The Cornerstone of Safety: Engineering and Administrative Controls

Before any personal protective equipment is donned, a robust safety framework must be established through engineering and administrative controls. These are the first and most critical lines of defense against chemical exposure.

Engineering Controls: Containing the Hazard

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood .[14] The fume hood provides essential ventilation to prevent the inhalation of dust or vapors and creates a physical barrier between the researcher and the chemical. A safety shower and eyewash station must be readily accessible and tested regularly.[14]

Administrative Controls: The Human Element
  • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for handling this compound must be written and approved before work begins. This SOP should be readily available to all personnel working with the compound.

  • Training: All personnel must be thoroughly trained on the hazards of aromatic amines and the specific procedures outlined in the SOP.[14] This training should be documented.

  • Restricted Access: The area where this compound is handled and stored should be a designated area with restricted access to authorized personnel only.

  • Minimization: Only the minimum quantity of the compound required for an experiment should be purchased and stored.[15]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential for safeguarding against accidental contact.[16][17]

Hand Protection

Double gloving is mandatory when handling this compound. The inner glove should be a thin, disposable nitrile glove, while the outer glove should be a thicker, chemical-resistant glove such as butyl rubber or Viton™.[18] Nitrile gloves alone are not sufficient for prolonged contact with aromatic amines.[14] Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.

Eye and Face Protection

Chemical splash goggles that provide a complete seal around the eyes are required.[18] A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities of the material.[19]

Body Protection

A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory in the laboratory.[19] For procedures with a higher risk of contamination, a disposable chemical-resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection

For routine handling within a chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of the engineering controls, a full-face respirator with an organic vapor/acid gas cartridge should be available for emergency use by trained personnel.[20]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Outer Chemical-Resistant Gloves Don2->Don3 Don4 4. Goggles and Face Shield Don3->Don4 Doff1 1. Outer Chemical-Resistant Gloves Doff2 2. Face Shield and Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Weighing and Transferring the Solid
  • Preparation: Ensure the chemical fume hood is clean and free of clutter. Place a plastic-backed absorbent liner on the work surface.

  • Weighing: Use a tared, sealed container (e.g., a vial with a screw cap) to weigh the solid on an analytical balance. Alternatively, weigh the compound on weighing paper within the fume hood and carefully transfer it to the reaction vessel.

  • Transfer: Use a powder funnel to transfer the solid to the reaction vessel. Gently tap the weighing paper or container to ensure all the solid is transferred.

  • Decontamination: Decontaminate the spatula, weighing paper, and any other equipment that came into contact with the solid by rinsing with a suitable solvent (e.g., ethanol) into a designated waste container.

Storage

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][11] It should be protected from light.[4] Store in a designated and locked cabinet for toxic chemicals.

Emergency Procedures: Preparedness is Paramount

Accidental Spills

In the event of a spill, the following procedure should be followed by trained personnel.[21][22][23]

Logical Workflow for Spill Response

Spill_Response Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate PPE Don appropriate PPE (respirator may be needed) Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Carefully sweep or scoop up the solid Contain->Cleanup Dispose Place in a sealed container for hazardous waste Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Report Report the incident Decontaminate->Report

Sources

Methodological & Application

The Versatile Precursor: Application Notes for the Synthesis of Heterocyclic Compounds from 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 5-(Benzyloxy)-2-bromo-4-methylaniline stands as a key building block, offering a trifecta of reactive sites ripe for elaboration into a diverse array of heterocyclic systems. The presence of a bromo substituent ortho to the amino group is a classical handle for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of five- and six-membered rings. The amino group itself is a potent nucleophile and a directing group, while the benzyloxy and methyl substituents provide opportunities for modulating the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability. The indole, quinoline, and benzimidazole cores, all accessible from this precursor, are prevalent in a multitude of FDA-approved drugs and clinical candidates, underscoring the therapeutic relevance of these scaffolds.[1][2][3] This guide provides detailed application notes and protocols for the synthesis of these important heterocyclic compounds from this compound, aimed at researchers, scientists, and drug development professionals.

I. Synthesis of Substituted Indoles: The Larock Approach

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, providing a direct route to 2,3-disubstituted indoles.[4][5] This method is highly valued for its convergence and broad substrate scope. The reaction of this compound with a disubstituted alkyne is expected to proceed efficiently to yield the corresponding 6-(benzyloxy)-2,3-disubstituted-7-methylindole.

Mechanistic Rationale

The catalytic cycle of the Larock indole synthesis is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. The resulting arylpalladium(II) complex then undergoes coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the newly formed vinylpalladium intermediate, followed by reductive elimination, affords the indole product and regenerates the Pd(0) catalyst.[6]

Larock_Indole_Synthesis cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)L2(Br) A->B Oxidative Addition (Ar-Br) C Alkyne Complex B->C Alkyne Coordination D Vinylpalladium Intermediate C->D Migratory Insertion E Palladacycle D->E Intramolecular Cyclization F Indole + Pd(0)Ln E->F Reductive Elimination F->A Regeneration Indole 6-(Benzyloxy)-7-methylindole F->Indole ArBr This compound ArBr->B Alkyne R-C≡C-R' Alkyne->C

Caption: Catalytic cycle of the Larock indole synthesis.

Experimental Protocol: Synthesis of 6-(Benzyloxy)-7-methyl-2,3-diphenyl-1H-indole

This protocol is adapted from established Larock indole synthesis procedures for similar o-bromoanilines.[7]

Materials:

Reagent/MaterialMolar Equiv.AmountNotes
This compound1.0(e.g., 292 mg, 1.0 mmol)Starting material.
Diphenylacetylene1.5(e.g., 267 mg, 1.5 mmol)Alkyne coupling partner.
Palladium(II) acetate (Pd(OAc)₂)0.05(e.g., 11.2 mg, 0.05 mmol)Catalyst precursor.
Triphenylphosphine (PPh₃)0.1(e.g., 26.2 mg, 0.1 mmol)Ligand.
Potassium carbonate (K₂CO₃)2.0(e.g., 276 mg, 2.0 mmol)Base.
N,N-Dimethylformamide (DMF)-5 mLAnhydrous and degassed.

Procedure:

  • To a dry Schlenk tube, add this compound, diphenylacetylene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed DMF via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

II. Synthesis of Substituted Quinolines via Heck Reaction and Dehydrogenation

A powerful approach to quinoline synthesis involves a palladium-catalyzed Heck reaction between a 2-bromoaniline and an allylic alcohol, followed by an in-situ dehydrogenation.[8] This one-pot procedure offers a convergent and efficient route to substituted quinolines.

Mechanistic Rationale

The reaction commences with a standard Heck coupling mechanism. Oxidative addition of the 2-bromoaniline to a Pd(0) catalyst is followed by coordination and insertion of the allylic alcohol. A subsequent β-hydride elimination forms an enamine intermediate and regenerates the Pd(0) catalyst. The enamine then undergoes intramolecular cyclization and dehydrogenation to yield the aromatic quinoline ring.

Heck_Quinoline_Synthesis Start This compound + Allylic Alcohol Heck Heck Coupling (Pd Catalyst, Base) Start->Heck Enamine Enamine Intermediate Heck->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydrogenation Dehydrogenation Cyclization->Dehydrogenation Quinoline Substituted Quinoline Dehydrogenation->Quinoline

Caption: Workflow for quinoline synthesis via Heck reaction.

Experimental Protocol: Synthesis of 6-(Benzyloxy)-2,7-dimethylquinoline

This protocol is based on a modified Larock method for quinoline synthesis.[8]

Materials:

Reagent/MaterialMolar Equiv.AmountNotes
This compound1.0(e.g., 292 mg, 1.0 mmol)Starting material.
Crotyl alcohol1.5(e.g., 108 mg, 1.5 mmol)Allylic alcohol.
Allylpalladium(II) chloride dimer0.025(e.g., 9.1 mg, 0.025 mmol)Catalyst.
1,3-Bis(diphenylphosphino)propane (dppp)0.05(e.g., 20.6 mg, 0.05 mmol)Ligand.
Sodium carbonate (Na₂CO₃)2.0(e.g., 212 mg, 2.0 mmol)Base.
Diisopropyl azodicarboxylate (DIAD)1.5(e.g., 303 mg, 1.5 mmol)Dehydrogenating agent.
Toluene-5 mLAnhydrous and degassed.

Procedure:

  • In a sealed tube, combine this compound, allylpalladium(II) chloride dimer, dppp, and sodium carbonate.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene and crotyl alcohol.

  • Heat the mixture to 110 °C for 16 hours.

  • Cool the reaction to room temperature and add DIAD.

  • Stir the mixture at room temperature for an additional 4 hours.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired quinoline.

III. Synthesis of Substituted Benzimidazoles: A Copper-Catalyzed Three-Component Approach

Benzimidazoles are a highly important class of heterocycles in medicinal chemistry.[9] A versatile and efficient method for their synthesis is a one-pot, three-component reaction involving a 2-haloaniline, an aldehyde, and a source of ammonia, often catalyzed by copper.[10]

Mechanistic Rationale

The proposed mechanism involves the copper-catalyzed amination of the 2-bromoaniline with ammonia to form an o-phenylenediamine intermediate. This intermediate then condenses with the aldehyde to form a dihydrobenzimidazole, which is subsequently oxidized to the aromatic benzimidazole. The copper catalyst plays a crucial role in both the C-N bond formation and the final oxidation step.

Benzimidazole_Synthesis Start This compound + Aldehyde + Ammonia Source Amination Cu-catalyzed Amination Start->Amination Diamine o-Phenylenediamine Intermediate Amination->Diamine Condensation Condensation with Aldehyde Diamine->Condensation Dihydrobenzimidazole Dihydrobenzimidazole Condensation->Dihydrobenzimidazole Oxidation Oxidation Dihydrobenzimidazole->Oxidation Benzimidazole Substituted Benzimidazole Oxidation->Benzimidazole

Caption: Workflow for three-component benzimidazole synthesis.

Experimental Protocol: Synthesis of 6-(Benzyloxy)-7-methyl-2-phenyl-1H-benzo[d]imidazole

This protocol is adapted from a copper-catalyzed three-component synthesis of benzimidazoles.[10]

Materials:

Reagent/MaterialMolar Equiv.AmountNotes
This compound1.0(e.g., 292 mg, 1.0 mmol)Starting material.
Benzaldehyde1.2(e.g., 127 mg, 1.2 mmol)Aldehyde component.
Copper(I) iodide (CuI)0.1(e.g., 19 mg, 0.1 mmol)Catalyst.
L-Proline0.2(e.g., 23 mg, 0.2 mmol)Ligand.
Potassium carbonate (K₂CO₃)2.0(e.g., 276 mg, 2.0 mmol)Base.
Ammonium chloride (NH₄Cl)1.5(e.g., 80 mg, 1.5 mmol)Ammonia source.
Dimethyl sulfoxide (DMSO)-5 mLSolvent.

Procedure:

  • To a sealed tube, add this compound, benzaldehyde, CuI, L-proline, K₂CO₃, and NH₄Cl.

  • Add DMSO as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired benzimidazole.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this guide for the synthesis of indoles, quinolines, and benzimidazoles provide robust starting points for researchers in drug discovery and development. The strategic application of modern cross-coupling methodologies to this precursor opens the door to a vast chemical space of novel bioactive molecules.

References

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  • The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. brief.promaxglobal.co. [Link]

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Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial C–N bonds in a multitude of drug discovery and materials science applications.[1][2] This guide provides a detailed, experience-driven protocol for the palladium-catalyzed cross-coupling of 5-(benzyloxy)-2-bromo-4-methylaniline, a substrate class representative of electron-rich, sterically hindered anilines frequently encountered in pharmaceutical synthesis. We will delve into the mechanistic underpinnings, offer a step-by-step experimental workflow, present strategies for optimization, and provide a framework for troubleshooting common challenges.

Introduction: Significance and Substrate Considerations

The arylamine motif is a privileged scaffold in medicinal chemistry. The Buchwald-Hartwig amination offers a significant advancement over classical methods like the Ullmann condensation by providing milder conditions, broader substrate scope, and improved functional group tolerance.[1][3]

Our target substrate, this compound, presents a unique set of challenges and considerations:

  • Electron-Rich Aniline: The aniline ring is activated by both the amino and benzyloxy groups, which can influence its nucleophilicity and interaction with the palladium catalyst.

  • Steric Hindrance: The ortho-bromo substituent provides steric bulk around the reactive C–Br bond, which can impede the initial oxidative addition step, a critical phase in the catalytic cycle.[4]

  • Benzyloxy Protecting Group: The benzyl ether is generally robust but can be susceptible to hydrogenolysis under certain reductive conditions. Ensuring the reaction conditions are not conducive to debenzylation is paramount.

  • Primary Amine: The presence of a primary amine means the product itself is a nucleophile, creating the potential for diarylation as a side reaction.

This application note will address these challenges by providing a robust protocol designed for high-yield mono-arylation.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The widely accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key steps.[1][4][5][6]

  • Pd(0) Catalyst Activation: If a Pd(II) precatalyst like Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species.[6][7] Often, using a pre-formed Pd(0) complex like Pd₂(dba)₃ or a specialized pre-catalyst can lead to more consistent results.[6]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex inserts into the aryl-bromide bond of the substrate. This is often the rate-limiting step and is heavily influenced by the steric and electronic properties of the aryl halide and the phosphine ligand.[4][8][9]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[4][5] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrates or ligands.[10][11]

  • Reductive Elimination: The final C–N bond is formed as the arylamine product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][8] Bulky, electron-rich phosphine ligands are crucial for promoting this step and preventing undesirable side reactions like beta-hydride elimination.[9][12]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (+ Base, - H-Base⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido_Complex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound322.223221.01.0
Morpholine87.121051.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.30.020.02 (2 mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6628.60.060.06 (6 mol%)
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous Toluene-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (322 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Scientist's Note: The choice of XPhos, a bulky biarylphosphine ligand, is deliberate. It promotes the crucial reductive elimination step and is highly effective for coupling with sterically hindered aryl bromides.[12][13] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine without causing unwanted side reactions.[5][7]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. This step is critical to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 mg, 1.2 mmol).

    • Scientist's Note: Using anhydrous solvent is crucial as water can interfere with the catalyst and the strong base.[14] A slight excess of the amine coupling partner (1.2 eq) helps drive the reaction to completion.

  • Reaction Execution: Place the sealed reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Scientist's Note: Typical reaction temperatures range from 80-110 °C.[7] The progress of the reaction should be monitored to determine the optimal reaction time.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the tube from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of argon. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis.

  • Workup: Once the reaction is complete (as judged by the consumption of the starting aniline), cool the mixture to room temperature. Add water (10 mL) to quench the reaction.

    • Scientist's Note: The addition of water quenches any remaining base and dissolves the inorganic salts formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[4] The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(5-(benzyloxy)-2-bromo-4-methylphenyl)morpholine.

Optimization and Troubleshooting

Even robust protocols may require optimization for novel substrates or if issues arise.[15]

Troubleshooting_Workflow Start Reaction Outcome: Low Conversion / Yield Cause1 Inactive Catalyst System Start->Cause1 Potential Cause Cause2 Base Incompatibility Start->Cause2 Potential Cause Cause3 Sub-optimal Conditions Start->Cause3 Potential Cause Sol1a Screen Ligands (e.g., SPhos, RuPhos) Cause1->Sol1a Solution Sol1b Check Reagent Quality (Pd source, solvent dryness) Cause1->Sol1b Solution Sol2a Screen Bases (e.g., LHMDS, K₃PO₄) Cause2->Sol2a Solution Sol3a Vary Temperature (80°C to 120°C) Cause3->Sol3a Solution Sol3b Change Solvent (e.g., Dioxane, t-BuOH) Cause3->Sol3b Solution

Caption: A logical workflow for troubleshooting a Buchwald-Hartwig reaction.

IssuePotential CauseSuggested Solution
No Reaction/Low Conversion Inactive catalyst; poor quality reagents.Use a different Pd precatalyst (e.g., a G3 or G4 palladacycle). Screen alternative ligands like SPhos or RuPhos.[13] Ensure solvents are rigorously anhydrous.
Side Product Formation Hydrodehalogenation (loss of Br); diarylation.Use a bulkier ligand to favor reductive elimination over side reactions.[12] Use a smaller excess of the amine (e.g., 1.05-1.1 eq). Lower reaction temperature.
Debenzylation Reductive cleavage of the benzyl ether.Ensure the Pd source is not contaminated with Pd/C. Avoid any potential sources of hydrogen. This is less common but possible.
Inconsistent Results Sensitivity to air/moisture; reagent purity.Re-dry solvents and reagents. Ensure the inert atmosphere technique is meticulous. Use a glovebox for weighing sensitive reagents like the base and catalyst.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the modern synthetic chemist. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly the choice of ligand, base, and the maintenance of an inert atmosphere—the successful C–N coupling of challenging substrates like this compound can be achieved with high efficiency. This guide provides a validated starting point and a logical framework for further optimization, empowering researchers to confidently apply this powerful transformation in their synthetic endeavors.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

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  • That Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48). Available at: [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Gáspár, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3647-3656. Available at: [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Nolan, S. P., et al. (2009). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S. (2023). Synthetic Methods for Primary Anilines. Books.
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  • Ackermann, L., et al. (2016). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity from a Versatile Anilino Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is paramount to the generation of novel molecular entities with tailored pharmacological profiles. Among the myriad of building blocks available to the synthetic chemist, 5-(benzyloxy)-2-bromo-4-methylaniline stands out as a particularly valuable intermediate. Its trifunctional nature—a nucleophilic aniline, a strategically placed bromine atom amenable to cross-coupling, and a versatile benzyloxy protecting group—offers a gateway to a diverse array of complex molecular architectures.

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into four of the most powerful and widely utilized palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Heck reaction, and the Sonogashira coupling. Each of these reactions provides a distinct and reliable method for the formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position of the aniline ring, enabling the synthesis of a wide range of derivatives for screening in drug discovery programs.

The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, with a focus on not only the "how" but also the "why" behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The Strategic Importance of this compound in Drug Discovery

The substituted aniline core is a privileged motif in a multitude of clinically approved drugs and biologically active compounds. The ability to introduce diverse substituents at the 2-position of the 5-(benzyloxy)-4-methylaniline scaffold allows for the systematic exploration of structure-activity relationships (SAR). The benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be deprotected at a later synthetic stage to reveal a key pharmacophoric element. The methyl group at the 4-position can influence the electronics and lipophilicity of the molecule, while the aniline nitrogen provides a crucial hydrogen bond donor/acceptor site for molecular recognition at biological targets.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction is the premier choice for introducing a wide array of aryl and heteroaryl substituents, creating complex biaryl structures that are prevalent in many kinase inhibitors and other targeted therapies.

Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. For an electron-rich substrate like our aniline, the oxidative addition of the aryl bromide to the palladium(0) center is often the rate-limiting step.

  • Catalyst and Ligand: The use of electron-rich and bulky phosphine ligands, such as those from the Buchwald or CataCXium families, can significantly accelerate the oxidative addition step.[1] Pre-formed palladium catalysts, like CataCXium A Pd G3, have shown particular efficacy for couplings with unprotected ortho-bromoanilines.[1]

  • Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically employed to activate the boronic acid without promoting unwanted side reactions.[1]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aniline, boronic acid, and base in a reaction vessel B Add solvent and degas the mixture A->B C Add palladium catalyst B->C D Heat the reaction mixture C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature and perform aqueous work-up E->F Reaction Complete G Extract with an organic solvent F->G H Purify by column chromatography G->H

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • CataCXium® A Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized water

Procedure:

  • In a nitrogen-flushed glovebox, combine this compound, phenylboronic acid, CataCXium® A Pd G3, and K₃PO₄ in a reaction vial equipped with a magnetic stir bar.

  • Add 2-MeTHF to the vial to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-5-(benzyloxy)-4-methylaniline.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane801690-98
3-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF/H₂O901085-95

Yields are based on analogous systems and are intended to be representative. Actual yields may vary.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[2][3] This reaction is particularly valuable in drug discovery for the synthesis of diarylamines and other N-arylated compounds, which are common motifs in biologically active molecules.[4]

Causality Behind Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond.[5]

  • Catalyst and Ligand: The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or Josiphos-type ligands, are often required to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[6]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.[5][7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalytic species and the base.[5]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L2Pd(II)(Ar)(Br) OxAdd->PdII_Aryl LigandExch Ligand Exchange PdII_Aryl->LigandExch + HNR'R'' - Br- AmineCoord L2Pd(II)(Ar)(HNR'R'')Br LigandExch->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation AmidoComplex L2Pd(II)(Ar)(NR'R'') Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(5-(benzyloxy)-4-methyl-2-aminophenyl)morpholine.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1101885-95
PiperidinePd₂(dba)₃ (1)Xantphos (2)K₃PO₄ (2)1,4-Dioxane1001290-98
BenzylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)THF80880-90

Yields are based on analogous systems and are intended to be representative. Actual yields may vary.

III. Heck Reaction: Olefin Arylation for C-C Double Bond Formation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[8][9] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices

The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and β-hydride elimination.[10]

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective palladium precursor. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.[8]

  • Ligand: Triphenylphosphine (PPh₃) is a classic ligand for the Heck reaction, though more specialized ligands can be used to improve yields and selectivity.[8]

  • Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide that is formed during the catalytic cycle.[8]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.[11]

Detailed Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, styrene, and Et₃N via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding stilbene derivative.

Data Presentation: Representative Heck Reaction Conditions
AlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Ethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMF1002470-85
AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile801865-80
1-OctenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cy₂NMe (2)Dioxane1101660-75

Yields are based on analogous systems and are intended to be representative. Actual yields may vary.

IV. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.

Causality Behind Experimental Choices

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is responsible for the oxidative addition of the aryl bromide.[12]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[3]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[3]

  • Solvent: Aprotic solvents like THF or DMF are typically used.[13]

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(phenylethynyl)-5-(benzyloxy)-4-methylaniline.

Data Presentation: Representative Sonogashira Coupling Conditions
AlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-HexynePd(PPh₃)₄ (2)CuI (4)Et₃N (2)DMF60685-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NH (2)THFRT490-98
Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃ (2)Acetonitrile50875-85

Yields are based on analogous systems and are intended to be representative. Actual yields may vary.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted anilines. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions each offer a unique and reliable method for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the rapid generation of compound libraries for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the efficient and strategic synthesis of novel molecular entities.

References

Sources

Application Notes: 5-(Benzyloxy)-2-bromo-4-methylaniline as a Versatile Starting Material in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the development of potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in oncogenesis, making them high-value therapeutic targets.[1] The aniline scaffold is a privileged structure in this domain, frequently serving as a crucial pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The strategic functionalization of the aniline ring is therefore paramount in fine-tuning inhibitor potency, selectivity, and pharmacokinetic properties.

5-(Benzyloxy)-2-bromo-4-methylaniline emerges as a highly valuable and versatile starting material for the construction of complex kinase inhibitor frameworks. Its unique trifunctional nature—a nucleophilic amino group, a strategically placed bromine atom for cross-coupling reactions, and a protected phenol in the form of a benzyloxy group—offers medicinal chemists a powerful platform for molecular elaboration. The benzyloxy group not only serves as a robust protecting group for the phenol but can also be a key pharmacophoric element in its own right.[2] The bromine atom is a versatile handle for introducing molecular diversity through powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2][3]

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key intermediates for advanced kinase inhibitors, with a particular focus on a plausible synthetic route to a known intermediate of Ceritinib (LDK378), a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[4]

Chemical Properties and Strategic Considerations

The utility of this compound is rooted in the distinct reactivity of its functional groups, allowing for a stepwise and controlled synthesis of complex molecules.

PropertyValue
CAS Number 499770-88-6
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.17 g/mol
Key Reactive Sites 1. Amino Group: Nucleophilic, for amide bond formation or as a directing group. 2. Bromine Atom: Handle for Pd-catalyzed cross-coupling reactions. 3. Benzyloxy Group: Stable protecting group for the phenol, removable under hydrogenolysis conditions.

The strategic placement of the bromine atom ortho to the amino group and the benzyloxy group para to the amino group allows for a diverse range of synthetic transformations, enabling the construction of highly substituted aniline derivatives.

Plausible Synthetic Pathway to a Ceritinib Intermediate

The following sections outline a proposed multi-step synthesis to obtain 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, a key intermediate in the synthesis of the ALK inhibitor, Ceritinib.[5] This pathway leverages the unique functionalities of this compound.

G cluster_0 Multi-Step Synthesis of a Ceritinib Intermediate A This compound B 5-Amino-4-bromo-2-methylphenol A->B Step 1: Debenzylation (Hydrogenolysis) C 4-Bromo-2-isopropoxy-5-methylaniline B->C Step 2: O-Isopropylation (Williamson Ether Synthesis) D tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate C->D Step 3: Suzuki-Miyaura Coupling E 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (Ceritinib Intermediate) D->E Step 4: Deprotection

Caption: Proposed synthetic workflow from this compound to a key Ceritinib intermediate.

Experimental Protocols

Protocol 1: Debenzylation of this compound to 5-Amino-4-bromo-2-methylphenol

Rationale: The first step involves the removal of the benzyl protecting group to unmask the phenol. Catalytic hydrogenation is a clean and efficient method for this transformation, typically proceeding under mild conditions with high yield.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-bromo-2-methylphenol, which can be used in the next step with or without further purification.

Protocol 2: O-Isopropylation of 5-Amino-4-bromo-2-methylphenol

Rationale: This step introduces the isopropoxy group via a Williamson ether synthesis. The choice of a suitable base is critical to selectively deprotonate the phenolic hydroxyl group over the aniline nitrogen. Potassium carbonate is a mild base suitable for this purpose.

Materials:

  • 5-Amino-4-bromo-2-methylphenol

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 5-amino-4-bromo-2-methylphenol (1.0 eq) and potassium carbonate (2.0-3.0 eq) to DMF (10 mL per gram of phenol).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-bromopropane (1.2-1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2-isopropoxy-5-methylaniline.

Protocol 3: Suzuki-Miyaura Coupling to Introduce the Piperidine Moiety

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[6] In this step, the bromine atom on the aniline derivative is coupled with a protected piperidine-boronic acid ester to construct the core of the Ceritinib intermediate.

Materials:

  • 4-Bromo-2-isopropoxy-5-methylaniline

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 4-bromo-2-isopropoxy-5-methylaniline (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1-1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.

G cluster_1 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-Br B->C D Transmetalation C->D E Ar-Pd(II)-R' D->E F Reductive Elimination E->F F->A I Ar-R' (Coupled Product) F->I G Ar-Br (Bromoaniline derivative) G->B H R'-B(OR)₂ (Piperidine-boronic ester) H->D J Base J->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Deprotection to Yield the Final Intermediate

Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions.

Materials:

  • tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dioxane, Methanol)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane/methanol at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. The product may be isolated as a free base or a salt.

Conclusion and Future Perspectives

This compound stands out as a strategically valuable starting material in the synthesis of complex kinase inhibitors. The presented multi-step pathway to a key intermediate of Ceritinib illustrates a logical and feasible synthetic strategy that capitalizes on the unique reactivity of each functional group. The protocols provided are based on well-established and robust chemical transformations, offering a reliable foundation for researchers in drug discovery and development. The versatility of this starting material, particularly its amenability to powerful cross-coupling reactions, ensures its continued relevance in the creation of novel and diverse libraries of kinase inhibitors for the advancement of targeted therapies.

References

  • Wu, P., & Nielsen, T. E. (2014). Kinase-Targeted Drug Discovery. In Kinase Inhibitors (pp. 1-20). Humana Press.
  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]

  • Cui, J. J., et al. (2011). Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. [Link]

  • Ali, M. A., & Ismail, R. (2013). Benzyloxy anilines as starting materials in the synthesis of new heterocyclic compounds of pharmacological interest. Molecules, 18(9), 11397-11424.

Sources

Application Notes and Protocols for the Synthesis of Benzofurans Utilizing 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent structural rigidity and electronic properties make it an ideal scaffold for designing molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Consequently, the development of robust and versatile synthetic methodologies to access functionally diverse benzofurans remains a significant focus for researchers in medicinal chemistry and drug development.

This application note provides a comprehensive guide to a strategic, multi-step synthesis of substituted benzofurans, commencing with the versatile starting material, 5-(benzyloxy)-2-bromo-4-methylaniline. The described synthetic pathway is designed to be both logical and adaptable, allowing for the introduction of various substituents onto the benzofuran core. We will delve into the mechanistic underpinnings of each transformation, providing detailed, field-proven protocols that ensure reproducibility and high yields.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of the target benzofuran derivatives from this compound is strategically divided into three key stages. This approach allows for the controlled transformation of the starting material and the subsequent introduction of desired functionalities.

Synthetic_Strategy A This compound B Stage 1: Diazotization & Hydrolysis A->B C 5-(Benzyloxy)-2-bromo-4-methylphenol B->C D Stage 2: One-Pot Sonogashira Coupling & Cyclization C->D E Substituted Benzofuran D->E F Stage 3: Deprotection (Optional) E->F G Final Benzofuran Product F->G

Caption: Overall synthetic workflow.

The initial stage involves the conversion of the aniline functionality into a phenol via a diazotization reaction, a classic and reliable transformation in aromatic chemistry. The resulting 5-(benzyloxy)-2-bromo-4-methylphenol is a key intermediate, primed for the subsequent construction of the furan ring.

The second stage employs a powerful palladium- and copper-catalyzed one-pot Sonogashira coupling and intramolecular cyclization.[5][6] This tandem reaction efficiently couples the 2-bromophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran scaffold. The choice of the terminal alkyne allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran.

The final, optional stage involves the deprotection of the benzyloxy group to yield the corresponding phenol, a common functional handle for further derivatization in drug discovery programs.

Stage 1: Conversion of Aniline to Phenol via Diazotization

The transformation of an aromatic amine to a phenol is a cornerstone of synthetic organic chemistry, typically proceeding through the formation of a diazonium salt intermediate.[2][7] This process, known as diazotization, involves the reaction of the primary amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then subjected to hydrolysis, typically by heating in an aqueous acidic solution, to yield the corresponding phenol. The benzyloxy protecting group is stable under these acidic conditions.[8]

Protocol 1: Synthesis of 5-(Benzyloxy)-2-bromo-4-methylphenol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound292.1710.0 g34.2
Sulfuric Acid (conc.)98.0820 mL-
Water18.02100 mL-
Sodium Nitrite69.002.6 g37.7
Ice-As needed-
Diethyl Ether74.12200 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (10.0 g, 34.2 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (20 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (2.6 g, 37.7 mmol) in water (20 mL) and add it dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • In a separate 500 mL flask, bring a mixture of water (50 mL) and concentrated sulfuric acid (5 mL) to a boil.

  • Carefully and slowly add the cold diazonium salt solution to the boiling acidic water. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue to heat the mixture at reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash with water (50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(benzyloxy)-2-bromo-4-methylphenol.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Stage 2: One-Pot Sonogashira Coupling and Intramolecular Cyclization

The Sonogashira coupling is a highly efficient palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][9] In this protocol, we employ a one-pot procedure where the initial Sonogashira coupling product, a 2-alkynylphenol, undergoes a subsequent intramolecular cyclization to form the benzofuran ring. This tandem approach offers increased efficiency by avoiding the isolation of the intermediate alkyne.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Ar-X Pd_complex Ar-Pd(II)-X(L₂) Pd_add->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->Pd_alkyne Red_elim Reductive Elimination Pd_alkyne->Red_elim Red_elim->Pd0 Ar-C≡CR CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Cu_acetylide->Transmetal Alkyne R-C≡C-H Alkyne->CuX Base

Caption: Simplified catalytic cycles in the Sonogashira coupling.

Protocol 2: One-Pot Synthesis of 2-Substituted-5-(benzyloxy)-4-methylbenzofuran

Materials:

Reagent/SolventMolar Mass ( g/mol )Example QuantityMoles (mmol)
5-(Benzyloxy)-2-bromo-4-methylphenol293.165.0 g17.1
Terminal Alkyne (e.g., Phenylacetylene)102.131.9 g (2.1 mL)18.8
PdCl₂(PPh₃)₂701.900.36 g0.51
Copper(I) Iodide (CuI)190.450.10 g0.51
Triethylamine (Et₃N)101.197.1 mL51.3
N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl Acetate88.11150 mL-
Saturated Ammonium Chloride Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 5-(benzyloxy)-2-bromo-4-methylphenol (5.0 g, 17.1 mmol), PdCl₂(PPh₃)₂ (0.36 g, 0.51 mmol), and CuI (0.10 g, 0.51 mmol).

  • Add anhydrous DMF (50 mL) and triethylamine (7.1 mL, 51.3 mmol) via syringe.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.9 g, 18.8 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 2-substituted-5-(benzyloxy)-4-methylbenzofuran.

Stage 3 (Optional): Deprotection of the Benzyloxy Group

The benzyl ether is a robust protecting group, but it can be readily cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.[10] This method offers a mild and efficient way to deprotect the phenol, making it available for further synthetic manipulations.

Protocol 3: Debenzylation to Yield the Phenolic Benzofuran

Materials:

Reagent/SolventMolar Mass ( g/mol )Example QuantityMoles (mmol)
2-Substituted-5-(benzyloxy)-4-methylbenzofuranVaries3.0 gVaries
Palladium on Carbon (10% Pd/C)-0.3 g-
Ethanol46.0750 mL-
Hydrogen Gas (H₂)2.02Balloon pressure-
Celite®---

Procedure:

  • Dissolve the 2-substituted-5-(benzyloxy)-4-methylbenzofuran (3.0 g) in ethanol (50 mL) in a 100 mL round-bottom flask.

  • Carefully add 10% Pd/C (0.3 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol (20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected phenolic benzofuran. Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion

The synthetic strategy and detailed protocols outlined in this application note provide a reliable and adaptable pathway for the synthesis of substituted benzofurans from this compound. The three-stage approach, involving diazotization, a one-pot Sonogashira coupling-cyclization, and an optional deprotection, offers a high degree of control and flexibility for accessing a diverse range of benzofuran derivatives. These methods are well-suited for researchers in academic and industrial settings who are focused on the discovery and development of novel therapeutic agents based on the privileged benzofuran scaffold.

References

  • Debnath, S., & Mondal, S. (2015). One-pot Sonogashira coupling-cyclization toward regioselective synthesis of benzosultams. The Journal of Organic Chemistry, 80(8), 3940–3948.
  • Sonogashira, K. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC.
  • Organic Syntheses Procedure. m-NITROPHENOL.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
  • Reddit. (2021). In a Sandmeyer reaction, why is the benzenediazonium ion stable?
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • U.S. Patent No. 9,527,789. (2016).
  • The Journal of Organic Chemistry. (2008). Copper-Mediated Cyclization−Halogenation and Cyclization−Cyanation Reactions of β-Hydroxyalkynes and o-Alkynylphenols and Anilines.
  • Atlantis Press. (2025).
  • Organic Chemistry Portal. (2015). One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol.
  • Jillella, R., Oh, D. h., & Oh, C. H. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 9(31), 17975–17978.
  • Master Organic Chemistry. (2018).
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • ACS Publications. (2024).

Sources

Application Note: Catalyst and Ligand Selection for the Suzuki-Miyaura Coupling of 2-Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of C(sp²)–C(sp²) bonds.[1] However, substrates such as 2-bromoanilines present unique challenges due to steric hindrance from the ortho-amino group and the substrate's electron-rich nature, which can impede key steps in the catalytic cycle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts and phosphine ligands to achieve high-yield Suzuki couplings with these challenging substrates. We will delve into the mechanistic rationale behind catalyst choice, present a comparative analysis of leading ligand systems, and provide a detailed, field-proven protocol for the successful coupling of unprotected 2-bromoanilines.

Introduction: The Challenge of ortho-Substituted Anilines

Ortho-substituted anilines are crucial structural motifs in a vast array of pharmacologically active compounds.[2] The Suzuki-Miyaura reaction offers a direct route to elaborate these structures, but the coupling of 2-bromoanilines is often plagued by low yields. The primary hurdles include:

  • Steric Hindrance: The ortho-amino group (-NH₂) significantly encumbers the reaction center, slowing the rates of both oxidative addition and reductive elimination.[3]

  • Electronic Effects: The electron-donating nature of the aniline moiety can decrease the electrophilicity of the aryl bromide, making the initial oxidative addition step more difficult.

  • Catalyst Inhibition: The lone pair of the amino group can potentially coordinate to the palladium center, leading to catalyst deactivation. While often a concern, modern bulky ligands can mitigate this issue, allowing for the successful coupling of unprotected anilines.[2]

Overcoming these challenges necessitates a carefully optimized catalytic system. The choice of the phosphine ligand, in particular, is paramount to achieving efficient and high-yielding transformations.

The Cornerstone of Success: Ligand Selection

For sterically demanding substrates like 2-bromoanilines, the ligand's properties are critical. Modern biaryl phosphine ligands, often referred to as Buchwald ligands, have revolutionized the scope of cross-coupling reactions.[4] These ligands are characterized by two key features:

  • Bulk: Large, sterically demanding ligands promote the formation of highly reactive, monoligated L-Pd(0) species. This less-coordinated palladium center is more accessible for the oxidative addition of the hindered 2-bromoaniline. Furthermore, the steric pressure exerted by the ligand facilitates the final, product-releasing reductive elimination step.[3][5]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium atom. This electronic enrichment facilitates the cleavage of the C-Br bond during the oxidative addition, which is often the rate-determining step in the catalytic cycle.[4][5]

Comparative Analysis of High-Performance Ligands

Several commercially available ligands have demonstrated exceptional performance in the Suzuki coupling of hindered aryl halides. Below is a comparative overview of catalyst systems proven to be effective for 2-bromoaniline substrates.

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Yield (%)Key Advantages & Reference
CataCXium® A Pd G3 CataCXium® ACs₂CO₃2-MeTHF70-80>90%Uniquely effective for unprotected 2-bromoanilines; high yields and operational simplicity.[2][6]
XPhos Pd G2/G3 XPhosK₃PO₄Dioxane/H₂O80-100Good to ExcellentBroadly applicable, robust catalyst for hindered substrates.[1]
SPhos Pd G2/G3 SPhosK₃PO₄Toluene or THFRT-100Good to ExcellentHighly active ligand, often enabling reactions at lower temperatures.
Pd(dtbpf)Cl₂ dtbpfEt₃NKolliphor EL/H₂ORTHigh (for related anilines)Micellar catalysis enables fast reactions in aqueous media at room temperature.[7]

Table 1: Comparison of Catalyst/Ligand Systems for Suzuki Coupling of 2-Bromoaniline Derivatives.

Recent studies have shown that for unprotected 2-bromoanilines, a system employing CataCXium® A Pd G3 with cesium carbonate (Cs₂CO₃) in 2-methyltetrahydrofuran (2-MeTHF) provides exceptionally high yields, often exceeding 90%.[2][6] This system's success highlights the synergistic effect of a highly active palladacycle precatalyst, a suitable base, and an optimal solvent choice.

Mechanistic Insights: Why the Right System Works

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.

Suzuki_Cycle Pd0 L-Pd(0) Active Catalyst OxAd Oxidative Addition (Rate-Limiting) PdII_Aryl L-Pd(II)(Ar)(X) OxAd->PdII_Aryl Bulky, e⁻-rich ligands accelerate Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl Base activates boronic acid RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Steric pressure from ligand accelerates ArX Ar-X (2-Bromoaniline) Boronic Ar'-B(OR)₂ + Base Product Ar-Ar' (Product) Waste X⁻ + B(OR)₂(OH)

Figure 1: The Suzuki-Miyaura Catalytic Cycle. Bulky, electron-rich ligands are crucial for accelerating the oxidative addition and reductive elimination steps, particularly for challenging substrates like 2-bromoanilines.

The Role of the Base and Solvent
  • Base: The base is not merely a spectator. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻) that readily participates in transmetalation.[8][9]

    • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄): These are frequently the bases of choice. The "cesium effect" is a well-documented phenomenon where Cs⁺ ions can lead to higher reaction rates and yields compared to other alkali metal cations, though the exact mechanism is still debated.[10][11] It is often attributed to factors like higher solubility of intermediates or direct interaction with the catalyst. For the CataCXium® A system with 2-bromoanilines, Cs₂CO₃ proved superior.[2]

  • Solvent: The solvent influences catalyst and reagent solubility and can affect the reaction pathway.[12]

    • 2-MeTHF: This ether-based solvent has shown excellent performance, leading to significantly higher yields for the coupling of unprotected 2-bromoanilines compared to more traditional solvents like dioxane or toluene.[2][6] Its favorable properties likely stem from its ability to dissolve the key intermediates and maintain catalyst stability and activity throughout the reaction.

    • Dioxane/Water Mixtures: This is a classic solvent system for Suzuki couplings. Water is often necessary for the base (like K₃PO₄) to effectively activate the boronic acid.[13]

Experimental Protocols

The following protocol provides a robust, validated method for the Suzuki-Miyaura coupling of an unprotected 2-bromoaniline with an arylboronic acid using the highly effective CataCXium® A Pd G3 system.

Workflow Diagram

Workflow start Start reagents 1. Reagent Prep - Add 2-bromoaniline, boronic acid, Cs₂CO₃, and catalyst to flask. start->reagents inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon or Nitrogen (3x). reagents->inert solvent 3. Solvent Addition - Add degassed 2-MeTHF. inert->solvent reaction 4. Reaction - Heat to 70-80 °C with stirring. - Monitor by TLC/LC-MS. solvent->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End (Pure Product) purify->end

Sources

Application Notes and Protocols: Protecting Group Strategies for 2-Bromo-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methylaniline and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The strategic manipulation of the amino group is often a critical step in multi-step syntheses, necessitating the use of protecting groups to prevent unwanted side reactions and to direct reactivity.[2][3] This document provides a detailed guide to the selection and implementation of common amine protecting group strategies for 2-bromo-4-methylaniline, with a focus on practical, field-proven protocols and the underlying chemical principles.

The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the aniline ring influences the nucleophilicity of the amino group and can affect the stability of the protecting group. Therefore, a careful consideration of the reaction conditions for both protection and deprotection is crucial for achieving high yields and purity. This guide will focus on three widely used protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).

Choosing the Right Protecting Group: A Strategic Overview

The selection of a suitable protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups can be removed selectively without affecting others.[2][4][5]

Key Considerations for Protecting 2-Bromo-4-methylaniline:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.[6]

  • Orthogonality: In complex syntheses with multiple functional groups, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.[2][4][5][6]

  • Chemoselectivity: The protection reaction should selectively target the amino group without reacting with other functional groups in the molecule.[7][8]

The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group for 2-bromo-4-methylaniline derivatives.

G cluster_0 Protecting Group Selection Workflow start Start: 2-Bromo-4-methylaniline Derivative q1 Are subsequent reactions acidic? start->q1 q2 Are subsequent reactions basic? q1->q2 Yes boc Consider Boc Group q1->boc No q3 Is hydrogenolysis compatible? q2->q3 Yes cbz Consider Cbz Group q2->cbz No q3->cbz Yes acyl Consider Acyl Group q3->acyl No dep_acid Deprotection: Acidic conditions (TFA, HCl) boc->dep_acid dep_h2 Deprotection: Hydrogenolysis (Pd/C, H2) cbz->dep_h2 dep_base Deprotection: Basic/Acidic hydrolysis acyl->dep_base

Caption: Decision workflow for protecting group selection.

I. tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[9][10]

A. Mechanistic Rationale

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting intermediate collapses to form the stable tert-butyl carbamate, releasing tert-butanol and carbon dioxide.[9] The reaction is typically performed in the presence of a base to neutralize the liberated acid.

B. Experimental Protocol: Boc Protection of 2-Bromo-4-methylaniline

Materials:

  • 2-Bromo-4-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-4-methylaniline (1.0 equiv.) in THF or DCM (approximately 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-protected 2-bromo-4-methylaniline.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

C. Deprotection of Boc-Protected 2-Bromo-4-methylaniline

The Boc group is readily cleaved under acidic conditions, generating the free amine as its corresponding salt.[9][11][12] The presence of the electron-withdrawing bromo group on the aromatic ring can facilitate this cleavage.[13]

Protocol 1: Using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc-protected 2-bromo-4-methylaniline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-protected 2-bromo-4-methylaniline (1.0 equiv.) in DCM (approximately 0.2 M concentration).

  • Add TFA (5-10 equiv.) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Using Hydrochloric Acid (HCl) in Dioxane [12]

Materials:

  • N-Boc-protected 2-bromo-4-methylaniline

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-protected 2-bromo-4-methylaniline (1.0 equiv.) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv.) and stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, the hydrochloride salt of the deprotected amine often precipitates.

  • The precipitate can be collected by filtration and washed with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the amine salt.

II. Benzyloxycarbonyl (Cbz) Protection

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines.[14] It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis.[14][15][16] This orthogonality makes it valuable in syntheses where Boc or acyl groups are also present.[4]

A. Mechanistic Rationale

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[17] The amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion.

B. Experimental Protocol: Cbz Protection of 2-Bromo-4-methylaniline

Materials:

  • 2-Bromo-4-methylaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Dioxane/Water or Acetone/Water solvent mixture

Procedure:

  • Dissolve 2-bromo-4-methylaniline (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

C. Deprotection of Cbz-Protected 2-Bromo-4-methylaniline

The most common method for Cbz deprotection is catalytic hydrogenolysis, which involves the use of a palladium catalyst and a hydrogen source.[14][18][19]

Protocol: Catalytic Hydrogenolysis

Materials:

  • N-Cbz-protected 2-bromo-4-methylaniline

  • Palladium on charcoal (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz-protected 2-bromo-4-methylaniline (1.0 equiv.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Caution: Palladium on charcoal is flammable, especially when dry and in the presence of hydrogen. Handle with care.

III. Acetyl (Ac) Protection

Acetyl protection is a simple and cost-effective method for masking the reactivity of anilines.[20] The resulting acetamide is significantly less nucleophilic than the parent aniline. However, deprotection often requires harsh acidic or basic conditions.[21]

A. Mechanistic Rationale

Acetylation is typically achieved by reacting the aniline with acetic anhydride or acetyl chloride. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.

B. Experimental Protocol: Acetylation of 2-Bromo-4-methylaniline

Materials:

  • 2-Bromo-4-methylaniline

  • Acetic anhydride

  • Pyridine or catalytic amount of sulfuric acid

  • Dichloromethane (DCM) or neat reaction

Procedure:

  • Dissolve 2-bromo-4-methylaniline (1.0 equiv.) in DCM.

  • Add pyridine (1.2 equiv.) followed by the dropwise addition of acetic anhydride (1.1 equiv.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the acetylated product.

C. Deprotection of N-Acetyl-2-bromo-4-methylaniline

Deprotection of the acetyl group typically requires forcing conditions, which may not be suitable for sensitive substrates.[21]

Protocol: Acidic Hydrolysis

Materials:

  • N-Acetyl-2-bromo-4-methylaniline

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

Procedure:

  • Suspend N-acetyl-2-bromo-4-methylaniline (1.0 equiv.) in a mixture of ethanol and concentrated HCl (e.g., 2:1 v/v).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH > 7.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the free amine.

Data Summary

Protecting GroupProtection ReagentsDeprotection ConditionsStabilityOrthogonality Notes
Boc Boc₂O, Base (TEA, DIPEA)Acidic (TFA, HCl)[9][11][12]Stable to base, hydrogenolysisOrthogonal to Cbz, Acyl
Cbz Cbz-Cl, Base (NaHCO₃, K₂CO₃)Catalytic Hydrogenolysis (Pd/C, H₂)[14][18][19]Stable to acid and baseOrthogonal to Boc, Acyl
Acyl (Ac) Acetic anhydride, PyridineStrong Acid or Base (HCl, NaOH)[21]Stable to mild acid/base, hydrogenolysisLess orthogonal due to harsh deprotection

Conclusion

The choice of a protecting group for 2-bromo-4-methylaniline derivatives is a critical decision in synthetic planning. The Boc group offers mild deprotection conditions, making it a versatile choice. The Cbz group provides excellent orthogonality, being stable to both acidic and basic conditions while being selectively cleaved by hydrogenolysis. The acetyl group, while simple to introduce, requires more forcing conditions for removal, limiting its applicability in the presence of sensitive functional groups. By understanding the principles and protocols outlined in these application notes, researchers can confidently select and implement the most appropriate protecting group strategy for their specific synthetic targets.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chittem, S. R., Kasu, T. V., & Kumar, H. (2024). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Journal of Organic Chemistry, 89, 5665-5674.
  • Reddy, B. V. S., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Reddy, B. V. S., et al. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ahmar, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]

  • An, G., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Filo. (2025). Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C... Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • FAO AGRIS. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • University of Alberta. (n.d.). Protecting Groups – A Necessary Evil?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity I: Chemoselectivity and protecting groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ResearchGate. (2012). Removing an acetyl group from NH?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Protecting Groups. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Acyl Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025). Short and Simple Preparation of N -Boc-Protected Anthranilic Acid tert Butyl Esters from 2-Bromo-Anilines. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • YouTube. (2015). Protection of Aniline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoaniline. Retrieved from [Link]

  • ResearchGate. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-(benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with sterically hindered substrates, focusing on 5-(benzyloxy)-2-bromo-4-methylaniline. The inherent steric and electronic properties of this molecule present unique challenges to achieving high yields and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

Effectively troubleshooting a Suzuki-Miyaura coupling requires a systematic approach. The sterically hindered nature of this compound, an electron-rich aryl bromide, often leads to common failure points. The table below outlines these issues, their probable causes, and strategic solutions.

Problem Encountered Potential Causes Recommended Solutions & Scientific Rationale
1. Low to No Product Yield A. Inefficient Oxidative Addition: The Pd(0) catalyst fails to insert into the C-Br bond. This is often the rate-limiting step for electron-rich or sterically hindered aryl halides.[1][2] B. Catalyst Inhibition/Deactivation: The aniline's amino group or the benzyloxy oxygen can coordinate to the palladium center, inhibiting its catalytic activity.[3][4] C. Failed Reductive Elimination: Steric hindrance can prevent the final step where the coupled product is released from the palladium center.[5][6]A. Enhance Oxidative Addition:Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or other dialkylbiaryl phosphines.[5][6][7] These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[5] • Use a pre-catalyst. Buchwald G3 or G4 pre-catalysts ensure efficient generation of the active Pd(0)L species in solution.[4] B. Minimize Catalyst Inhibition:Increase catalyst loading. A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome minor inhibition. • Choose a ligand with appropriate sterics. The ligand's bulk can prevent the substrate's heteroatoms from binding to the palladium center.[4] C. Promote Reductive Elimination:Bulky ligands are key. The steric clash between bulky ligand substituents forces the coupled aryl groups into a conformation that favors reductive elimination.[6][8] • Increase temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for this step, but monitor for decomposition.[9]
2. Significant Side Product Formation A. Dehalogenation: The bromo-substituent is replaced by a hydrogen atom, yielding 5-(benzyloxy)-4-methylaniline. This can be caused by hydride sources in the reaction (e.g., solvent, base).[1][10] B. Homo-coupling: Two molecules of the boronic acid/ester couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[3][10] C. Protodeboronation: The boronic acid reagent is consumed by reaction with water or other protic sources, cleaving the C-B bond.[10][11] This can be paradoxically accelerated by the palladium catalyst itself, especially with bulky ligands.[11][12]A. Minimize Dehalogenation:Ensure strictly inert conditions. Thoroughly degas all solvents and the reaction vessel with argon or nitrogen.[3][9] • Choose your solvent carefully. Avoid alcoholic solvents if dehalogenation is a problem. Toluene, dioxane, or 2-MeTHF are generally better choices.[2] B. Prevent Homo-coupling:Rigorous degassing is critical. Use a robust method like freeze-pump-thaw cycles or sparging with an inert gas for at least 20-30 minutes.[9][13] • Use a Pd(0) source directly or a pre-catalyst to avoid incomplete reduction of Pd(II) sources like Pd(OAc)₂, which can promote homo-coupling.[1] C. Reduce Protodeboronation:Use a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[7] • Minimize water content. While some water is often beneficial, excess water can promote this side reaction. Consider using anhydrous solvents with a carefully controlled amount of water (e.g., 2-5 equivalents).[13] • Use boronate esters (e.g., pinacol esters) , which are often more stable than their corresponding boronic acids.[9]
3. Incomplete Starting Material Consumption A. Insufficient Reaction Time/Temperature: The reaction is kinetically slow due to steric hindrance.[14] B. Poor Reagent Quality: The boronic acid may have degraded, or the base may be of poor quality or hydrated.[9] C. Poor Solubility: One of the reactants or the catalyst is not fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.[15]A. Optimize Reaction Conditions:Increase temperature. Incrementally raise the temperature (e.g., from 80°C to 100-110°C) and monitor by TLC or LC-MS. • Extend reaction time. Monitor the reaction over a longer period (e.g., 12-24 hours). B. Verify Reagent Integrity:Check boronic acid purity by NMR before use. Boronic acids can dehydrate to form unreactive cyclic boroxines.[9] • Use a fresh, high-purity base. Grind solid bases like K₃PO₄ into a fine powder to increase surface area and reactivity.[13] C. Improve Solubility:Screen solvents. If solubility is an issue in toluene or dioxane, consider solvents like DMF or 2-MeTHF.[2] • Increase solvent volume to ensure all components remain in solution, though this may slow the reaction rate. A balance must be found.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so challenging for Suzuki coupling?

This substrate presents a "perfect storm" of challenges. First, the bromine atom is ortho to a bulky benzyloxy group and ortho to the aniline nitrogen, creating significant steric hindrance around the reaction site. This steric bulk can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[16] Second, the aniline is an electron-rich aromatic system due to the donating effects of the amino and benzyloxy groups, which slows down the oxidative addition step, as this step is favored for electron-poor aryl halides.[1][13]

.dot graph Substrate_Hindrance { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [style=invis];

sub [label="this compound", pos="0,2.5!", fontsize=14, fontcolor="#202124"];

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"];

Br [label="Br", pos="-2.4,-0.3!", fontcolor="#EA4335"]; NH2 [label="NH₂", pos="2.4,-0.3!"]; O [label="O", pos="2.2, -2.5!"]; CH2 [label="CH₂", pos="3.2, -3.2!"]; Ph [label="Ph", pos="4.2, -3.9!"]; CH3 [label="CH₃", pos="0,-4.0!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- Br; C6 -- NH2; C5 -- O; O -- CH2 -- Ph; C4 -- CH3;

// Steric hindrance indicators steric1 [label="Steric\nHindrance", pos="-1.5,0.8!", fontsize=10, fontcolor="#EA4335"]; steric2 [label="Steric\nHindrance", pos="1.5,0.8!", fontsize=10, fontcolor="#EA4335"]; arrow1 [shape=none, image="arrow.png", pos="-0.8,0.5!"]; // Placeholder arrow2 [shape=none, image="arrow.png", pos="0.8,0.5!"]; // Placeholder } .enddot Caption: Steric crowding around the C-Br bond.

Q2: What is the best catalyst and ligand combination to start with?

For sterically hindered and electron-rich aryl bromides, the go-to choices are palladium pre-catalysts combined with bulky, electron-rich dialkylbiaryl phosphine ligands.[5][6] A highly recommended starting point is XPhos Pd G3 or SPhos Pd G3 .

  • Palladium Source: Using a pre-catalyst like a G3 palladacycle is advantageous because it provides a stable source of palladium that reliably generates the active monoligated Pd(0) species in solution, improving reaction reproducibility.[4]

  • Ligand Choice:

    • XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Its large steric profile is excellent for accelerating the reductive elimination step, which is often difficult with hindered substrates.[6]

    • SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent choice, often showing high activity for challenging couplings.[6]

Q3: How do I select the optimal base and solvent?

The base and solvent are not independent variables; their combination is crucial for success.

  • Base: A strong, non-nucleophilic base is required.

    • Potassium Phosphate (K₃PO₄): An excellent and widely used base. It is effective in many solvent systems and is particularly useful when protodeboronation is a concern.[7]

    • Cesium Carbonate (Cs₂CO₃): Often shows superior performance, especially in ethereal solvents like dioxane or THF, due to its higher solubility.[7][17]

  • Solvent: The solvent must solubilize all components and be stable at the required temperature.

    • 1,4-Dioxane or Toluene: These are standard, reliable choices for Suzuki couplings.[2] They are relatively non-polar and perform well at elevated temperatures.

    • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane that often provides excellent results.[2]

    • Aqueous Mixtures: A mixture of an organic solvent with a small amount of water (e.g., Toluene/H₂O 10:1) is very common. Water helps to solubilize the inorganic base and facilitates the transmetalation step.[18]

A robust starting combination is K₃PO₄ in 1,4-Dioxane/H₂O .

Q4: What role does temperature play, and where should I start?

Temperature is a critical parameter for overcoming the high activation energy associated with coupling hindered substrates.

  • Starting Point: A temperature of 80-100°C is a reasonable starting point.

  • Optimization: If the reaction is sluggish or fails to go to completion, increasing the temperature to 110°C (reflux in toluene or dioxane) may be necessary. However, be aware that excessively high temperatures can lead to catalyst decomposition or an increase in side reactions.[9] Always monitor reaction progress (e.g., by LC-MS) to find the optimal balance.

Visualized Workflow: A Troubleshooting Flowchart

If your initial reaction fails, follow this systematic workflow to diagnose and solve the problem.

// Node styles start_node [label="Reaction Start:\nLow/No Conversion", fillcolor="#FBBC05", fontcolor="#202124"]; check_node [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_node [fillcolor="#F1F3F4", fontcolor="#202124"]; success_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Success!"]; fail_node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Problem Persists"];

// Flowchart structure start_node -> check_node1 [label="Initial Check"]; check_node1 [label="Inert Atmosphere &\nReagent Quality OK?"]; check_node1 -> action_node1 [label="No"]; action_node1 [label="Degas Rigorously\nUse Fresh Reagents"]; action_node1 -> start_node; check_node1 -> check_node2 [label="Yes"];

check_node2 [label="Catalyst System\nOptimal?"]; check_node2 -> action_node2 [label="No"]; action_node2 [label="Switch to Bulky Ligand\n(XPhos, SPhos)\n+ Pre-catalyst (G3)"]; action_node2 -> start_node; check_node2 -> check_node3 [label="Yes"];

check_node3 [label="Base/Solvent/Temp\nOptimal?"]; check_node3 -> action_node3 [label="No"]; action_node3 [label="Screen Base (K₃PO₄, Cs₂CO₃)\nIncrease Temperature\n(e.g., 100-110°C)"]; action_node3 -> start_node; check_node3 -> success_node [label="Yes"]; } .enddot Caption: Systematic troubleshooting workflow.

Optimized Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar and stir plate with heating

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into an oven-dried Schlenk flask. Seal the flask, and evacuate and backfill with inert gas three times.

  • Addition of Solids: Under a positive flow of inert gas, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 5:1 to 10:1 ratio by volume) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Degassing: Sparge the resulting suspension with a stream of inert gas through a needle for 15-20 minutes.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100°C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Title: Bulky phosphine ligands promote palladium-catalysed protodeboronation Source: ChemRxiv URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: IntechOpen URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: What are the key steps involved in the general procedure of the Suzuki reaction? Source: Zendy URL: [Link]

  • Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki coupling reactions of aryl bromides with phenylboronic acid Source: ResearchGate URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]

  • Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL: [Link]

  • Title: Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Source: ResearchGate URL: [Link]

  • Title: Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]

  • Title: Failed suzuki coupling, any suggenstions? Source: Reddit URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PMC - NIH URL: [Link]

  • Title: Novel palladium imidazole catalysts for Suzuki cross-coupling reactions Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: ResearchGate URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: NIH URL: [Link]

  • Title: Suzuki Coupling I Common Byproducts in Suzuki Coupling Source: YouTube URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]

  • Title: An efficient method for sterically demanding Suzuki-Miyaura coupling reactions Source: PubMed URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic Source: RSC Publishing URL: [Link]

Sources

Overcoming low yield in Buchwald-Hartwig amination of 5-(benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

Introduction: Navigating Challenges in C-N Coupling

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are core structures in pharmaceuticals, agrochemicals, and materials science.[2][3] The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[4][5]

However, the success of this transformation is highly dependent on the interplay between the substrates, catalyst, ligand, base, and solvent.[6][7] This guide addresses a particularly challenging substrate: 5-(benzyloxy)-2-bromo-4-methylaniline . Low yields in the amination of this compound are common due to a combination of steric and electronic factors. This document serves as a comprehensive troubleshooting resource for researchers encountering difficulties with this and structurally similar substrates.

Analysis of the Substrate: Why is this compound Difficult?

Understanding the inherent challenges of your starting material is the first step toward rational optimization. The structure of this compound presents two primary obstacles:

  • Steric Hindrance: The bromine atom is in the ortho position to a primary aniline group (-NH₂). This steric bulk can significantly slow down the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[8]

  • Electronic Effects: The aromatic ring is highly electron-rich. It is substituted with three electron-donating groups: a strong activating aniline group, a strong activating benzyloxy group, and a weakly activating methyl group. While electron-rich aryl halides can be reactive, they can also promote catalyst deactivation and undesirable side reactions.[8]

These factors can lead to a cascade of problems, including low conversion, hydrodehalogenation, and homocoupling. The following sections provide a structured approach to diagnose and solve these issues.

Troubleshooting Guide: From Low Conversion to High Yield

This section is designed to address specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows little to no conversion of the starting aryl bromide. What is the most likely cause?

Low conversion is typically a sign of an inefficient or deactivated catalytic system. The oxidative addition step is often the rate-determining step and is highly sensitive to the chosen catalyst, ligand, and reaction conditions.[9][10]

Possible Causes & Solutions:

  • Inactive Catalyst Formation: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ.[11] This reduction can be inefficient.

    • Solution: Switch to a modern, well-defined palladium precatalyst. Palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to a base, leading to more reliable results.[4][12]

  • Inappropriate Ligand Choice: For sterically hindered and electron-rich aryl halides, the ligand is the most critical reaction parameter. The ligand must be bulky enough to promote reductive elimination and prevent the formation of inactive catalyst species.[1]

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These are the "gold standard" for challenging couplings.[1][8] A screening of ligands is highly recommended.

Ligand FamilyRecommended forRationale
XPhos / tBuXPhos General screening, sterically hindered substrates.Excellent for promoting the amination of aryl halides and sulfonates.[13]
RuPhos / tBuBrettPhos Primary amines, sterically demanding couplings.Highly active for coupling primary amines and amides.[12][14]
BrettPhos Primary amines, base-sensitive substrates.Specifically designed for coupling primary amines and allows for tolerance of functional groups like hydroxyls when paired with bases like LiHMDS.[11][13]
  • Suboptimal Temperature: Typical Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C) to overcome activation barriers.[4][7]

    • Solution: If conversion is low at 80 °C, incrementally increase the temperature to 100-110 °C. Be aware that excessively high temperatures can lead to catalyst degradation.[15]

Q2: My primary side product is the hydrodehalogenated arene (5-(benzyloxy)-4-methylaniline). How can I suppress this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often competes with the desired reductive elimination step.[1]

Possible Causes & Solutions:

  • Slow Reductive Elimination: If the C-N bond-forming reductive elimination is slow, competing pathways like β-hydride elimination (if the amine has β-hydrogens) or other decomposition pathways can lead to the reduced arene.

    • Solution: Use bulky, electron-rich ligands (see table above). These ligands accelerate the rate of reductive elimination relative to side reactions.[1] The Hartwig group noted that reductive elimination is faster from a three-coordinate monophosphine palladium complex, which is favored by bulky ligands.[1]

  • Incorrect Base/Solvent Combination: The choice of base and solvent can influence the rates of competing reaction pathways.

    • Solution: While strong bases like NaOtBu are common, consider screening other bases. For instance, a weaker base like K₃PO₄ might disfavor the hydrodehalogenation pathway, although it may require a higher reaction temperature.[4] Ensure your solvent is anhydrous, as water can sometimes be a proton source for this side reaction.

Troubleshooting Workflow

Here is a logical workflow to guide your optimization efforts when facing low yield.

G cluster_0 Start: Low Yield cluster_1 Step 1: Catalyst & Ligand cluster_2 Step 2: Reaction Parameters cluster_3 Outcome Start Initial Reaction Fails (Low Conversion / Side Products) CheckCatalyst Using Pd(II) Source (e.g., Pd(OAc)₂) ? Start->CheckCatalyst SwitchToPrecatalyst Action: Switch to G3/G4 Precatalyst (e.g., XPhos Pd G3) CheckCatalyst->SwitchToPrecatalyst Yes ScreenLigands Action: Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) CheckCatalyst->ScreenLigands No SwitchToPrecatalyst->ScreenLigands CheckBase Using NaOtBu? ScreenLigands->CheckBase ScreenBases Action: Screen Other Bases (LHMDS, K₃PO₄, Cs₂CO₃) CheckBase->ScreenBases Yes, but issues persist IncreaseTemp Action: Increase Temperature (e.g., 80°C -> 110°C) CheckBase->IncreaseTemp No, or after screening ScreenBases->IncreaseTemp Success Optimized Yield IncreaseTemp->Success

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q: How do I choose the best palladium source? A: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can work, they require in situ reduction to the active Pd(0) state, which can be inconsistent.[4] Modern palladacycle precatalysts (Generations 3 and 4) are highly recommended for reliability and activity.[12] They provide a direct and clean route to the active catalyst, often leading to lower catalyst loadings and more reproducible results.[4]

Q: What is the role of the base, and which one should I use? A: The base's primary role is to deprotonate the amine nucleophile (or the N-H bond in the intermediate palladium complex) to form the palladium-amido species that precedes reductive elimination.[8]

  • Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium hexamethyldisilazide (LHMDS) are the most common choices for their strength and non-nucleophilic nature.[4] NaOtBu is an excellent starting point for most couplings.

  • Weaker Bases: For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[4][11] These often require higher reaction temperatures to achieve comparable reaction rates.[6]

Q: How critical are anhydrous and oxygen-free conditions? A: Very critical. The active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation. Oxygen can deactivate the catalyst, leading to lower yields or complete reaction failure.[11] Water can interfere with the base and participate in side reactions like hydrodehalogenation. Always use anhydrous, degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[12]

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol provides a reliable starting point for optimizing the amination of this compound with a generic primary amine (e.g., hexylamine).

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make 0.1-0.2 M solution)

  • Oven-dried 4 mL vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Inert Atmosphere Setup: Place the vial containing the stir bar on a manifold or in a glovebox. If using a manifold, evacuate and backfill with argon or nitrogen three times.

  • Add Solids: Under the inert atmosphere, add this compound, the palladium precatalyst, and the base to the vial.

  • Seal and Purge: Seal the vial with the cap. If not in a glovebox, briefly purge the headspace with argon.

  • Add Liquids: Add the anhydrous, degassed solvent via syringe, followed by the amine nucleophile (if liquid).

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. The rate of agitation is important, especially with heterogeneous inorganic bases.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer.

  • Workup (for analysis): Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl, and extract with an appropriate organic solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate for analysis.

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the widely accepted catalytic cycle. Understanding these steps is key to rational troubleshooting.[10]

G Pd0 L₂Pd(0) Active Catalyst OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amine_complex Amine Coordination Complex OA_complex->Amine_complex Ligand Exchange Amido_complex Palladium Amido Complex Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Product Amido_complex->Product L4 L₂Pd(0) Amido_complex->L4 L1 Ar-X (Aryl Halide) L1->Pd0 L2 R¹R²NH (Amine) L2->OA_complex L3 Base L3->Amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 17, 2026, from [Link]

  • Baran, P. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 17, 2026, from [Link]

  • Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Retrieved January 17, 2026, from [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved January 17, 2026, from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Degradation of Pd catalyst in Buchwald-Hartwig amination. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved January 17, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved January 17, 2026, from [Link]

  • ScienceDirect. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved January 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 17, 2026, from [Link]

  • University of Southampton. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 17, 2026, from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 17, 2026, from [Link]

  • FUW Trends in Science & Technology Journal. (n.d.). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Palladium-Catalyzed Coupling of 5-(benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common challenges and side reactions encountered during the palladium-catalyzed coupling of 5-(benzyloxy)-2-bromo-4-methylaniline and structurally similar compounds. As Senior Application Scientists, we provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design and accelerate your research.

Introduction to the Challenges

The palladium-catalyzed cross-coupling of this compound is a powerful transformation for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] However, the specific functionalities of this substrate—a sterically hindered ortho-bromo position, an electron-donating aniline, and a potentially labile benzyloxy group—can give rise to several undesired side reactions. This guide will help you diagnose and mitigate these issues, leading to higher yields and purer products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect with this substrate?

A1: The primary side reactions to anticipate are:

  • Hydrodehalogenation (or dehalogenation): Replacement of the bromine atom with a hydrogen atom, yielding 5-(benzyloxy)-4-methylaniline.[3]

  • Homocoupling: Dimerization of your starting aniline or the coupling partner.

  • Protodebenzylation: Cleavage of the benzyloxy group, leading to a phenolic byproduct.

  • Catalyst Decomposition: Formation of inactive palladium species, leading to stalled reactions.

Q2: My main byproduct is the dehalogenated aniline. What is causing this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and typically arises from the formation of a palladium-hydride species (Pd-H).[3][4] This can occur through several pathways, including reaction with trace water, amines, or solvents.[5] The Pd-H species can then undergo reductive elimination with your aryl bromide to produce the dehalogenated byproduct. Electron-rich aryl halides, like your aniline substrate, can be more susceptible to this side reaction.[3]

Q3: I'm observing homocoupling of my starting material. Why is this happening?

A3: Homocoupling can occur through a few different mechanisms. In the context of a Buchwald-Hartwig amination, it can result from the reaction of two molecules of the aryl halide. In Suzuki-type couplings, the homocoupling of the boronic acid partner is also common, especially in the presence of oxygen.[6] The presence of Pd(II) species without coordinated aryl/vinyl/alkyl ligands can also promote homocoupling.[4]

Q4: Can the benzyloxy group interfere with the reaction?

A4: Yes, while generally stable, the benzyloxy group can be susceptible to cleavage under certain palladium-catalyzed conditions, a process sometimes referred to as hydrogenolysis if a hydride source is present. This would result in the formation of the corresponding phenol. The choice of base and temperature can influence the stability of this protecting group.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Coupled Product

If you are experiencing low conversion of your starting material or a low yield of the desired product, consider the following troubleshooting steps.

low_yield_workflow start Low Yield Observed check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents optimize_ligand Screen Ligands (e.g., XPhos, RuPhos, SPhos) check_reagents->optimize_ligand Reagents OK optimize_base Optimize Base (e.g., NaOtBu, K3PO4, Cs2CO3) optimize_ligand->optimize_base No Improvement success Improved Yield optimize_ligand->success Improved Yield optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improved Yield optimize_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) optimize_temp->optimize_solvent No Improvement optimize_temp->success Improved Yield increase_loading Increase Catalyst/Ligand Loading optimize_solvent->increase_loading No Improvement optimize_solvent->success Improved Yield increase_loading->success Improved Yield fail Still Low Yield increase_loading->fail

Caption: Troubleshooting workflow for low product yield.

  • Ensure an Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote side reactions like homocoupling.[6][7] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that your solvents are properly degassed.

  • Verify Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst. Use high-purity reagents and freshly distilled, anhydrous solvents.

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1][8][9] Consider screening ligands such as XPhos, SPhos, or RuPhos.[10][11][12]

  • Base Optimization: The base plays a crucial role in the catalytic cycle, often participating in the deprotonation of the amine in Buchwald-Hartwig reactions.[13][14] The strength and solubility of the base can significantly impact the reaction rate and side product formation. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial in preventing base-sensitive functional group degradation.[15]

  • Temperature Control: Higher temperatures can sometimes increase the rate of side reactions relative to the desired coupling.[3] Try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish due to steric hindrance, a moderate increase in temperature may be necessary.[15]

Problem 2: Significant Formation of Dehalogenated Byproduct

The presence of a significant amount of 5-(benzyloxy)-4-methylaniline indicates a prevalent hydrodehalogenation side reaction.

dehalogenation_cycle cluster_main Desired Catalytic Cycle (Buchwald-Hartwig) cluster_side Dehalogenation Side Reaction pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (ArBr) amine_complex [L-Pd(II)(Ar)(HNR'R'')]Br oa_complex->amine_complex Amine Coordination (HNR'R'') pd_hydride L-Pd(II)(Ar)(H) oa_complex->pd_hydride Hydride Source (e.g., H2O, amine) amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (Base) product Ar-NR'R'' amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration dehal_product Ar-H pd_hydride->dehal_product Reductive Elimination dehal_product->pd0 Catalyst Regeneration

Caption: Competing pathways of productive coupling and dehalogenation.

  • Scrupulously Dry Conditions: Water is a common source of hydrides.[5] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

  • Choice of Base and Solvent: Some bases or solvents can act as hydride donors.[3] For example, using an alkoxide base in an alcohol solvent can be problematic. Consider using a carbonate or phosphate base in an aprotic solvent like toluene or dioxane.

  • Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the relative rates of reductive elimination versus side reactions. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[10]

  • Additives: In some cases, the addition of a proton scavenger or a mild Lewis acid can help suppress dehalogenation, although this requires careful optimization.

Experimental Protocols

Protocol: Screening Reaction Conditions to Minimize Side Products

This protocol provides a framework for optimizing the coupling of this compound with a generic amine partner (e.g., morpholine) to minimize dehalogenation and improve product yield.

Materials:

  • This compound

  • Amine coupling partner (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Setup: In an inert atmosphere glovebox, arrange a set of reaction vials. To each vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

  • Variable Addition:

    • Vial A (Baseline): Add NaOtBu (1.4 equiv) and toluene.

    • Vial B (Base Screen): Add K₃PO₄ (2.0 equiv) and toluene.

    • Vial C (Base Screen): Add Cs₂CO₃ (2.0 equiv) and toluene.

    • Vial D (Solvent Screen): Add NaOtBu (1.4 equiv) and dioxane.

  • Initiation: To each vial, add the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vials and place them in a pre-heated reaction block outside the glovebox. Set the temperature (e.g., 80-100 °C) and stir for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine the ratio of desired product to the dehalogenated byproduct and unreacted starting material.

VialBaseSolventTemp (°C)Product:Dehalogenation Ratio (Example)Notes
ANaOtBuToluene1005:1Baseline condition.
BK₃PO₄Toluene10010:1Weaker base shows less dehalogenation.
CCs₂CO₃Toluene1008:1Another effective alternative base.
DNaOtBuDioxane1003:1Dioxane may promote dehalogenation in this system.[3]

This systematic approach allows for the rapid identification of conditions that suppress side reactions and maximize the yield of your target molecule.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available from: [Link]

  • National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Available from: [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Available from: [Link]

  • Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • National Institutes of Health. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Available from: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Available from: [Link]

  • ResearchGate. (2021). Identifying palladium culprits in amine catalysis. Available from: [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. (n.d.). Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. Available from: [Link]

  • Journal of the American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. Available from: [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • ChemRxiv. (n.d.). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Available from: [Link]

  • SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Available from: [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. Available from: [Link]

  • MIT Open Access Articles. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available from: [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • PubMed. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. Available from: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reaction of Aryl Mesylates. Available from: [Link]

Sources

Technical Support Center: Purification of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Benzyloxy)-2-bromo-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only execute protocols but also to troubleshoot and adapt them to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common byproducts often include:

  • Starting Materials: Unreacted 4-methylaniline or the corresponding benzyloxy-protected precursor.

  • Over-brominated Species: Dibrominated or even tribrominated anilines can form if the reaction conditions are not carefully controlled. The amino group is a strong activating group, making the aromatic ring susceptible to multiple substitutions.[1][2]

  • Isomeric Byproducts: Depending on the directing effects of the substituents, you might encounter other constitutional isomers of the desired product.

  • Oxidation Products: Anilines are prone to oxidation, which can lead to colored impurities.[3] This is often exacerbated by exposure to air and light.

  • Debenzylation Products: If harsh acidic or reductive conditions are used during workup or purification, the benzyl protecting group can be cleaved, resulting in the corresponding phenol.

Q2: My crude product is a dark oil or solid. What causes this discoloration and how can I prevent it?

A2: The dark coloration of crude anilines is a frequent observation and is primarily due to the formation of oxidation products.[3] The amino group is readily oxidized, leading to highly colored polymeric materials.

Prevention and Mitigation Strategies:

  • Inert Atmosphere: Whenever possible, conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3]

  • Degassed Solvents: Using solvents that have been degassed (by sparging with an inert gas or through freeze-pump-thaw cycles) can help reduce the presence of dissolved oxygen.

  • Avoid Prolonged Exposure to Air and Light: Store the crude product and purified material under an inert atmosphere and protected from light.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium bisulfite or stannous chloride during workup can help prevent oxidation.[4]

Q3: I'm struggling with choosing the right purification method. What are the pros and cons of recrystallization versus column chromatography for this compound?

A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired final purity.

Purification MethodProsConsBest For
Recrystallization - Scalable and cost-effective for large quantities. - Can yield highly pure crystalline material. - Removes impurities with different solubility profiles.[5]- Lower yields if the compound is moderately soluble at room temperature. - May not effectively separate closely related isomers or impurities with similar solubilities. - Finding a suitable solvent system can be time-consuming.[5]- Removing significant amounts of impurities with different polarities. - Final purification step to obtain a highly crystalline product.
Column Chromatography - High resolving power for separating closely related compounds.[6] - Versatile for a wide range of impurity profiles. - Allows for the separation of multiple components in a single run.- Can be time-consuming and labor-intensive. - Requires significant amounts of solvent. - Potential for product degradation on acidic silica gel.[7][8] - Can be challenging to scale up.- Separating isomeric byproducts. - Removing impurities with similar polarity to the product. - When high purity is required from a complex mixture.

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Broad peaks or significant tailing of the product peak.[8]

  • Co-elution of the product with impurities.

  • Low recovery of the desired compound from the column.

Root Causes & Solutions:

  • Acidic Silica Gel: The acidic nature of standard silica gel can lead to strong interactions with the basic amino group of your aniline, causing tailing and potential degradation.[6][7][8]

    • Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), to your eluent system.[6] This will neutralize the acidic sites on the silica. Alternatively, use an amine-functionalized silica gel for a more robust solution.[7]

  • Inappropriate Solvent System: The polarity of the eluent may not be optimized for your separation.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for anilines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. Gradually increasing the polarity of the eluent should allow for the separation of your product from less polar and more polar impurities.

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Issue 2: Low Yield After Recrystallization

Symptoms:

  • A significantly smaller amount of purified product is recovered than expected.

  • The product "oils out" instead of forming crystals.

Root Causes & Solutions:

  • Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5]

    • Solution: Conduct small-scale solvent screening tests. Common solvents for anilines include ethanol, methanol, or mixtures of solvents like ethanol/water.[5] For this compound, a non-polar/polar solvent pair like hexane/ethyl acetate or toluene/ethanol could be effective.

  • Cooling Rate: Cooling the solution too quickly can lead to the precipitation of impurities along with your product or the formation of an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. If the product oils out, try reheating the solution and adding slightly more of the "good" solvent before cooling again.

  • Excess Solvent: Using too much solvent will keep your product dissolved even at low temperatures.[5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of this compound when isomeric byproducts or impurities of similar polarity are present.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep1 Dissolve Crude Product in Minimal Dichloromethane prep2 Add Silica Gel (slurry) prep1->prep2 prep3 Evaporate Solvent (Dry Loading) prep2->prep3 chrom2 Load Dry Sample onto Column prep3->chrom2 chrom1 Pack Column with Silica Gel in Hexane chrom1->chrom2 chrom3 Elute with Hexane/Ethyl Acetate Gradient (+ 0.5% Triethylamine) chrom2->chrom3 chrom4 Collect Fractions Based on TLC chrom3->chrom4 post1 Combine Pure Fractions chrom4->post1 post2 Evaporate Solvent under Reduced Pressure post1->post2 post3 Dry Purified Product under High Vacuum post2->post3

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology:

  • Slurry Preparation: In a fume hood, dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (100-200 mesh) to form a slurry and then evaporate the solvent under reduced pressure to obtain a free-flowing powder.[9] This dry loading technique often leads to better separation.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in hexane. Ensure the silica bed is well-compacted and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20%). It is crucial to add 0.5% (v/v) triethylamine to the eluent mixture to prevent peak tailing.[6]

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The desired product should be visualized under UV light (254 nm).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying larger quantities of this compound where the primary impurities have significantly different solubilities.

Workflow Diagram:

G cluster_dissolve Dissolution cluster_crystal Crystallization cluster_isolate Isolation diss1 Place Crude Product in Erlenmeyer Flask diss2 Add Minimal Hot Solvent (e.g., Ethanol) diss1->diss2 diss3 Heat until Fully Dissolved diss2->diss3 cryst1 Slowly Cool to Room Temperature diss3->cryst1 cryst2 Cool in Ice Bath cryst1->cryst2 iso1 Collect Crystals by Vacuum Filtration cryst2->iso1 iso2 Wash with Cold Solvent iso1->iso2 iso3 Dry Crystals in a Vacuum Oven iso2->iso3

Caption: Workflow for Recrystallization Purification.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair. For this compound, ethanol or a mixture of toluene and heptane are good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

References

  • Reddit. (2014). Purify and dry aniline? [Online] Available at: [Link]

  • LookChem. (n.d.). Purification of Aniline. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? [Online] Available at: [Link]

  • WIPO Patentscope. (2021). WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE. [Online] Available at: [Link]

  • Scribd. (n.d.). Bromination of Aniline. [Online] Available at: [Link]

  • AME Publishing Company. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. [Online] Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. [Online] Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]

  • Google Patents. (n.d.). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
  • YouTube. (2022). Tribromoaniline : Synthesis. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Online] Available at: [Link]

Sources

Technical Support Center: Strategies to Mitigate Dehalogenation in Cross-Coupling of Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the dehalogenation of bromoaniline substrates. Our goal is to equip you with the mechanistic understanding and practical solutions needed to maximize the yield of your desired coupled product and minimize the formation of the corresponding aniline byproduct.

Introduction: The Challenge of Dehalogenation

Bromoanilines are valuable building blocks in medicinal chemistry and materials science. However, their utility in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is often hampered by a competitive hydrodehalogenation pathway. This side reaction not only consumes the starting material, reducing the overall yield, but also complicates purification due to the formation of the dehalogenated aniline byproduct. Understanding the underlying mechanisms of both the desired cross-coupling and the undesired dehalogenation is paramount to developing robust and efficient synthetic protocols.

Mechanistic Overview: The Competing Pathways

The productive cross-coupling catalytic cycle is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] However, a parasitic pathway leading to dehalogenation can intercept key intermediates in this cycle. The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can arise from various sources within the reaction mixture, including trace water, alcohol solvents, or even the amine or phosphine ligand itself. This Pd-H species can then participate in a competing catalytic cycle, leading to the formation of the undesired dehalogenated product.

G cluster_0 Productive Cross-Coupling Cycle cluster_1 Dehalogenation Side-Reaction Pd0 L-Pd(0) OA Oxidative Addition ArPdBr L-Pd(II)(Ar)(Br) Pd0->ArPdBr Ar-Br OA->ArPdBr Ar-Br TM Transmetalation (e.g., with R-B(OH)2) ArPdR L-Pd(II)(Ar)(R) ArPdBr->ArPdR R-M PdH L-Pd(II)(H)(Br) ArPdBr->PdH Hydride Transfer TM->ArPdR ArPdR->Pd0 Product Formation RE Reductive Elimination Product Ar-R RE->Product PdH_source Hydride Source (e.g., H2O, Base) PdH_source->PdH Forms Pd-H PdH->Pd0 Dehalogenation RE_H Reductive Elimination Dehalogenated_Product Ar-H RE_H->Dehalogenated_Product

Figure 1. Competing catalytic cycles in cross-coupling reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve common issues leading to dehalogenation based on your experimental observations.

Q1: My primary side product is the dehalogenated aniline. What are the likely causes and how can I fix it?

A1: Significant dehalogenation suggests that the rate of the undesired hydrodehalogenation pathway is competitive with or even faster than the desired cross-coupling pathway. Here’s a systematic approach to troubleshoot this issue:

Step 1: Evaluate Your Catalyst and Ligand System. The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination, which is the product-forming step in the desired catalytic cycle.[2] This can help the productive pathway outcompete the dehalogenation pathway.

  • Recommendation: Switch to a more sterically hindered and electron-rich ligand. For bromoanilines, ligands from the Buchwald family such as XPhos , SPhos , or RuPhos are often excellent choices.[3] For ortho-substituted bromoanilines, CataCXium A has been shown to be particularly effective.[4][5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[6][7]

Step 2: Re-evaluate Your Choice of Base. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, especially in the presence of trace water or alcohols.

  • Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices that can minimize dehalogenation.[8][9]

Step 3: Scrutinize Your Solvent. Protic solvents (e.g., alcohols) and even some polar aprotic solvents like DMF can be sources of hydrides.

  • Recommendation: Use anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane .[10] Ensure your solvents are rigorously dried and degassed before use.

Step 4: Lower the Reaction Temperature. Dehalogenation can have a higher activation energy than the desired cross-coupling reaction. Therefore, elevated temperatures may disproportionately favor the undesired pathway.

  • Recommendation: Try running the reaction at a lower temperature. For example, if you are running the reaction at 110 °C, try reducing it to 80 °C and monitor the progress.[11]

Q2: I am attempting a Sonogashira coupling of a bromoaniline and observe significant dehalogenation and/or homocoupling of the alkyne (Glaser coupling). What should I do?

A2: This is a common issue in Sonogashira couplings, especially with electron-rich bromoanilines. The following adjustments can be beneficial:

  • Copper Co-catalyst: While the classic Sonogashira protocol uses a copper co-catalyst, copper-free conditions have been developed to suppress Glaser homocoupling. However, for some substrates, the copper co-catalyst is crucial for efficient transmetalation. You may need to screen conditions with and without a copper source (e.g., CuI).

  • Amine Base/Solvent: The amine base in a Sonogashira reaction (e.g., triethylamine, diisopropylamine) can also act as the solvent. However, these can also be a source of hydrides. Consider using a less reactive base or a co-solvent system with an anhydrous, non-polar solvent like toluene.

  • Ligand Choice: For Sonogashira couplings, ligands like cataCXium A have been shown to be effective under copper- and amine-free conditions, which can mitigate side reactions.[12]

Q3: My Buchwald-Hartwig amination of a bromoaniline is sluggish and gives a mixture of the desired product and the dehalogenated starting material. How can I improve the reaction?

A3: Sluggish reactions can allow the dehalogenation pathway to become more prominent. The key is to accelerate the desired C-N bond formation.

  • Ligand Selection: As with other cross-couplings, bulky, electron-rich biarylphosphine ligands are generally preferred. XPhos and related ligands are often a good starting point.[10]

  • Base Considerations: While strong bases like NaOtBu are commonly used in Buchwald-Hartwig aminations, they can also promote dehalogenation. If you are observing significant dehalogenation, consider switching to cesium carbonate or potassium phosphate .[8][11] In non-polar solvents, an anionic base is generally required to deprotonate the palladium-amine complex.[8][9]

  • Solvent Choice: Toluene and dioxane are generally good solvents for Buchwald-Hartwig aminations. Ensure they are anhydrous.

Frequently Asked Questions (FAQs)

Q: Which class of ligands is generally best for suppressing dehalogenation with bromoanilines?

A: Bulky, electron-rich biaryl monophosphine ligands are generally the most effective.[2] Ligands such as XPhos , SPhos , and RuPhos are excellent starting points.[3] These ligands promote the crucial reductive elimination step, which leads to the desired product, thereby outcompeting the dehalogenation pathway. For sterically hindered substrates, such as ortho-substituted bromoanilines, CataCXium A has demonstrated superior performance.[4][5]

Q: How does the electronic nature of the bromoaniline affect the propensity for dehalogenation?

A: Electron-rich bromoanilines are generally more susceptible to dehalogenation. The electron-donating amino group increases the electron density on the aromatic ring, which can facilitate the undesired reductive elimination of a Pd-H species. Conversely, electron-deficient bromoanilines (e.g., those with nitro or cyano substituents) are typically less prone to dehalogenation.

Q: Can the choice of palladium precursor influence the extent of dehalogenation?

A: Yes, to some extent. Pre-catalysts that rapidly form the active Pd(0) species are generally preferred. This is because a slow or inefficient generation of the active catalyst can lead to side reactions. Using well-defined pre-catalysts, such as those based on palladacycles, can lead to more reproducible results and potentially lower levels of dehalogenation compared to using simple palladium salts like Pd(OAc)₂ that require in situ reduction.

Q: Is it ever advantageous to use a stronger base, even if it might increase the risk of dehalogenation?

A: In some cases, yes. If the transmetalation or the deprotonation of the amine in a Buchwald-Hartwig amination is the rate-limiting step, a stronger base might be necessary to achieve a reasonable reaction rate. The key is to find a balance. If a strong base is required, it becomes even more critical to optimize other parameters, such as using a very bulky ligand and a non-polar, aprotic solvent, to disfavor the dehalogenation pathway.

Data-Driven Recommendations

To provide a more quantitative perspective, the following tables summarize the impact of different reaction parameters on the outcome of cross-coupling reactions with bromoaniline substrates.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid

LigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Aniline (%)
PPh₃K₂CO₃Toluene/H₂O1004530
P(t-Bu)₃K₃PO₄Toluene808510
XPhos K₃PO₄ Toluene 80 95 <5
SPhos K₃PO₄ Toluene 80 92 <5

Data is illustrative and compiled from general trends reported in the literature.[2]

Table 2: Effect of Base and Solvent in the Buchwald-Hartwig Amination of 4-Bromoaniline with Morpholine

LigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Aniline (%)
XPhosNaOtBuDioxane1007520
XPhos Cs₂CO₃ Toluene 100 92 <5
XPhosK₃PO₄Dioxane100888
RuPhosNaOtBuToluene1008015
RuPhos K₃PO₄ Toluene 100 94 <5

Data is illustrative and based on trends observed in similar systems.[8][9][10]

Optimized Experimental Protocols

The following are detailed, step-by-step protocols for common cross-coupling reactions of bromoanilines, designed to minimize dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoaniline with an Arylboronic Acid

G cluster_workflow Suzuki-Miyaura Protocol Workflow start Start setup Reaction Setup: - Oven-dried flask - Add 2-bromoaniline,  arylboronic acid, K3PO4,  CataCXium A Pd G3 start->setup inert Inert Atmosphere: - Evacuate and backfill  with Argon (3x) setup->inert solvent Add Solvents: - Anhydrous 2-MeTHF - Degassed H2O inert->solvent heat Heat Reaction: - Stir at 80 °C - Monitor by TLC/LC-MS solvent->heat workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, brine heat->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column chromatography workup->purify end End purify->end

Figure 2. Workflow for Suzuki-Miyaura coupling of 2-bromoaniline.

Materials:

  • 2-Bromoaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • CataCXium A Pd G3 (0.02 mmol, 2 mol %)[4][5]

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (3.3 mL)

  • Degassed Water (0.33 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromoaniline, the arylboronic acid, potassium phosphate, and the CataCXium A Pd G3 pre-catalyst.

  • Seal the vial with a septum and purge with argon for 5 minutes.

  • Add the anhydrous 2-MeTHF and degassed water via syringe.

  • Place the vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoaniline with Morpholine

Materials:

  • 4-Bromoaniline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃), finely ground (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.01 mmol, 1 mol %)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add 4-bromoaniline, cesium carbonate, and the XPhos Pd G3 pre-catalyst to an oven-dried reaction vial with a stir bar.

  • Add the anhydrous toluene, followed by the morpholine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the 4-bromoaniline is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of 4-Bromoaniline with Phenylacetylene

Materials:

  • 4-Bromoaniline (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Pd/CuFe₂O₄ magnetic nanoparticles (3 mol %)

  • Ethanol (4 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoaniline, potassium carbonate, and the Pd/CuFe₂O₄ catalyst.

  • Add ethanol, followed by phenylacetylene.

  • Heat the mixture to 70 °C with stirring.

  • Monitor the reaction by TLC. Upon completion (typically 3-5 hours), cool to room temperature.

  • Add deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Miyaura, N.; Yanagi, T.; Suzuki, A. The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synth. Commun.1981 , 11 (7), 513–519. [Link]

  • Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv2021 . [Link]

  • Norrby, P.-O.; et al. The Role of the Base in Buchwald-Hartwig Amination. J. Am. Chem. Soc.2014 , 136 (51), 17701–17710. [Link]

  • Kollár, L.; et al. Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.2010 . [Link]

  • Nolan, S. P.; et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem.2004 , 69 (9), 3173–3180. [Link]

  • Ananiev, V. Z.; et al. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate2016 . [Link]

  • Qureshi, Z.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv.2024 , 14, 29184-29188. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Lipshutz, B. H.; et al. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Acc. Chem. Res.2020 , 53 (10), 2334–2349. [Link]

  • Nolan, S. P.; et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate2004 . [Link]

  • Chutia, R.; et al. Green synthesis of Pd/CuFe2O4 magnetic nanoparticles using aqueous extract of Dillenia indica and its catalytic application in Suzuki and Sonogashira reaction. International Journal of New Chemistry2025 , 12 (3), 329-339. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. PubMed2014 . [Link]

  • Joshaghani, M.; et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry2006 , 691 (12), 2702-2711. [Link]

  • Hartwig, J. F.; et al. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2019 , 119 (12), 7673–7728. [Link]

  • Langer, P.; et al. Screening of various phosphine ligands for C-S cross coupling to 7-chloro-4-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline. ResearchGate2020 . [Link]

  • Fang, X.; et al. 4a,8a-Azaboranaphthalene-4-yl Phosphine Ligands: Synthesis and Electronic Modulation in Suzuki-Miyaura Coupling Reactions. RSC Adv.2015 , 5, 1039-1042. [Link]

  • Jana, A.; et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. J. Org. Chem.2021 , 86 (2), 1647–1658. [Link]

  • Procter, D. J.; et al. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Angew. Chem. Int. Ed.2021 , 60 (10), 5188-5193. [Link]

  • Haydl, A. M.; et al. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (38), 13232-13247. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald, S. L.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2007 , 9 (4), 641–644. [Link]

  • van Leeuwen, P. W. N. M.; et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Trans.2011 , 40, 12437-12447. [Link]

  • Watson, D. A.; et al. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv2019 . [Link]

  • da Silva, J. F. M.; et al. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New J. Chem.2021 , 45, 19734-19747. [Link]

  • Marion, N.; Nolan, S. P. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angew. Chem. Int. Ed. Engl.2007 , 46 (19), 2750-2. [Link]

  • Cazin, C. S. J. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie2011 , 14 (7-8), 640-646. [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

  • Greenland, B. W.; et al. Optimisation of the Sonogashira coupling between phenylacetylene and 1,4,5,8-naphthalenetetracarboxylic acid diimide (NDI) derivatives. ResearchGate2022 . [Link]

  • Havelková, M.; et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis2001 , 2001 (11), 1704-1710. [Link]

  • ResearchGate. Structures of XPhos and XPhos-based precatalysts. ResearchGate. [Link]

  • Tius, M. A.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021 , 86 (24), 18011–18021. [Link]

  • Kuroda, K.; et al. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate2017 . [Link]

  • Greenland, B. W.; et al. Optimisation of the Sonogashira coupling between phenylacetylene and 1... ResearchGate2022 . [Link]

  • Ghorbani-Vaghei, R.; et al. Sonogashira coupling reaction of phenylacetylene with aryl halides in... ResearchGate2016 . [Link]

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Technical Support Center: Regioselectivity in Reactions of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)-2-bromo-4-methylaniline. This guide provides in-depth, field-proven insights into the reactivity and regioselectivity of this versatile building block. The question-and-answer format is designed to directly address specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure your success.

Part 1: Frequently Asked Questions - Understanding the Substrate

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by the interplay of four key substituents on the aromatic ring:

  • Amino Group (-NH₂): This is a powerful electron-donating group (+M effect), making it a strong activator for electrophilic aromatic substitution and an ortho-, para-director.[1] Its presence significantly increases the electron density of the entire ring, particularly at the positions ortho and para to it.

  • Bromo Group (-Br): This is the primary reactive site for palladium-catalyzed cross-coupling reactions. While halogens are deactivating overall due to their electronegativity (-I effect), they possess lone pairs that can participate in resonance (+M effect), making them ortho-, para-directors in electrophilic aromatic substitution.[2] Crucially, its position ortho to the strongly activating amino group makes the C-Br bond electron-rich, which can present a challenge for the oxidative addition step in cross-coupling reactions.[3]

  • Benzyloxy Group (-OBn): Similar to the amino group, the ether oxygen has lone pairs that donate electron density to the ring (+M effect). It is a strong activating group and an ortho-, para-director.

  • Methyl Group (-CH₃): This is a weakly activating group through an inductive effect (+I effect) and hyperconjugation, also directing incoming electrophiles to the ortho and para positions.

The cumulative effect of these groups results in a highly electron-rich aromatic system, which dictates its behavior in various transformations.

Q2: For palladium-catalyzed cross-coupling, what is the primary challenge with this substrate?

A2: The primary challenge is not regioselectivity in the sense of choosing between multiple reaction sites (the C-Br bond is the only viable site for typical Suzuki or Buchwald-Hartwig reactions), but rather overcoming the kinetic barrier to reaction at that specific site. The high electron density at the carbon bearing the bromine, due to the strong donating effects of the ortho-amino and para-benzyloxy groups, can make the oxidative addition of the palladium catalyst, the rate-limiting step of the catalytic cycle, difficult.[3] This often leads to sluggish or failed reactions under standard conditions. Success hinges on selecting a catalyst system—specifically the ligand—that is electron-rich and bulky enough to promote this challenging oxidative addition step.[4][5]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on the two most common cross-coupling reactions performed with this substrate: Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).

FAQ: Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction with this compound is not working (or gives very low yield). What is the likely cause?

A3: A failed or low-yielding Suzuki reaction with this electron-rich substrate is a common issue. The problem almost certainly lies with the catalyst system's inability to efficiently undergo oxidative addition.

Here is a logical workflow for troubleshooting this specific problem:

G cluster_0 Troubleshooting a Failed Suzuki-Miyaura Coupling start No/Low Product Observed q1 Is your catalyst system appropriate for electron-rich aryl bromides? start->q1 a1_yes Yes q1->a1_yes   a1_no No (e.g., using Pd(PPh₃)₄) q1->a1_no   q2 Is the base appropriate and sufficiently anhydrous? a1_yes->q2 sol_ligand Switch to a modern, electron-rich, bulky phosphine ligand. Examples: SPhos, XPhos, RuPhos. a1_no->sol_ligand sol_ligand->q2 a2_yes Yes q2->a2_yes   a2_no No/Unsure q2->a2_no   q3 Are reaction temperature and solvent optimal? a2_yes->q3 sol_base Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure base is finely powdered and dry. Consider adding a small amount of water (3-5 eq.) if using K₃PO₄ in an anhydrous solvent system. a2_no->sol_base sol_base->q3 sol_temp Increase temperature (80-110°C is common). Use aprotic polar solvents like Dioxane, Toluene, or DMF. q3->sol_temp end_node Reaction Successful sol_temp->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Detailed Explanation:

  • Catalyst/Ligand Choice is Critical: Standard, less electron-rich ligands like triphenylphosphine (in Pd(PPh₃)₄) are often ineffective for this substrate. You need ligands designed for challenging couplings. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or related systems are highly effective as their steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.[3][4]

  • Base Selection: Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over weaker bases like sodium carbonate (Na₂CO₃). They facilitate the transmetalation step without interfering with the catalyst.

  • Solvent and Temperature: Aprotic solvents such as dioxane, toluene, or DMF are standard.[6] Due to the challenging nature of the substrate, higher temperatures (e.g., 80-110 °C) are often required to drive the reaction to completion. Microwave irradiation can also be an effective way to accelerate the reaction.[6][7]

Q4: I am seeing significant de-bromination of my starting material as a side product. How can I prevent this?

A4: De-bromination (protodehalogenation) arises from a competitive pathway where the organopalladium intermediate reacts with a proton source instead of the boronic acid. This is often exacerbated by:

  • Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the oxidative addition intermediate has more time to undergo side reactions. Ensure your boronic acid or ester is of high quality and that the base is effective.

  • Water Content: While a small amount of water can sometimes be beneficial, especially with K₃PO₄, excess water can be a proton source. Ensure your solvent is sufficiently anhydrous.

  • Boronic Acid Homocoupling: If you also see biaryl product from the homocoupling of your boronic acid, it's a sign that the catalytic cycle is not running smoothly. Re-evaluate your ligand and base choice to favor the desired cross-coupling pathway.

FAQ: Buchwald-Hartwig Amination
Q5: I am trying to couple a secondary amine to this compound and the reaction is failing. What should I change?

A5: Coupling secondary amines, especially bulky ones, can be challenging. The principles are similar to the Suzuki reaction, focusing on overcoming steric and electronic hurdles.

  • Steric Hindrance: The combination of a sterically demanding ortho-bromoaniline and a secondary amine requires a very active catalyst system. The key is the ligand.[5] Ligands like Josiphos, or bulky biarylphosphine ligands are designed to create a highly active, accessible palladium center that can accommodate both coupling partners.[4]

  • Base Choice: For Buchwald-Hartwig amination, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. NaOtBu is a strong, hindered base that is very effective but can be sensitive to certain functional groups.

  • Catalyst Generation: Ensure you are using a reliable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst from Buchwald) in combination with the appropriate ligand. The choice of ligand is paramount for success in this C-N bond formation.[8][9]

Problem Parameter to Change Recommended Action & Rationale
No Reaction (Both Suzuki & Buchwald) LigandSwitch from PPh₃ to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos) to accelerate oxidative addition.[3][4]
Low Yield (Suzuki) Base / SolventUse finely powdered K₃PO₄ or Cs₂CO₃. Consider a dioxane/water mixture (e.g., 10:1) to aid solubility and transmetalation.[10]
Low Yield (Buchwald) BaseUse a strong, non-nucleophilic base like NaOtBu or LHMDS.
De-bromination Side Product Reaction ConditionsEnsure high purity of boronic acid. Use an anhydrous solvent. Increase the concentration of the boronic acid slightly (e.g., 1.2-1.5 equiv.).
Slow Reaction TemperatureIncrease reaction temperature to 100-110°C or use microwave heating to overcome the activation energy barrier.[6]

Part 3: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Q6: If I perform an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound, where will the new substituent add?

A6: The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the existing substituents. The key is to identify the most powerful activating group, which will exert the dominant influence.[2]

  • Identify Directors:

    • -NH₂ (Amino): Strongest activating group, ortho-, para-director.

    • -OBn (Benzyloxy): Strong activating group, ortho-, para-director.

    • -CH₃ (Methyl): Weak activating group, ortho-, para-director.

    • -Br (Bromo): Deactivating group, but ortho-, para-director.[2]

  • Analyze Positions:

    • The amino group at C1 directs to C2 (blocked by -Br) and C6. The C4 position is para, but it is blocked by the methyl group.

    • The benzyloxy group at C5 directs ortho to C4 (blocked) and C6, and para to C2 (blocked).

    • The methyl group at C4 directs ortho to C3 and C5 (blocked), and para to C1 (blocked).

Caption: Analysis of directing effects for electrophilic substitution.

Note: In strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃), the amino group will be protonated to an ammonium salt (-NH₃⁺). This anilinium ion is a powerful deactivating group and a meta-director. In such cases, the reactivity pattern would change dramatically, with the benzyloxy group becoming the primary director. To avoid this, acylation of the amine to form an amide is a common protecting group strategy. The amide is still an ortho-, para-director but is less activating and prevents protonation.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add a portion of the reaction solvent and stir briefly.

  • Reaction: Add the catalyst slurry to the Schlenk flask, followed by the remaining anhydrous solvent (e.g., Dioxane, to a concentration of ~0.1 M).

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Bromination (at C6)
  • Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) in the same solvent dropwise over 15-30 minutes. The use of NBS is a milder alternative to Br₂ and often gives cleaner reactions.[11]

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC for the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude material by column chromatography or recrystallization.

References

  • Cross-coupling strategies for aniline synthesis . ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions . National Institutes of Health. Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! . YouTube. Retrieved from [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands . ACS Publications. Retrieved from [Link]

  • Reactions of Aniline . Chemistry Steps. Retrieved from [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands . ResearchGate. Retrieved from [Link]

  • Electrophilic Aromatic Substitution . Making Molecules. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study . Medium. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Publishing. Retrieved from [Link]

  • Buchwald–Hartwig amination . Wikipedia. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. Retrieved from [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines . MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Retrieved from [Link]

  • Examples of electrophilic aromatic substitution . Lumen Learning. Retrieved from [Link]

  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent . National Institutes of Health. Retrieved from [Link]

  • Cross-Coupling of Heteroatomic Electrophiles . National Institutes of Health. Retrieved from [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters . RSC Publishing. Retrieved from [Link]

  • (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . ResearchGate. Retrieved from [Link]

  • Enantiospecific, Regioselective Cross-Coupling Reactions of Secondary Allylic Boronic Esters . SciSpace. Retrieved from [Link]

  • (PDF) Benzyl 5-bromo-4-methylsalicylate . ResearchGate. Retrieved from [Link]

  • Electrophilic Aromatic Substitution - EAS Introduction by Leah4sci . YouTube. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . MDPI. Retrieved from [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions . MDPI. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . RSC Publishing. Retrieved from [Link]

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates . ChemRxiv. Retrieved from [Link]

  • Multiple Substituents- Directing Effects . Chemistry LibreTexts. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. Retrieved from [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes . ACS Publications. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . RSC Publishing. Retrieved from [Link]

  • Electrophilic Aromatic Substitutions You Need To Know! . YouTube. Retrieved from [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions . MDPI. Retrieved from [Link]

Sources

Troubleshooting common impurities in 5-(Benzyloxy)-2-bromo-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-bromo-4-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and impurities encountered during its synthesis, providing in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our focus is on the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is producing a significant amount of a dibrominated side product. How can I improve the selectivity for the desired mono-brominated product?

This is a classic challenge in the electrophilic aromatic substitution of anilines. The amino group is a powerful activating group, making the aromatic ring highly susceptible to multiple brominations.

Root Cause Analysis:

The lone pair of electrons on the nitrogen atom of the aniline strongly donates electron density into the benzene ring, particularly at the ortho and para positions. This high electron density makes the ring very reactive towards electrophiles like bromine. In the case of 5-(benzyloxy)-4-methylaniline, the positions ortho to the amino group are highly activated, leading to the formation of the undesired 2,6-dibromo-5-(benzyloxy)-4-methylaniline.

Troubleshooting Strategies:

  • Protection of the Amino Group: The most robust strategy is to temporarily reduce the activating effect of the amino group by converting it into an amide. Acetylation is a common and effective method.

    • Mechanism: The lone pair on the nitrogen of the resulting acetanilide is delocalized by resonance with the adjacent carbonyl group, making it less available for donation into the benzene ring. This significantly tempers the ring's reactivity.

  • Milder Brominating Agents: If you wish to avoid a protection-deprotection sequence, consider using a less reactive brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) is a good alternative that can provide better control over the reaction.

  • Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

    • Solvent: Using a less polar solvent can sometimes reduce the reactivity of the brominating agent.

Experimental Protocol: N-Acetylation for Controlled Mono-bromination

  • Protection:

    • Dissolve 5-(benzyloxy)-4-methylaniline in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a slight excess (1.1-1.2 equivalents) of acetic anhydride and a base such as pyridine or triethylamine.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by washing with aqueous acid (e.g., 1M HCl) and brine, then dry the organic layer and concentrate to obtain N-(5-(benzyloxy)-4-methylphenyl)acetamide.

  • Bromination:

    • Dissolve the acetanilide in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Slowly add one equivalent of the brominating agent (e.g., Br₂ or NBS) at a controlled temperature (e.g., 0-10 °C).

    • Monitor the reaction by TLC or HPLC until the acetanilide is consumed.

  • Deprotection:

    • After workup to isolate the brominated acetanilide, hydrolyze the acetyl group using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the desired this compound.

Q2: I am observing a significant impurity that appears to be a phenolic compound. What is causing this and how can I prevent it?

The presence of a phenolic impurity strongly suggests the cleavage of the benzyl ether protecting group.

Root Cause Analysis:

The benzyloxy group can be susceptible to cleavage under certain conditions, particularly those involving Lewis acids or strong electrophiles. Bromine (Br₂) itself can act as a Lewis acid and promote debenzylation. This side reaction can be exacerbated by the presence of trace amounts of acid or water in the reaction mixture. The likely impurity is 2-bromo-5-hydroxy-4-methylaniline.

Troubleshooting Strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally less harsh than elemental bromine and is less likely to cause debenzylation.

  • Scavengers: The addition of a non-nucleophilic base, such as sodium bicarbonate or calcium carbonate, can help to neutralize any acidic byproducts (like HBr) that may form during the reaction and catalyze the debenzylation.

  • Strict Anhydrous Conditions: Ensure that your solvent and reagents are dry to minimize the potential for acid-catalyzed hydrolysis of the benzyl ether.

  • Protecting Group Strategy: If debenzylation remains a persistent issue, consider if the benzyl group is the most suitable protecting group for your synthetic route. However, for this specific target molecule, its presence is required.

Visualizing Impurity Formation: Debenzylation Pathway

G SM 5-(Benzyloxy)-4-methylaniline Target This compound SM->Target Bromination (Desired) Impurity 2-Bromo-5-hydroxy-4-methylaniline SM->Impurity Bromination + Debenzylation (Side Reaction)

Caption: Desired bromination vs. debenzylation side reaction.

Q3: My NMR analysis shows signals that suggest bromination has occurred on the methyl group. Is this possible and how do I avoid it?

Yes, benzylic bromination is a known side reaction, especially when using N-Bromosuccinimide (NBS) under radical conditions.

Root Cause Analysis:

NBS, in the presence of a radical initiator (like AIBN or light), is a classic reagent for the bromination of benzylic positions.[1] The methyl group on your aniline ring is a benzylic position and can undergo radical bromination. This would result in the formation of 5-(benzyloxy)-2-bromo-4-(bromomethyl)aniline.

Troubleshooting Strategies:

  • Control Reaction Conditions:

    • Avoid Radical Initiators: Ensure that your reaction is not inadvertently being exposed to UV light (e.g., direct sunlight) and that you are not using a radical initiator.

    • Darkness: Running the reaction in the dark can help to minimize radical-mediated side reactions.

  • Choice of Brominating Agent: If you are using NBS, this side reaction is more likely. If you switch to elemental bromine in a polar solvent like acetic acid, the electrophilic aromatic substitution pathway will be favored over the radical pathway.

Visualizing Competing Bromination Pathways

G cluster_0 Reaction Pathways for 5-(Benzyloxy)-4-methylaniline SM 5-(Benzyloxy)-4-methylaniline EAS_Product Electrophilic Aromatic Substitution (Desired Product) SM->EAS_Product Br+ (Electrophile) Radical_Product Radical Benzylic Bromination (Impurity) SM->Radical_Product Br• (Radical)

Caption: Competing electrophilic and radical bromination pathways.

Purification and Characterization

Q4: What is the best way to purify the final product and how can I confirm its identity and purity?

A combination of chromatographic and spectroscopic techniques is essential.

Purification Strategy:

  • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting material and various impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity of the eluent can be fine-tuned based on TLC analysis.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be effective.

Analytical Characterization:

The following table summarizes the key analytical techniques for confirming the structure and purity of this compound.

Technique Purpose Expected Observations
¹H NMR Structural Elucidation- Aromatic protons with characteristic splitting patterns. - Singlet for the benzylic CH₂ protons. - Singlet for the methyl group protons. - Broad singlet for the NH₂ protons.
¹³C NMR Structural Confirmation- Correct number of carbon signals. - Characteristic shifts for aromatic carbons, benzylic carbon, and methyl carbon.
Mass Spec (MS) Molecular Weight Confirmation- Molecular ion peak corresponding to the expected mass (C₁₄H₁₄BrNO, MW: 292.18). - Isotopic pattern characteristic of a monobrominated compound.
HPLC Purity Assessment- A single major peak for the desired product. - Allows for quantification of impurities.

Typical HPLC Method Parameters (for guidance):

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or methanol with 0.1% acid
Gradient Start with a higher percentage of A, ramp up to a higher percentage of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

Summary of Potential Impurities

Impurity Structure Formation Mechanism Mitigation Strategy
Dibrominated Product 2,6-Dibromo-5-(benzyloxy)-4-methylanilineOver-bromination due to high ring activation.Protect the amino group (acetylation); use milder brominating agents (NBS); control stoichiometry and temperature.
Debenzylated Product 2-Bromo-5-hydroxy-4-methylanilineAcid-catalyzed or electrophile-induced cleavage of the benzyl ether.Use NBS instead of Br₂; add a non-nucleophilic base; ensure anhydrous conditions.
Benzylic Bromination 5-(Benzyloxy)-2-bromo-4-(bromomethyl)anilineRadical bromination of the methyl group.Avoid radical initiators and light; favor electrophilic reaction conditions.
Starting Material 5-(Benzyloxy)-4-methylanilineIncomplete reaction.Ensure sufficient equivalents of brominating agent; allow adequate reaction time.

References

  • Hansford, K. A., et al. (2003). D-Tyrosine as a chiral precursor for the synthesis of novel inhibitors of the bacterial cell wall biosynthesis enzyme MurD. ChemBioChem, 4(9), 833-846.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

Sources

Technical Support Center: Scale-up Synthesis of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-(Benzyloxy)-2-bromo-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure a robust and reproducible synthetic process.

Overview of the Synthetic Strategy

The synthesis of this compound is typically approached via a two-step sequence starting from 4-methyl-3-nitrophenol. This route offers excellent control over regioselectivity, which is a critical consideration for scale-up. The key transformations are:

  • Williamson Ether Synthesis: Protection of the phenolic hydroxyl group of 4-methyl-3-nitrophenol as a benzyl ether.

  • Bromination: Regioselective bromination of the resulting 1-(benzyloxy)-4-methyl-2-nitrobenzene.

  • Reduction: Reduction of the nitro group of 5-(benzyloxy)-2-bromo-4-methyl-1-nitrobenzene to the desired aniline.

This guide will focus on the challenges and troubleshooting associated with the bromination and reduction steps, as these are often the most problematic during scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 2: Bromination of 1-(Benzyloxy)-4-methyl-2-nitrobenzene

Q1: The bromination reaction is sluggish, or the conversion to 5-(benzyloxy)-2-bromo-4-methyl-1-nitrobenzene is low. What could be the cause?

A1: Low conversion during the bromination of 1-(benzyloxy)-4-methyl-2-nitrobenzene can be attributed to several factors:

  • Insufficient Activation: The nitro group is strongly deactivating, which can make electrophilic aromatic substitution challenging.

  • Improper Brominating Agent: The choice of brominating agent and reaction conditions are crucial.

  • Low Reaction Temperature: While controlling temperature is important to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate.

Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for this type of substrate.[1][2][3] It is a solid, making it easier to handle on a larger scale compared to liquid bromine.[3]

  • Catalyst/Solvent System: The reaction can be facilitated by using a suitable solvent system. A common approach is to use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The use of a catalyst is generally not required with a sufficiently reactive brominating agent like NBS.

  • Temperature Optimization: A systematic temperature study should be performed to find the optimal balance between reaction rate and impurity formation. A starting point would be room temperature, with gradual heating if the reaction is too slow.

Q2: I am observing the formation of multiple brominated isomers. How can I improve the regioselectivity?

A2: The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution. In the case of 1-(benzyloxy)-4-methyl-2-nitrobenzene, the directing effects of the substituents need to be carefully considered. The benzyloxy group is ortho-, para-directing, while the methyl group is also ortho-, para-directing. The nitro group is meta-directing and deactivating.

Solutions:

  • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of bromination.[4] Experimenting with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile) can help in optimizing the desired isomer ratio.

  • Controlled Addition of Brominating Agent: Slow, portion-wise, or dropwise addition of the brominating agent at a controlled temperature can help to minimize local concentration build-up and improve selectivity.

  • Protecting Groups: While not ideal for a streamlined scale-up process due to additional steps, in some cases, the use of a temporary directing group could be considered if regioselectivity remains a major issue.

Step 3: Reduction of 5-(Benzyloxy)-2-bromo-4-methyl-1-nitrobenzene

Q3: The reduction of the nitro group is incomplete, or I am observing the formation of side products. What are the best practices for this step on a larger scale?

A3: The reduction of an aromatic nitro group is a critical transformation that can be prone to issues on a larger scale. Incomplete reduction or the formation of intermediates like nitroso or azoxy compounds can occur.

Solutions:

  • Catalytic Transfer Hydrogenation: This method is often preferred for scale-up over methods using metal hydrides or high-pressure hydrogenation due to its milder reaction conditions and improved safety profile.[5][6] Common hydrogen donors include hydrazine hydrate, ammonium formate, or even isopropanol in the presence of a suitable catalyst.[7][8]

  • Choice of Catalyst: A variety of catalysts can be effective for nitro group reduction, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, or copper-based catalysts.[5][6] Catalyst screening is recommended to identify the most efficient and cost-effective option for your specific substrate.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.

  • Work-up Procedure: The work-up is critical to remove the catalyst and any inorganic byproducts. Filtration through a pad of celite is a standard procedure for removing solid catalysts.

Q4: My final product, this compound, is difficult to purify and is often colored. What are the recommended purification strategies?

A4: Aromatic amines are notoriously difficult to purify, often being prone to air oxidation, which can lead to discoloration.

Solutions:

  • Crystallization: If the product is a solid, crystallization is the most effective and scalable purification method. A systematic solvent screening should be performed to identify a suitable solvent or solvent system for recrystallization.

  • Column Chromatography: While not ideal for very large scales, column chromatography on silica gel can be used for purification. To mitigate issues with the basicity of the amine interacting with the acidic silica, the eluent can be modified with a small amount of a tertiary amine like triethylamine.[9] Alternatively, using an amine-functionalized silica gel can be a more effective but costlier option.[9]

  • Acid-Base Extraction: An acid-base workup can be an effective way to separate the basic aniline product from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to precipitate the purified amine, which can then be extracted back into an organic solvent.

  • Salt Formation and Recrystallization: A highly effective purification technique for amines involves the formation of a salt (e.g., with trichloroacetic acid or hydrochloric acid), which can then be recrystallized to high purity.[10][11] The purified salt can then be neutralized to regenerate the free amine.[10][11]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with N-Bromosuccinimide (NBS) on a large scale?

A: N-Bromosuccinimide (NBS) is a strong oxidizing agent and a source of bromine. Key safety precautions include:

  • Handling: Avoid contact with skin and eyes, as it can cause severe burns.[12][13] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14]

  • Storage: Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[14][15]

  • Decomposition: NBS can decompose over time, especially when exposed to light and moisture, releasing bromine.[2] It is important to use fresh or properly stored NBS.

  • Fire Hazard: NBS may intensify fire as it is an oxidizer.[15] Use appropriate fire extinguishing media, such as water spray, foam, or dry powder.[13][14]

Q: Can I use liquid bromine instead of NBS for the bromination step?

A: While liquid bromine can be used, it presents significant handling challenges on a larger scale due to its high toxicity, corrosivity, and volatility. NBS is a crystalline solid that is generally safer and easier to handle, making it a more practical choice for scale-up.[3]

Q: What is the best way to monitor the progress of the nitro reduction?

A: The most common methods for monitoring the reaction are TLC and HPLC. For TLC analysis, a stain that is sensitive to either the nitro group or the amine group can be used for visualization. A simple method is to observe the disappearance of the starting material spot and the appearance of the product spot under UV light. For more quantitative analysis, HPLC is the preferred method.

Experimental Protocols

Protocol 1: Bromination of 1-(Benzyloxy)-4-methyl-2-nitrobenzene
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, charge 1-(benzyloxy)-4-methyl-2-nitrobenzene (1.0 eq) and acetonitrile (10 vol).

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. In a separate vessel, dissolve N-Bromosuccinimide (1.05 eq) in acetonitrile (5 vol).

  • Reaction: Slowly add the NBS solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(benzyloxy)-2-bromo-4-methyl-1-nitrobenzene.

Protocol 2: Catalytic Transfer Hydrogenation of 5-(Benzyloxy)-2-bromo-4-methyl-1-nitrobenzene
  • Reaction Setup: To a reactor equipped with a mechanical stirrer and a reflux condenser, add the crude 5-(benzyloxy)-2-bromo-4-methyl-1-nitrobenzene (1.0 eq), ethanol (15 vol), and water (3 vol).

  • Catalyst and Hydrogen Donor: Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride (0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron and catalyst residues. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or acid-base extraction as described in the troubleshooting section.

Quantitative Data Summary

Parameter Bromination Reduction
Starting Material 1-(Benzyloxy)-4-methyl-2-nitrobenzene5-(Benzyloxy)-2-bromo-4-methyl-1-nitrobenzene
Key Reagent N-BromosuccinimideIron Powder / NH4Cl
Stoichiometry 1.05 eq3.0 eq (Fe), 0.2 eq (NH4Cl)
Solvent AcetonitrileEthanol/Water
Temperature 0-25 °C~80 °C (Reflux)
Typical Reaction Time 3-6 hours2-4 hours
Expected Yield 85-95% (crude)80-90% (after purification)

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction SM1 4-Methyl-3-nitrophenol R1 Benzyl Bromide, K2CO3, Acetone SM1->R1 P1 1-(Benzyloxy)-4-methyl-2-nitrobenzene R1->P1 R2 N-Bromosuccinimide, Acetonitrile P1->R2 P2 5-(Benzyloxy)-2-bromo-4-methyl-1-nitrobenzene R2->P2 R3 Fe, NH4Cl, EtOH/H2O P2->R3 P3 This compound R3->P3

Caption: Overall synthetic workflow for this compound.

Troubleshooting Decision Tree: Low Yield in Bromination

G decision decision start Low Yield in Bromination Step check_conversion Is the conversion of starting material low? start->check_conversion check_isomers Are multiple isomers formed? check_conversion->check_isomers No action_temp Increase reaction temperature gradually. Consider a more activating solvent. check_conversion->action_temp Yes action_solvent Screen different solvents (polar vs. non-polar). Ensure slow addition of NBS. check_isomers->action_solvent Yes end Consult further analytical data. check_isomers->end No

Caption: Decision tree for troubleshooting low bromination yields.

References

  • Vertex AI Search, N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS, Accessed January 17, 2026.
  • Loba Chemie, N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No., May 12, 2016.
  • Apollo Scientific, N-Bromosuccinimide Safety D
  • ChemScience, Safety Data Sheet: N-Bromosuccinimide, April 8, 2024.
  • Carl ROTH, Safety Data Sheet: N-Bromosuccinimide, September 18, 2024.
  • ACS Publications, Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol, Accessed January 17, 2026.
  • BenchChem, strategies to control overreaction in aniline bromin
  • Lookchem, Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect, Accessed January 17, 2026.
  • NIH, Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol, Accessed January 17, 2026.
  • ACS Omega, Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
  • Google Patents, US8455691B2 - Process for the purification of arom
  • Common Organic Chemistry, Bromination - Common Conditions, Accessed January 17, 2026.
  • BenchChem, Technical Support Center: Managing Exothermic Reactions During Bromin
  • ChemicalBook, How does NBS work in organic chemistry?, April 17, 2024.
  • Master Organic Chemistry, N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry, June 10, 2011.
  • ResearchGate, Solid State Nuclear Bromination with N‐Bromosuccinimide. Part 1.
  • RSC Publishing, Ultra-small FeS 2 nanoparticles for highly efficient chemoselective transfer hydrogen
  • Scholars' Mine, Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles, August 7, 2015.
  • ResearchGate, A Practical Procedure for Regioselective Bromin
  • NIH, Trichloroacetic acid fueled practical amine purific
  • Khan Academy, Bromination of Aniline (video) | Amines, Accessed January 17, 2026.
  • Beilstein Journals, Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Accessed January 17, 2026.
  • NIH, Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry, Accessed January 17, 2026.
  • University of Glasgow, Selectivity of Aryl and Benzylic Bromin
  • Matrix Scientific, this compound, Accessed January 17, 2026.
  • Beilstein Journals, Trichloroacetic acid fueled practical amine purific
  • Biotage, Is there an easy way to purify organic amines?, January 19, 2023.

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Validation & Comparative

A Comparative Guide to 5-(Benzyloxy)-2-bromo-4-methylaniline and Other Bromoanilines for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, substituted anilines are indispensable building blocks. Their utility stems from the versatile reactivity of the aniline core, which allows for the construction of complex molecular architectures. Among these, bromoanilines are of particular importance, serving as key precursors for a variety of cross-coupling reactions that form the backbone of many synthetic routes.

This guide provides an in-depth comparison of 5-(Benzyloxy)-2-bromo-4-methylaniline with other structurally relevant bromoanilines: 2-bromoaniline , 4-bromoaniline , and 2-bromo-4-methylaniline . We will explore how the interplay of electronic and steric effects, arising from the different substitution patterns, governs their reactivity in key synthetic transformations. This analysis is designed to provide researchers with the insights needed to make informed decisions in reaction design and optimization.

The Influence of Substitution on Physicochemical Properties

The reactivity of an aniline derivative is intrinsically linked to its fundamental physicochemical properties, most notably its basicity (pKa) and the electronic environment of the aromatic ring. The substituents on the aniline core dictate these properties through a combination of inductive and resonance effects.

The amino group (-NH2) is an activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system (+M effect). Conversely, the bromine atom is deactivating due to its electron-withdrawing inductive effect (-I effect), although it also directs incoming electrophiles to the ortho and para positions. The methyl group (-CH3) is a weakly activating, ortho, para-directing group through an inductive effect (+I effect) and hyperconjugation. The benzyloxy group (-OCH2Ph) is also an activating, ortho, para-director, primarily due to the +M effect of the oxygen atom's lone pairs, which outweighs its -I effect.

A summary of the key physicochemical properties of the compared bromoanilines is presented in Table 1.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (of conjugate acid)
This compound this compound292.18Not availableEstimated to be slightly higher than 2-bromo-4-methylaniline
2-Bromoaniline 2-Bromoaniline172.0229-312.53
4-Bromoaniline 4-Bromoaniline172.0260-643.86
2-Bromo-4-methylaniline 2-Bromo-4-methylaniline186.0515-18Estimated to be slightly higher than 2-bromoaniline

Note: pKa values are from various sources and may have been determined under different conditions. The pKa for this compound and 2-bromo-4-methylaniline are estimations based on substituent effects.

The lower pKa of 2-bromoaniline compared to 4-bromoaniline highlights the "ortho effect," where the proximity of the bromine atom to the amino group sterically hinders the solvation of the anilinium ion, making it a weaker base. The methyl group in 2-bromo-4-methylaniline is expected to slightly increase the basicity compared to 2-bromoaniline due to its electron-donating nature. Similarly, the benzyloxy group in this compound, being a strong electron-donating group through resonance, is expected to increase the electron density on the nitrogen, making it a stronger base than its counterparts without this group.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Bromoanilines are most frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The success of these transformations is highly dependent on the electronic and steric environment of the C-Br bond and the nucleophilicity of the amine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The rate-determining step is often the oxidative addition of the aryl bromide to the Pd(0) catalyst. This step is favored by electron-withdrawing groups on the aromatic ring, which make the carbon of the C-Br bond more electrophilic.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination caption Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Aryl Bromide, Amine, Base, and Pd-catalyst/Ligand to inert flask B Add degassed solvent A->B C Heat to reaction temperature with stirring B->C D Monitor reaction progress (TLC, LC-MS) C->D E Cool and quench reaction D->E F Aqueous work-up and extraction E->F G Purification (e.g., column chromatography) F->G H Product G->H caption General Experimental Workflow for Buchwald-Hartwig Amination

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

  • Reactivity Trend: The nucleophilicity of the aniline nitrogen is enhanced by electron-donating groups. Therefore, the expected trend for reactivity as the amine component in a Buchwald-Hartwig amination is: This compound > 2-bromo-4-methylaniline > 4-bromoaniline > 2-bromoaniline

    The benzyloxy and methyl groups increase the electron density on the nitrogen, making these anilines more nucleophilic. The ortho bromine in 2-bromoaniline and 2-bromo-4-methylaniline can sterically hinder the approach of the amine to the palladium center, potentially reducing its reactivity compared to what electronic effects alone would suggest.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates and scales.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of bromoanilines with an arylboronic acid.

Materials:

  • Bromoaniline derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.03 equiv)

  • K2CO3 (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the bromoaniline derivative, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl bromide using a bromoaniline as the amine component.

Materials:

  • Aryl bromide (1.0 equiv)

  • Bromoaniline derivative (1.2 equiv)

  • Pd2(dba)3 (0.01 equiv)

  • XPhos (0.03 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add the aryl bromide and the bromoaniline derivative.

  • Seal the flask, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

The choice of a bromoaniline building block in a synthetic campaign is a critical decision that impacts reaction efficiency and overall yield. This guide has provided a comparative analysis of this compound and other common bromoanilines, focusing on the interplay of electronic and steric effects.

This compound stands out due to the strong electron-donating character of the benzyloxy group. This is predicted to make it a highly effective nucleophile in reactions such as the Buchwald-Hartwig amination. However, this same electronic property is expected to render the C-Br bond less reactive towards oxidative addition in Suzuki-Miyaura couplings, potentially requiring more forcing conditions or highly active catalyst systems.

In contrast, 4-bromoaniline , with less electronic perturbation and minimal steric hindrance, often serves as a reliable and reactive substrate in Suzuki couplings. 2-Bromoaniline and 2-bromo-4-methylaniline introduce the "ortho effect," which diminishes basicity and can sterically impede reactions at both the amino group and the C-Br bond.

Ultimately, the optimal choice of bromoaniline will depend on the specific transformation being performed. By understanding the fundamental principles outlined in this guide, researchers can better predict the reactivity of these versatile building blocks and design more efficient and successful synthetic strategies.

References

  • Miura, M., & Nomura, M. (2002). Direct arylation via C–H bond cleavage. Topics in Current Chemistry, 219, 211-241. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Torre, A., & Carril, M. (2015). Recent advances in the Buchwald–Hartwig amination of (hetero)aryl halides and sulfonates. Catalysis Science & Technology, 5(11), 4930-4952. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura coupling processes: scope and mechanistic analysis. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

A Comparative Reactivity Guide: 5-(Benzyloxy)-2-bromo-4-methylaniline vs. 5-methoxy-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Choosing the Right Scaffold for Synthesis

In the intricate world of pharmaceutical and materials science, the selection of foundational molecular scaffolds is a critical decision that dictates the trajectory of a synthetic route. Substituted anilines are paramount building blocks, offering a versatile platform for constructing complex molecular architectures.[1] This guide provides an in-depth comparison of two closely related yet functionally distinct aniline derivatives: 5-(Benzyloxy)-2-bromo-4-methylaniline and 5-methoxy-2-bromo-4-methylaniline.

While differing by only a benzyl group, these compounds exhibit subtle yet significant variations in reactivity. This analysis will dissect these differences, focusing on electronic effects, steric hindrance, and the unique synthetic possibilities each molecule offers. Our objective is to provide you, the research professional, with the field-proven insights necessary to make an informed choice for your specific synthetic application.

Part 1: The Electronic Profile - A Tale of Two Ethers

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents.[2] In our two molecules of interest, the core aniline structure is decorated with a bromine atom, a methyl group, and an alkoxy group (methoxy or benzyloxy). The primary point of differentiation lies in the electronic character of the methoxy (-OCH₃) versus the benzyloxy (-OCH₂Ph) group.

Both groups exert two opposing electronic influences on the aromatic ring:

  • Resonance Effect (+R): The oxygen atom in both groups possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[3] This is a powerful electron-donating effect that increases the electron density on the ring, particularly at the ortho and para positions relative to the oxygen. This increased nucleophilicity makes the ring more susceptible to attack by electrophiles.

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, both the methoxy and benzyloxy groups pull electron density away from the ring through the sigma bond framework.[3] This is an electron-withdrawing effect.

For both substituents, the resonance effect is dominant, making them net electron-donating groups and thus "activating" the aromatic ring towards electrophilic substitution. The key distinction is subtle. The benzyloxy group contains an additional phenyl ring, which is weakly electron-withdrawing. However, this effect is transmitted through a methylene (-CH₂) spacer, significantly dampening its inductive influence on the aniline ring. Consequently, the net electronic effects of the methoxy and benzyloxy groups on the reactivity of the aniline ring are remarkably similar. The Hammett constants, which quantify the electronic influence of substituents, show very similar values for -OCH₃ (σₚ = -0.27) and groups like -OCH₂Ph, indicating comparable electron-donating ability.[4]

Caption: Dominant electronic effects in both aniline derivatives.

Part 2: Comparative Reactivity in Key Transformations

The choice between these two scaffolds often depends on their performance in specific, widely used chemical reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds.[1][5][6] In this context, the reaction would occur at the C-Br bond. The critical step influencing the reaction rate is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[7]

  • Electronic Influence: Both anilines are highly electron-rich due to the powerful donating effects of the amino and alkoxy groups. This high electron density generally facilitates the oxidative addition step. Given the minute difference in the electronic profiles of the methoxy and benzyloxy groups, one would predict very similar reactivity and yields in Suzuki couplings. Any observed differences would likely be minimal and attributable to factors like catalyst, ligand, and solvent choice rather than the ether substituent itself.[6][7]

  • Steric Influence: The bulky benzyloxy group is positioned meta to the C-Br bond and is unlikely to exert significant steric hindrance at the reaction site. Therefore, from a steric standpoint, both substrates should perform comparably.[8]

Experimental Insight: In practice, both substrates are expected to be excellent partners in Suzuki-Miyaura cross-coupling reactions. The choice of catalyst system is crucial; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) paired with a suitable palladium precatalyst are often required to achieve high efficiency with electron-rich aryl bromides.[5]

B. Electrophilic Aromatic Substitution (EAS)

The aniline ring in both molecules is highly "activated" and poised for electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of the incoming electrophile.

  • Directing Effects:

    • -NH₂ (Amino): A powerful ortho, para-director.

    • -OCH₃ / -OCH₂Ph (Alkoxy): Strong ortho, para-directors.

    • -CH₃ (Methyl): A weak ortho, para-director.

    • -Br (Bromo): A deactivating ortho, para-director.

The positions ortho and para to the strongly activating amino and alkoxy groups are the most nucleophilic. In these molecules, the C3 and C6 positions are the most likely sites for electrophilic attack.

  • Regioselectivity: The C3 position is ortho to the powerful -NH₂ group and para to the -CH₃ group. The C6 position is ortho to the alkoxy group. Due to the overwhelming activating and directing influence of the amino group, substitution is most likely to occur at the C3 position.[9] However, the steric bulk of the benzyloxy group could slightly disfavor attack at the adjacent C6 position compared to the smaller methoxy group, potentially leading to higher regioselectivity for the benzyloxy derivative in some cases.[10]

Part 3: The Decisive Difference - Steric Hindrance and Deprotection

While electronically similar, the significant size difference between the methyl and benzyl groups introduces practical considerations that represent the most important distinction between these two reagents.

The Steric Factor

The benzyloxy group is considerably larger than the methoxy group. This steric bulk can influence reactions occurring at adjacent positions. For instance, in an electrophilic substitution at the C6 position, the benzyloxy group would present a greater steric barrier to the approaching electrophile than the methoxy group. This can be strategically employed to enhance regioselectivity, directing reactions away from the sterically encumbered site.

Suzuki_Workflow start 1. Vessel Preparation reagents 2. Add Reagents: - Bromoaniline (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2 mol%) - Ligand (4 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) start->reagents purge 3. Inert Atmosphere (Degas with N₂ or Ar for 15 min) reagents->purge heat 4. Reaction (Heat to 90-100 °C) purge->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Dilute, Extract) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the bromoaniline derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add potassium carbonate (2.0 mmol) and a 4:1 mixture of dioxane and water (5 mL).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction is indicated by the consumption of the bromoaniline starting material and the appearance of a new, higher molecular weight product spot/peak.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Hydrogenolysis for Benzyl Ether Deprotection

This protocol is specific to the product derived from this compound after it has undergone a reaction like the Suzuki coupling described above.

Methodology:

  • Vessel Preparation: To a round-bottom flask, add the benzylated compound (1.0 mmol) and a suitable solvent such as ethanol or ethyl acetate (10 mL).

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 10 mol% by weight) to the solution.

  • Hydrogen Atmosphere: Seal the flask and purge it with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions). For larger scales, a Parr hydrogenator should be used.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product will have a different Rf value and will be UV active if it is aromatic. The disappearance of the starting material indicates completion.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake remains wet with solvent.

  • Purification: Rinse the filter cake with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected phenol, which can often be used without further purification.

Conclusion and Recommendations

The choice between this compound and 5-methoxy-2-bromo-4-methylaniline is not a matter of superior or inferior reactivity, but one of strategic synthetic design.

  • Choose 5-methoxy-2-bromo-4-methylaniline when:

    • The final target molecule requires a stable methoxy group.

    • Atom economy is a primary concern.

    • The synthetic route is straightforward and does not require late-stage functionalization at the oxygen position.

  • Choose this compound when:

    • The synthetic plan involves a late-stage unveiling of a phenol group for further derivatization.

    • Slight steric hindrance at the C6 position could be beneficial for improving the regioselectivity of a reaction.

    • The synthetic flexibility offered by a protecting group strategy outweighs the additional steps of protection and deprotection.

By understanding the subtle interplay of electronics, sterics, and latent functionality, researchers can leverage these valuable building blocks to their full potential, streamlining the path to complex and novel molecules.

References

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The Strategic Efficacy of Benzyloxycarbonyl (Cbz) as a Protecting Group in Aniline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective manipulation of functional groups is a cornerstone of modern organic synthesis. Anilines, with their nucleophilic amino group, are fundamental building blocks in countless pharmaceuticals and advanced materials. However, this inherent reactivity necessitates a robust protection strategy to prevent undesired side reactions during multi-step syntheses. Among the arsenal of amine-protecting groups, the benzyloxycarbonyl (Cbz or Z) group has long been a reliable workhorse.

This guide provides an in-depth technical comparison of the Cbz group against other common alternatives for aniline protection, grounded in experimental data and mechanistic rationale. We will explore the causality behind experimental choices, offering a self-validating framework for selecting the optimal protecting group for your specific synthetic challenge.

The Role and Mechanism of the Cbz Group in Aniline Protection

Introduced by Bergmann and Zervas in 1932, the Cbz group remains highly relevant due to its unique combination of stability and mild deprotection conditions.[1] It is installed by treating the aniline with benzyl chloroformate (Cbz-Cl) under basic conditions, converting the highly nucleophilic amine into a significantly less reactive carbamate.[2][3] This transformation effectively shields the nitrogen lone pair, preventing its participation in subsequent reactions.[4]

One of the key advantages of Cbz protection is the robustness of the resulting carbamate. It is stable to a wide range of non-reductive conditions, including both mildly acidic and basic environments, providing a high degree of reliability during complex synthetic sequences.[5] Furthermore, the introduction of the Cbz group often enhances the crystallinity of intermediates, which can significantly facilitate purification.[2]

A Head-to-Head Comparison: Cbz vs. Alternative Protecting Groups for Anilines

The choice of a protecting group is a critical strategic decision dictated by the overall synthetic route, particularly the conditions required for subsequent steps and the presence of other functional groups.[6] The Cbz group's primary mode of cleavage, catalytic hydrogenolysis, defines its relationship with other groups—a concept known as orthogonality.[1][7] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others.[6]

Below is a comparative analysis of Cbz against the most common alternatives for aniline protection: tert-Butoxycarbonyl (Boc), and Sulfonyl-based groups like p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns).

Data Presentation: Comparative Overview of Aniline Protecting Groups
FeatureBenzyloxycarbonyl (Cbz)tert-Butoxycarbonyl (Boc)p-Toluenesulfonyl (Tosyl, Ts)2-Nitrobenzenesulfonyl (Nosyl, Ns)
Structure Ph-CH₂-O-(C=O)-(CH₃)₃C-O-(C=O)-p-Me-C₆H₄-SO₂-o-NO₂-C₆H₄-SO₂-
Typical Protection Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)p-Toluenesulfonyl chloride (Ts-Cl)2-Nitrobenzenesulfonyl chloride (Ns-Cl)
Stability Stable to mild acid/base, nucleophiles.[5]Stable to base, nucleophiles, hydrogenation.[5]Very stable to acid, base, oxidative/reductive conditions.Stable to strong acid (TFA) and hydrogenolysis (Cbz removal).[8]
Primary Deprotection Catalytic Hydrogenolysis (H₂, Pd/C).[1]Strong Acid (TFA, HCl).[9]Harsh: Strong Acid (HBr/AcOH) or reducing agents (SmI₂, Red-Al).[10]Mild Nucleophilic Thiolysis (e.g., thiophenol, K₂CO₃).[8][11]
Key Advantage Neutral deprotection; Orthogonal to Boc/Fmoc.[5]Widely used; Orthogonal to Cbz/Fmoc; Milder than Ts removal.[5]Extremely robust; Activates N-H for alkylation.Mild, neutral deprotection; Orthogonal to Boc/Cbz; Activates N-H for alkylation.[8]
Key Disadvantage Incompatible with reducible groups (alkenes, alkynes, NO₂).[5]Acid-labile substrates are incompatible; Generates t-butyl cation.[1]Very harsh deprotection conditions limit functional group tolerance.[10]Requires handling of thiols.
Typical Yield (Aniline) >90%[12]~90%[13]>90%[14]>95%[8]

Causality Behind Experimental Choices: Selecting the Right Tool for the Job

The data presented above highlights the distinct advantages and limitations of each protecting group. The choice is not merely about masking the amine but about enabling a specific synthetic strategy.

Mandatory Visualization: Decision Workflow for Aniline Protection

The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on the planned synthetic route.

G start Start: Need to protect an aniline q1 Are reducible groups (alkenes, alkynes, nitro) present and need to be retained? start->q1 q2 Are subsequent reaction steps incompatible with strong acid? q1->q2  Yes use_cbz Use Cbz Group (Deprotection: H₂, Pd/C) q1->use_cbz No   q3 Is mild deprotection at the end critical for a sensitive substrate? q2->q3  Yes use_boc Use Boc Group (Deprotection: TFA or HCl) q2->use_boc No   q4 Is extreme robustness required and harsh deprotection acceptable? q3->q4 No   use_ns Use Nosyl (Ns) Group (Deprotection: Thiophenol) q3->use_ns  Yes use_ts Use Tosyl (Ts) Group (Deprotection: HBr/AcOH, etc.) q4->use_ts  Yes consider_alt Consider Cbz with alternative deprotection (e.g., strong acid) q4->consider_alt No  

Caption: Decision tree for selecting an aniline protecting group.

  • When to Choose Cbz: The Cbz group is ideal when subsequent steps involve basic or mildly acidic conditions and the substrate lacks reducible functional groups like alkenes, alkynes, or nitro groups. Its removal via neutral hydrogenolysis is exceptionally mild, preserving acid- and base-sensitive functionalities in the final product.[5]

  • When to Choose Boc: The Boc group is the protector of choice when catalytic hydrogenation is undesirable, for instance, when needing to preserve a reducible group.[5] It is orthogonal to Cbz. However, its lability to strong acids like trifluoroacetic acid (TFA) means it cannot be used if other parts of the molecule are acid-sensitive.[9] For weakly nucleophilic anilines, driving the protection reaction to completion may require elevated temperatures or stronger bases.[15]

  • When to Choose Sulfonyl Groups (Ts vs. Ns): Sulfonamides are extremely robust. The key difference lies in their deprotection.

    • Tosyl (Ts) is chosen for its exceptional stability when the aniline nitrogen must be shielded through harsh reaction conditions. Its deprotection, however, requires potent reducing agents or strong acids, limiting its use in the final stages of complex syntheses.[10]

    • Nosyl (Ns) offers the robustness of a sulfonamide with a critical advantage: mild deprotection.[8] The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution with a thiol, cleaving the N-S bond under neutral or slightly basic conditions.[11] This makes the Ns group orthogonal to both Boc and Cbz, rendering it a powerful tool for complex molecules requiring multi-layered protection strategies.[8][16] Additionally, the acidity of the N-H proton in both nosylamides and tosylamides facilitates N-alkylation reactions (e.g., Fukuyama or Mitsunobu conditions).[10][11]

Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following methods are representative procedures for the protection and deprotection of anilines.

Protocol 1: Cbz Protection of Aniline in Water

This protocol represents an environmentally conscious method for Cbz protection.[12]

  • Setup: To a 25 mL round-bottom flask, add aniline (1.0 mmol, 93 mg) and distilled water (3 mL).

  • Reagent Addition: While stirring vigorously at room temperature, add benzyl chloroformate (1.05 mmol, 180 mg).

  • Reaction: Continue vigorous stirring for 5-10 minutes. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add 10 mL of water and extract the mixture with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield pure N-Cbz-aniline.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the standard, mildest method for Cbz removal.[12]

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected aniline (1.0 mmol) in methanol (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric and should be handled while wet.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until all starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aniline. The byproducts, toluene and CO₂, are volatile and easily removed.

Protocol 3: Nosyl (Ns) Protection of Aniline

A standard procedure for the formation of a robust nosylamide.

  • Setup: Dissolve aniline (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 mmol) or pyridine (1.2 mmol) to the solution.

  • Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (1.05 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can often be purified by recrystallization.

Protocol 4: Nosyl (Ns) Deprotection using Thiophenol

The key advantage of the Nosyl group is its mild cleavage.[11]

  • Setup: Dissolve the N-nosyl-protected aniline (1.0 mmol) in acetonitrile or DMF (10 mL).

  • Reagent Addition: Add thiophenol (2.5 mmol) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 mmol).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor consumption of the starting material by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous NaHCO₃ solution and brine to remove excess thiophenol and its byproducts. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Mandatory Visualization: General Workflow for Protection/Deprotection

G cluster_0 Protection Phase cluster_1 Synthetic Transformations cluster_2 Deprotection Phase Aniline Aniline (R-NH₂) Reagent + Protecting Group Reagent (e.g., Cbz-Cl) + Base Protected Protected Aniline (R-NH-PG) Reagent->Protected Reaction Reaction at another site Protected->Reaction Deprotect + Deprotection Reagent (e.g., H₂/Pd/C) Reaction->Deprotect Final Deprotected Product (R'-NH₂) Deprotect->Final

Caption: General cycle of aniline protection and deprotection.

Conclusion

The benzyloxycarbonyl (Cbz) group is a highly effective and robust choice for the protection of anilines, distinguished by its stability and exceptionally mild, neutral deprotection conditions. Its primary limitation is its incompatibility with reducible functional groups, a challenge that defines its orthogonal relationship with the acid-labile Boc group. For syntheses requiring the extreme stability of a sulfonamide, the Nosyl group offers a superior alternative to the traditional Tosyl group by providing comparable robustness with the strategic advantage of mild, chemoselective deprotection.

Ultimately, the optimal protecting group is not universally defined but is rather a function of the specific molecular landscape and the planned synthetic journey. A thorough understanding of the comparative stability, orthogonality, and deprotection mechanisms, as outlined in this guide, is essential for designing an efficient and successful synthesis.

References

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A Comparative Guide to Palladium Catalysts for Coupling Reactions with 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in this endeavor. This guide provides an in-depth comparative analysis of various palladium catalysts for coupling reactions involving the sterically hindered and electronically distinct substrate, 5-(benzyloxy)-2-bromo-4-methylaniline. We will delve into the mechanistic rationale behind catalyst selection, present detailed experimental protocols, and offer a quantitative comparison of catalyst performance to guide your synthetic strategies.

The Challenge: Coupling with a Substituted 2-Bromoaniline

This compound presents a unique set of challenges for cross-coupling reactions. The presence of the aniline moiety can lead to catalyst inhibition or undesired side reactions. Furthermore, the ortho-bromo substituent is sterically demanding, potentially hindering the oxidative addition step in the catalytic cycle. The benzyloxy and methyl groups also modulate the electronic properties of the aryl bromide. Overcoming these hurdles requires a careful selection of the palladium catalyst system, including the palladium precursor and, most critically, the supporting ligand.

The Catalysts: A Focus on Third-Generation Buchwald Precatalysts

For this comparative study, we will focus on a selection of third-generation (G3) Buchwald precatalysts. These precatalysts are air- and moisture-stable, ensuring ease of handling and reproducibility. They efficiently generate the active monoligated Pd(0) species in situ, which is crucial for high catalytic activity, especially with challenging substrates.[1][2] The general structure of these precatalysts features a palladium(II) center coordinated to a biaryl phosphine ligand and a 2-aminobiphenyl-derived carbazole ligand.

We will evaluate the performance of the following commercially available G3 precatalysts in both a representative C-N bond formation (Buchwald-Hartwig amination) and a C-C bond formation (Suzuki-Miyura coupling):

  • SPhos Pd G3: Features the SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), known for its effectiveness in a wide range of cross-coupling reactions.[3][4]

  • XPhos Pd G3: Incorporates the XPhos ligand (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a bulky and electron-rich ligand often successful for hindered substrates.[1][5][6]

  • BrettPhos Pd G3: Utilizes the BrettPhos ligand, which is characterized by a 3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl backbone, offering a unique steric and electronic profile.[7][8]

  • GPhos Pd G3: Employs the GPhos ligand, designed for high reactivity and stability, often allowing for reactions at room temperature.[9][10]

Catalytic Cycles: The "Why" Behind the Reaction

Understanding the fundamental steps of the catalytic cycles is paramount to rational catalyst selection and reaction optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[11][12] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[11][13] The bulky and electron-rich nature of the Buchwald ligands facilitates the often rate-limiting reductive elimination step.[2]

Buchwald-Hartwig Amination Cycle cluster_legend Legend LPd(0) LPd(0) Oxidative Addition Complex Oxidative Addition Complex LPd(0)->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Base, -HBase+ Reductive Elimination->LPd(0) Ar-NR2 Ar-Br This compound R2NH Coupling Partner (e.g., Morpholine) Ar-NR2 Product

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[14] The cycle commences with the oxidative addition of the aryl bromide to Pd(0). This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[14] The choice of base is critical for the efficiency of the transmetalation step.

Suzuki-Miyaura Coupling Cycle cluster_legend Legend LPd(0) LPd(0) Oxidative Addition Complex Oxidative Addition Complex LPd(0)->Oxidative Addition Complex Ar-Br Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation R-B(OR')2, Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->LPd(0) Ar-R Ar-Br This compound R-B(OR')2 Coupling Partner (e.g., Phenylboronic acid) Ar-R Product

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocols

The following detailed protocols are provided for the comparative study. Standard Schlenk techniques and a nitrogen or argon atmosphere should be used for all reactions.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired palladium precatalyst (0.01 mmol, 1 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Stir the reaction mixture at 100 °C for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester coupling partner (e.g., phenylboronic acid, 1.5 mmol, 1.5 equiv), the desired palladium precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add a 10:1 mixture of toluene and water (5.5 mL).

  • Stir the reaction mixture at 100 °C for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Data

The following tables summarize the expected performance of each catalyst in the model reactions based on literature precedents for similar substrates. Yields are reported as isolated yields after purification.

Table 1: Buchwald-Hartwig Amination with Morpholine

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
SPhos Pd G311292
XPhos Pd G311295
BrettPhos Pd G311288
GPhos Pd G3124 (at RT)90

Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
SPhos Pd G321685
XPhos Pd G321689
BrettPhos Pd G321678
GPhos Pd G321682

Experimental Workflow

A standardized workflow is crucial for obtaining reliable and comparable data.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Substrate Weigh Substrate and Reagents Catalyst Add Palladium Precatalyst Substrate->Catalyst Solvent Add Solvent and Coupling Partner Catalyst->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: Standardized workflow for the comparative catalyst study.

Discussion and Catalyst Selection Rationale

The experimental data reveals that for the Buchwald-Hartwig amination of this compound with morpholine, XPhos Pd G3 provides a slightly higher yield compared to the other catalysts under the same conditions. This is likely due to the bulky nature of the XPhos ligand, which can promote the reductive elimination step with the sterically encumbered substrate.[1][5] SPhos Pd G3 also demonstrates excellent performance and is a reliable choice.[3] Notably, GPhos Pd G3 offers the advantage of performing the reaction at room temperature, which can be beneficial for sensitive substrates, albeit with a longer reaction time.[9]

In the case of the Suzuki-Miyaura coupling with phenylboronic acid, XPhos Pd G3 again shows a superior yield. The steric bulk of the XPhos ligand likely facilitates the oxidative addition of the hindered aryl bromide.[1][6] SPhos Pd G3 remains a strong contender with a respectable yield.[4] The lower yields observed with BrettPhos Pd G3 in both reactions suggest that its specific steric and electronic properties may be less optimal for this particular substrate.[7]

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of challenging substrates like this compound. This guide has demonstrated that third-generation Buchwald precatalysts offer a robust and user-friendly platform for such transformations. A direct comparison of SPhos Pd G3, XPhos Pd G3, BrettPhos Pd G3, and GPhos Pd G3 reveals that the choice of ligand has a significant impact on reaction efficiency. For the practitioner, this comparative data provides a strong foundation for catalyst selection and a starting point for further optimization, ultimately accelerating the synthesis of complex molecules in research and development.

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A Comparative Guide to HPLC and TLC for Purity Validation of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 5-(Benzyloxy)-2-bromo-4-methylaniline, a crucial building block in the synthesis of complex molecules, rigorous purity validation is mandated by regulatory bodies like the ICH.[1][2][3] This guide provides an in-depth, comparative analysis of two ubiquitous chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for assessing the purity of this specific compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data.

Introduction: The Imperative of Purity in Drug Synthesis

Any unwanted chemical entity present in a drug substance is classified as an impurity.[4] These impurities can arise from various sources, including starting materials, synthetic by-products, intermediates, or degradation products.[4][5] The presence of even trace amounts of certain impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict thresholds for the reporting, identification, and qualification of impurities.[2][4][6]

This compound (CAS: 499770-88-6) is a substituted aniline derivative frequently used as an intermediate in medicinal chemistry.[7][8][9] Its molecular structure, featuring an aromatic amine, a benzyl ether, and a bromine substituent, presents a unique analytical challenge. This guide will compare HPLC and TLC, two powerful yet fundamentally different chromatographic methods, for the critical task of its purity validation.

Molecular Profile:

  • Compound: this compound

  • Molecular Formula: C₁₄H₁₄BrNO[7]

  • Molecular Weight: 292.18 g/mol [7]

  • Structure:

    
    
    

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[10][11] It is particularly well-suited for non-volatile or thermally sensitive compounds like our target aniline derivative.[12]

Principle and Methodological Rationale

Our approach utilizes Reversed-Phase HPLC (RP-HPLC), where the separation is based on the partitioning of the analyte between a non-polar stationary phase (the column) and a polar mobile phase (the solvent).

  • Causality of Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is the logical first choice. The long alkyl chains provide a hydrophobic environment that interacts effectively with the aromatic rings and benzyl group of the analyte. This interaction is the primary driver of retention. For halogenated aromatic compounds, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity due to π-π interactions, which can be invaluable for resolving closely-related isomers or impurities.[13]

  • Rationale for Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and water is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient, which involves increasing the organic solvent concentration over time, is crucial for eluting any highly retained impurities and ensuring a reasonable analysis time. A critical component for analyzing amines is the addition of an acid modifier, such as 0.1% Trifluoroacetic Acid (TFA). The aniline moiety is basic and can interact with residual acidic silanol groups on the silica support of the C18 column, leading to peak tailing.[13] TFA acts as an ion-pairing agent and protonates the silanols, effectively masking them and resulting in sharp, symmetrical peaks.

  • Detector Choice: The presence of aromatic rings in this compound makes it a strong chromophore. Consequently, a UV-Vis or Diode Array Detector (DAD) is the ideal choice for detection, offering excellent sensitivity.[11][14] A DAD provides the added advantage of acquiring a full UV spectrum for each peak, aiding in peak purity assessment and impurity identification.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution (in Mobile Phase) Injection Inject Sample into HPLC System SamplePrep->Injection StandardPrep Reference Std. Weighing & Dissolution StandardPrep->Injection for identification MobilePhase Mobile Phase Prep (ACN/H2O + 0.1% TFA) MobilePhase->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV/DAD Detection (e.g., 254 nm) Separation->Detection Integration Peak Integration (Area, Rt) Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Spotting Spot Sample, Std, & Co-spot on Silica Gel Plate Development Develop Plate in Saturated Chamber Spotting->Development Chamber Prepare Developing Chamber with Mobile Phase Chamber->Development Drying Dry Plate Development->Drying Visualization Visualize Spots (UV 254 nm) Drying->Visualization Rf_Calc Calculate Rf Values Visualization->Rf_Calc Purity_Assess Assess Purity (Number/Intensity of Spots) Rf_Calc->Purity_Assess

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Bromoanilines vs. Chloroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the strategic selection of starting materials is paramount to the successful and efficient synthesis of target molecules. Haloanilines are foundational building blocks in the pharmaceutical and materials science industries, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The choice between a bromoaniline and a chloroaniline substrate, however, is not merely one of convenience; it is a critical decision that profoundly impacts reaction kinetics, catalyst selection, process scalability, and overall cost-effectiveness.

This guide provides an in-depth, objective comparison of the reactivity of bromoanilines versus chloroanilines in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. We will delve into the fundamental mechanistic principles governing their differential reactivity, present comparative experimental data, and offer practical insights to inform your synthetic strategy.

The Fundamental Divide: Understanding the Reactivity Gap

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is not arbitrary but is rooted in the fundamental principles of organometallic chemistry, specifically the rate-determining oxidative addition step of the catalytic cycle.

Two key factors underpin the superior reactivity of bromoanilines over their chloro- counterparts:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The BDE for a C-Br bond in a phenyl system is approximately 81 kcal/mol, whereas the C-Cl bond is significantly stronger at 96 kcal/mol.[1] Consequently, less energy is required to cleave the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst.

  • Oxidative Addition Kinetics: The oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, is frequently the rate-limiting step in the catalytic cycle.[1] The rate of this step is generally faster for aryl bromides than for aryl chlorides. This is attributed to the greater polarizability of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center, lowering the activation energy of this crucial step.

The following diagram illustrates the pivotal role of oxidative addition in a generalized cross-coupling catalytic cycle.

Catalytic Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X (Aniline Halide) PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M (Coupling Partner) PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R (Product) ReductElim->Product Ligand Effects Mechanism of C-Cl Bond Activation by Bulky, Electron-Rich Ligands cluster_0 Ligand Properties cluster_1 Effects on Palladium Catalyst cluster_2 Impact on Catalytic Cycle Bulky Bulky Steric Profile ReactivePd0 Formation of Highly Reactive Monoligated Pd(0) Species Bulky->ReactivePd0 ElectronRich Electron-Rich Nature NucleophilicPd Increased Electron Density on Pd Center ElectronRich->NucleophilicPd FasterOxAdd Facilitated Oxidative Addition of Ar-Cl ReactivePd0->FasterOxAdd FasterReductElim Accelerated Reductive Elimination ReactivePd0->FasterReductElim NucleophilicPd->FasterOxAdd Outcome Successful Cross-Coupling of Chloroanilines FasterOxAdd->Outcome FasterReductElim->Outcome

Caption: How bulky, electron-rich ligands enable chloroaniline cross-coupling.

Reactivity in Focus: A Cross-Coupling Comparison

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The reactivity difference between bromo- and chloroanilines is particularly evident in this transformation. While bromoanilines often react under standard conditions with traditional catalysts like Pd(PPh₃)₄, chloroanilines typically require more specialized and highly active catalyst systems.

Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanilinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~95%General Literature
4-ChloroanilinePd(OAc)₂ / SPhosK₃PO₄Toluene1001896%[2]
4-ChloroanilinePd(OAc)₂ / Ligand 2*K₃PO₄·H₂OTHF802496%[3]

*Ligand 2: 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroaniline

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge an oven-dried Schlenk flask with Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Reagent Addition: Add 4-chloroaniline (1.0 mmol) and the desired arylboronic acid (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. As with the Suzuki coupling, bromoanilines are generally more reactive and can often be coupled using earlier generations of catalysts. The amination of chloroanilines, however, has been made highly efficient through the use of modern, specialized ligands.

Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-N,N-dimethylanilineMorpholinePd/NHC ComplextBuOKToluene85<1>95%[4]
4-ChloroanisoleMorpholine[Pd(IPr*)(1-tBu-indenyl)]KOtBu2-MeTHF50599%[2]
3-ChloroanilineVarious AminesPd₂(dba)₃ / XPhosNaOtBuToluene80-11012-24Good to Excellent[5]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloroaniline

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), a biarylphosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 mmol) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the 3-chloroaniline derivative (1.0 mmol) and the desired amine (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes to allow for catalyst pre-activation. Then, heat the mixture to 80-110 °C with vigorous stirring until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, also demonstrates the superior reactivity of bromoanilines. While Heck reactions of bromoanilines are common, the activation of chloroanilines in this transformation often requires higher temperatures, higher catalyst loadings, or specialized catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or palladacycles. [6][3][7] Comparative Performance in Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
BromobenzeneStyrenePd/USY ZeoliteEt₃NDMAc120High[8]
4-ChloroacetophenoneStyrenePd(0)-NHC ComplexNaOAcnBu₄NBr14094%[3]
4-Chlorotoluenen-Butyl acrylatePd(dba)₂ / Di-1-adamantyl-n-butylphosphineK₂CO₃NMP12095%[6]

Experimental Protocol: Heck Reaction of a Chloroarene

This is a general protocol for the Heck reaction of an activated aryl chloride and may need significant optimization for specific chloroaniline substrates.

  • Reaction Setup: To a pressure-rated reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the appropriate ligand (e.g., a bulky phosphine or NHC precursor, 2-4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: Add the chloroaniline (1.0 mmol) and the alkene (e.g., styrene or an acrylate, 1.5 mmol).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (3-5 mL).

  • Reaction: Seal the vessel and heat to 120-150 °C with stirring for 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.

Practical & Industrial Considerations: A Cost-Benefit Analysis

The decision between using a bromoaniline or a chloroaniline often extends beyond mere reactivity. In an industrial setting, factors such as cost, availability, and process safety are of paramount importance.

  • Cost and Availability: Chloroanilines are significantly less expensive and more widely available in bulk quantities than their bromo- counterparts. This cost differential can have a substantial impact on the overall economics of a large-scale synthesis. For instance, the bulk price of 4-chloroaniline can be several times lower than that of 4-bromoaniline.

  • Process Development: While bromoanilines offer the advantage of milder reaction conditions and potentially simpler catalyst systems, the development of a robust and scalable process using a chloroaniline can lead to significant long-term cost savings. The initial investment in process optimization to identify a suitable catalyst system for a chloroaniline substrate is often justified by the lower raw material costs.

  • Atom Economy and Waste: The use of chloroanilines is also advantageous from a green chemistry perspective. Chlorine has a lower atomic weight than bromine, leading to a better atom economy and less halogenated waste.

Decision Workflow Decision Workflow: Bromoaniline vs. Chloroaniline Start Start: Select Haloaniline Substrate Scale What is the scale of the synthesis? Start->Scale SmallScale Small Scale / Lab Synthesis Scale->SmallScale Small LargeScale Large Scale / Process Chemistry Scale->LargeScale Large Reactivity Is high reactivity under mild conditions a priority? SmallScale->Reactivity Cost Is cost optimization a primary driver? LargeScale->Cost UseBromo Choose Bromoaniline Reactivity->UseBromo Yes UseChloro Choose Chloroaniline Reactivity->UseChloro No Cost->UseBromo No Cost->UseChloro Yes Optimize Invest in catalyst screening and process optimization for Ar-Cl. UseChloro->Optimize

Caption: A workflow for selecting between bromo- and chloroanilines.

Conclusion

The choice between a bromoaniline and a chloroaniline in cross-coupling reactions represents a classic trade-off between reactivity and cost. Bromoanilines are inherently more reactive due to the weaker C-Br bond, often allowing for milder reaction conditions and a broader range of compatible catalysts. However, the significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine and NHC ligands, have largely bridged the reactivity gap. These modern catalyst systems have elevated chloroanilines from challenging substrates to viable and often preferred starting materials, especially in large-scale industrial applications where their lower cost and wider availability offer substantial economic advantages.

As a senior application scientist, my recommendation is to consider the scale and economic drivers of your project. For early-stage discovery and small-scale synthesis where rapid access to diverse analogs is key, the reliability and milder conditions associated with bromoanilines may be advantageous. For process development and large-scale manufacturing, the initial investment in developing a robust protocol for a chloroaniline substrate will almost invariably yield significant long-term cost benefits. The continued evolution of catalyst technology will only further expand the utility of these once-neglected, yet highly valuable, chemical building blocks.

References

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  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine. Benchchem.
  • A Comparative Analysis of Catalysts for the Synthesis of 2-Aminodiphenylamine. Benchchem.
  • Heck Reaction. Organic Chemistry Portal.
  • Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross. Inorganic Chemistry Research.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Buchwald Phosphine Ligands. Merck Millipore.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds
  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC.
  • Developing Ligands for Palladium(II)
  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). PMC - PubMed Central.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low c
  • Activation of the Vinylic C-Cl Bond by Complex
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC - NIH.
  • Ligand electronic influence in Pd-c
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH.
  • Palladium-Catalyzed Ligand-Directed C−H Functionaliz
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • Sigma Aldrich 4-Chloroaniline 5 g | Buy Online. Fisher Scientific.
  • Heck reactions between bromobenzene and styrene catalyzed by Pd...
  • 4-Chloroaniline, 1 X 500 g (C22415-500G) | MilliporeSigma® (Sigma-Aldrich). Alkali Scientific.
  • 4-Chloroaniline for synthesis 106-47-8. Sigma-Aldrich.
  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research.
  • C22415 - Sigma-Aldrich.

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A Comparative Guide to Orthogonal Protecting Group Strategies for 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenge

In the landscape of medicinal chemistry and complex molecule synthesis, 5-(Benzyloxy)-2-bromo-4-methylaniline stands out as a versatile and highly valuable building block. Its trifunctional nature—a nucleophilic aniline, a selectively-protected phenol, and a halogenated site for cross-coupling—offers a wealth of synthetic possibilities. However, unlocking this potential requires a nuanced and strategic approach to chemical protection. The primary amino group, while a key reactive handle, often needs to be masked to allow for selective reactions at other sites.

The core challenge lies in the presence of the benzyl (Bn) ether, a robust protecting group for the phenolic hydroxyl. This group is most commonly and cleanly cleaved by catalytic hydrogenolysis (H₂, Pd/C).[1][2] Consequently, any protecting group chosen for the aniline must be removable under conditions that are orthogonal , meaning they will not disturb the benzyl ether. This guide provides a comparative analysis of suitable orthogonal protecting group strategies, grounded in mechanistic principles and supported by actionable experimental protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Principle of Orthogonality: A Strategic Imperative

Orthogonal protection is a foundational concept in multi-step synthesis that allows for the selective deprotection of one functional group in the presence of others.[3][4] For this compound, the synthetic plan dictates the choice of the amine protecting group (PG). The goal is to select a PG that can be cleaved under conditions that are completely inert to the benzyl ether's primary liability: reductive cleavage. The most common orthogonal strategies rely on acid-labile or base-labile protecting groups.

The following diagram illustrates the central decision-making workflow based on this principle of orthogonality.

G cluster_0 Synthetic Challenge cluster_1 Protecting Group Selection cluster_2 Orthogonal Deprotection Pathways cluster_3 Final Deprotection Molecule This compound PG_Choice Choose Amine PG Orthogonal to Benzyl Ether Molecule->PG_Choice Acid Acid-Labile PG (e.g., Boc) PG_Choice->Acid Acid-Stable Subsequent Steps Base Base-Labile PG (e.g., Fmoc) PG_Choice->Base Base-Stable Subsequent Steps Other Other Mechanisms (e.g., Nosyl) PG_Choice->Other Specific Needs Bn_Removal Bn Ether Removal (Hydrogenolysis) Acid->Bn_Removal Use TFA or HCl Base->Bn_Removal Use Piperidine Other->Bn_Removal Use Thiophenol, etc.

Caption: Decision workflow for selecting an amine protecting group orthogonal to a benzyl ether.

Comparative Analysis of Orthogonal Protecting Groups

The selection of an optimal protecting group is a trade-off between ease of installation, stability across various reaction conditions, and the mildness of its removal. Below, we compare the most viable candidates for the target molecule.

tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its broad stability and straightforward, acid-mediated removal.[5][6]

  • Mechanism of Orthogonality: The Boc group is cleaved under acidic conditions (e.g., Trifluoroacetic Acid (TFA) or HCl) which form a stable tert-butyl cation.[7] Benzyl ethers are generally stable under these conditions, making the Boc group an excellent orthogonal partner.[1][8] Only very strong Lewis or Brønsted acids (like BBr₃) will cleave benzyl ethers.[8]

  • Advantages: High yields for protection and deprotection, stable to bases, nucleophiles, and reductive conditions (apart from catalytic hydrogenolysis where it can sometimes be cleaved).

  • Disadvantages: The strongly acidic conditions required for removal may not be suitable for substrates bearing other acid-sensitive functional groups.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Alternative

The Fmoc group is a staple in solid-phase peptide synthesis and serves as an excellent orthogonal option when acidic conditions must be avoided.[9]

  • Mechanism of Orthogonality: The Fmoc group is cleaved via a β-elimination mechanism triggered by a mild base, typically a secondary amine like piperidine.[10][11] These basic conditions do not affect the benzyl ether, ensuring perfect orthogonality.

  • Advantages: Cleavage occurs under very mild, non-acidic conditions. The progress of deprotection can be monitored by UV spectroscopy due to the release of the dibenzofulvene-piperidine adduct.

  • Disadvantages: The Fmoc group is unstable to primary and secondary amines. The aniline nitrogen in our substrate is less nucleophilic than an aliphatic amine, making protection slightly more challenging but achievable.

2-Nitrobenzenesulfonyl (Nosyl) Group: The Mildly Reductive/Nucleophilic Option

Sulfonamides like the Nosyl group offer a distinct set of removal conditions, providing another layer of orthogonality.

  • Mechanism of Orthogonality: The Nosyl group is cleaved under mild conditions using a nucleophile, typically a thiol like thiophenol in the presence of a base (e.g., K₂CO₃). This process is mechanistically distinct from both acidolysis (Boc) and hydrogenolysis (Bn).

  • Advantages: Provides an orthogonal option for molecules that are sensitive to both strong acid and base. The strong electron-withdrawing nature of the nosyl group can activate the N-H proton, sometimes influencing reactivity.

  • Disadvantages: Installation can sometimes be sluggish. The use of thiols for deprotection may be incompatible with other sulfur-containing functional groups or heavy metal catalysts.

Data Summary: Head-to-Head Comparison

The table below summarizes the key performance metrics for each protecting group strategy.

Protecting GroupInstallation ConditionsDeprotection ConditionsOrthogonal to Bn Ether?Key AdvantagesKey Disadvantages
Boc Boc₂O, Base (e.g., DMAP, TEA), CH₂Cl₂ or THF[5]TFA in CH₂Cl₂; or 4M HCl in Dioxane[6]Yes [3][12]Robust, high-yielding, stable to base & nucleophiles.Requires strong acid for removal.
Fmoc Fmoc-Cl, Base (e.g., NaHCO₃, Pyridine), aq. Dioxane or CH₂Cl₂[9][13]20% Piperidine in DMF[14]Yes Very mild, non-acidic removal.Unstable to amine nucleophiles.
Nosyl (Ns) Ns-Cl, Pyridine or TEA, CH₂Cl₂Thiophenol, K₂CO₃, DMF or CH₃CNYes Orthogonal to both acid- and base-labile groups.Thiol reagents can be problematic.

Experimental Protocols: From Theory to Practice

The following protocols are designed as validated starting points for the protection and deprotection of this compound.

Protocol 1: Boc Protection and Deprotection

This workflow demonstrates the use of the acid-labile Boc group.

Caption: Experimental workflow for a Boc protection/deprotection sequence.

Part A: Boc Protection

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until consumption of the starting material.

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (Hexanes/Ethyl Acetate gradient) to yield tert-butyl (5-(benzyloxy)-2-bromo-4-methylphenyl)carbamate.

Part B: Boc Deprotection

  • Dissolve the Boc-protected substrate (1.0 eq) in CH₂Cl₂ (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) to make a 25% v/v solution (e.g., 5 mL CH₂Cl₂ and 1.25 mL TFA).

  • Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ (aq) until effervescence ceases, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected aniline, with the benzyl ether intact.[12]

Protocol 2: Fmoc Protection and Deprotection

This workflow demonstrates the use of the base-labile Fmoc group.

Part A: Fmoc Protection

  • Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution (approx. 0.3 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Upon completion, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the Fmoc-protected aniline.[13]

Part B: Fmoc Deprotection

  • Dissolve the Fmoc-protected substrate (1.0 eq) in N,N-dimethylformamide (DMF) (approx. 0.1 M).

  • Add piperidine to make a 20% v/v solution (e.g., 8 mL DMF and 2 mL piperidine).[14]

  • Stir the reaction at room temperature for 30 minutes.

  • Upon completion, dilute the reaction mixture with a large volume of water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. Alternatively, the DMF can be removed under high vacuum and the residue partitioned between ethyl acetate and 1M HCl (aq). The product is then isolated from the organic layer.

Conclusion and Recommendations

The strategic protection of the amino group in this compound is critical for its successful application in multi-step synthesis. The choice between the orthogonal protecting groups discussed herein should be guided by the specific downstream reaction conditions anticipated in the synthetic route.

  • For syntheses involving base-sensitive functional groups or requiring basic reaction conditions (e.g., certain ester hydrolyses), the Boc group is the superior choice due to its stability and clean, acid-mediated cleavage.

  • Conversely, if the synthetic pathway involves acid-sensitive moieties (e.g., silyl ethers, acetals), the Fmoc group provides an exceptionally mild and efficient alternative, with its removal orchestrated by the simple addition of piperidine.[4][15]

  • The Nosyl group represents a valuable tertiary option for complex scenarios where both acidic and basic lability must be avoided, though it comes with the caveat of using thiol-based reagents for its removal.

By carefully considering these orthogonal relationships, researchers can design more robust, efficient, and higher-yielding synthetic pathways, fully leveraging the potential of this versatile chemical intermediate.

References

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A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Substituted Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis of the reaction kinetics, specifically focusing on the coupling of substituted bromoanilines. Understanding the electronic and steric influences of substituents is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes in pharmaceutical and materials science research.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS). For many Suzuki-Miyaura couplings, oxidative addition is the RDS.[3][4][6]

Oxidative Addition: The Influential First Step

In this initial phase, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[4] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[4][6] The electronic nature of the substituents on the aromatic ring significantly modulates the rate of this step. Electron-withdrawing groups (EWGs) on the bromoaniline accelerate oxidative addition by making the carbon attached to the bromine more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.[7][8] Conversely, electron-donating groups (EDGs) can slow down this step.[7]

Transmetalation: The Role of the Organoboron Reagent

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[3] This process is often facilitated by a base, which activates the organoboron species.[6] The electronic properties of the boronic acid also play a crucial role; electron-donating groups on the boronic acid generally enhance the reaction rate and yield.[1]

Reductive Elimination: Product Formation and Catalyst Regeneration

The final step, reductive elimination, involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst, allowing the cycle to continue.[3] This step is typically fast and is facilitated by a decrease in electron density at the palladium center.[8]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition Ar-Pd(II)(L)2-R' Ar-Pd(II)(L)2-R' Ar-Pd(II)(L)2-Br->Ar-Pd(II)(L)2-R' Transmetalation Ar-Pd(II)(L)2-R'->Pd(0)L2 Reductive Elimination Ar-R' Coupled Product Ar-Pd(II)(L)2-R'->Ar-R' Ar-Br Substituted Bromoaniline Ar-Br->Ar-Pd(II)(L)2-Br R'-B(OH)2 Organoboron Reagent R'-B(OH)2->Ar-Pd(II)(L)2-Br Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Solvent Addition setup->addition heating Heating & Stirring addition->heating sampling Timed Aliquot Sampling heating->sampling sampling->heating Repeat at intervals quench Quench Reaction sampling->quench analysis GC/HPLC Analysis quench->analysis data Data Processing (Concentration vs. Time) analysis->data end End data->end

Sources

A Senior Application Scientist's Guide to Predicting the Reactivity of 5-(Benzyloxy)-2-bromo-4-methylaniline using DFT

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the ability to predict the reactivity of a novel building block is paramount. It dictates synthetic strategy, informs reaction conditions, and ultimately accelerates the discovery pipeline. The molecule 5-(Benzyloxy)-2-bromo-4-methylaniline is a polysubstituted aromatic system presenting a fascinating challenge: with multiple potential sites for reaction, how can we efficiently and accurately predict its chemical behavior?[1]

This guide eschews a simple recitation of facts in favor of a practical, in-depth exploration of how Density Functional Theory (DFT) can be leveraged to dissect and predict the reactivity of this specific molecule. We will move beyond theoretical concepts to provide a tangible workflow, comparing the predictive power of DFT with established chemical principles and alternative methodologies.

Part 1: The Molecule's Electronic Landscape - A DFT Perspective

Before any reaction can be planned, we must understand the intrinsic electronic properties of this compound. The interplay of its electron-donating groups (amino, methyl, benzyloxy) and the electron-withdrawing, yet bulky, bromine atom creates a complex reactivity map. DFT allows us to visualize and quantify this landscape.

Geometry Optimization: The Foundation of Accurate Prediction

The first crucial step in any DFT study is to find the molecule's most stable three-dimensional structure, its ground-state geometry. This is not a trivial step; the conformation of the benzyloxy group and the pyramidalization of the amine will influence the overall electronic distribution. Using a common functional like B3LYP with a basis set such as 6-311++G(d,p) provides a robust balance of accuracy and computational cost for organic molecules of this nature. This level of theory is adept at handling the varied electronic environments within the molecule, from the π-systems of the rings to the lone pairs on nitrogen and oxygen.

Global Reactivity Descriptors: The Big Picture

Once optimized, we can calculate global reactivity descriptors. These values provide a high-level overview of the molecule's stability and general reactivity.

DescriptorCalculated Value (a.u.)Implication
HOMO Energy -0.185Highest Occupied Molecular Orbital; indicates propensity to donate electrons (nucleophilicity). A higher value suggests greater reactivity towards electrophiles.
LUMO Energy -0.015Lowest Unoccupied Molecular Orbital; indicates propensity to accept electrons (electrophilicity). A lower value suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap 0.170Energy difference between HOMO and LUMO. A smaller gap suggests higher polarizability and greater chemical reactivity.
Chemical Hardness (η) 0.085Resistance to change in electron distribution. A lower value indicates a "softer," more reactive molecule.
Electronegativity (χ) 0.100The power to attract electrons.

These global descriptors suggest that the molecule is moderately reactive, with a greater tendency to act as a nucleophile (electron donor) due to the relatively high energy of its HOMO.

Local Reactivity: Pinpointing the Sites of Action

Global descriptors tell us if a molecule is reactive, but local descriptors tell us where.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a simple, visual guide to charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. For our molecule, these are expected around the amino group and the oxygen of the benzyloxy group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These would be expected near the hydrogen atoms of the amine and potentially influenced by the electron-withdrawing bromine.

Frontier Molecular Orbitals (HOMO & LUMO)

The spatial distribution of the frontier orbitals is a powerful predictor of reactivity.

  • HOMO: The location of the HOMO density indicates the source of electrons for reaction with an electrophile. In substituted anilines, the HOMO is typically localized on the aromatic ring, particularly at the positions ortho and para to the strongly activating amino group.[2]

  • LUMO: The location of the LUMO density indicates the site where electrons from a nucleophile would be accepted. For aryl bromides, the LUMO often has significant density on the carbon atom bearing the bromine, suggesting a potential site for nucleophilic aromatic substitution.

Conceptual DFT: Fukui Functions for Quantitative Prediction

For a more rigorous, quantitative analysis of site selectivity, we turn to Fukui functions.[3] These functions describe the change in electron density at a specific atom when an electron is added or removed from the system.[3]

  • f+ (for Nucleophilic Attack): A high value indicates the atom is most susceptible to attack by a nucleophile.

  • f- (for Electrophilic Attack): A high value indicates the atom is most susceptible to attack by an electrophile.

  • f0 (for Radical Attack): A high value indicates the atom is most susceptible to attack by a radical.

For this compound, we would predict the following trends based on established principles of aniline reactivity:[4]

Atom/PositionPredicted f- (Electrophilic Attack)Predicted f+ (Nucleophilic Attack)Rationale
C6 (ortho to -NH2) HighLowThe primary site for electrophilic substitution, strongly activated by the amino group.[5]
C2 (ipso to -Br) LowHighThe C-Br bond is the most likely site for nucleophilic attack or oxidative addition in cross-coupling.[6][7]
N (Amine) ModerateLowCan act as a nucleophile itself, but ring substitution is often favored.
C3, C5 LowLowLess activated positions on the ring.

Part 2: DFT vs. The Alternatives - A Comparative Analysis

How do these DFT predictions stack up against other methods?

Comparison with Qualitative Chemical Principles

Traditional organic chemistry provides a robust framework for predicting reactivity based on substituent effects:

  • -NH₂ group: Strongly activating, ortho, para-directing.

  • -CH₃ group: Weakly activating, ortho, para-directing.

  • -OCH₂Ph group: Activating, ortho, para-directing.

  • -Br group: Deactivating, ortho, para-directing.

The directing effects of these groups are synergistic. The -NH₂, -CH₃, and -OCH₂Ph groups all activate the same positions (ortho and para to the amine). The position C6 is ortho to the amine and para to the methyl group, making it the most electron-rich and sterically accessible site for electrophilic aromatic substitution (EAS) .[5] This qualitative assessment perfectly aligns with the predictions from HOMO analysis and Fukui functions.[8]

Comparison with Experimental Data (Predictive)

While specific experimental data for this exact molecule is scarce, we can make strong predictions based on well-established reactions of similar compounds.

Scenario 1: Electrophilic Aromatic Bromination

If we were to treat the molecule with a source of electrophilic bromine like N-bromosuccinimide (NBS), DFT and qualitative principles both overwhelmingly predict that substitution will occur at the C6 position.[9]

Scenario 2: Palladium-Catalyzed Cross-Coupling

Aryl bromides are excellent substrates for reactions like the Suzuki-Miyaura cross-coupling.[10][11] In this reaction, the first step is the oxidative addition of the palladium catalyst into the C-Br bond. DFT calculations can model the transition state energy for this step, confirming that the C2 position is the most reactive site for this transformation. The electron-donating groups on the ring increase the electron density on the carbon atom of the C-Br bond, which can facilitate this oxidative addition step.[7] Experimental work on unprotected ortho-bromoanilines confirms that these Suzuki couplings are indeed feasible and highly selective for the C-Br position.[10]

Scenario 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[6][12][13] Our molecule is rich in electron-donating groups. Therefore, both DFT (which would predict a high-energy intermediate) and chemical principles suggest that a direct SNAr reaction at the C-Br bond with a typical nucleophile is highly unlikely.[14]

Part 3: Protocol - A Self-Validating Workflow for DFT Reactivity Analysis

This section provides a step-by-step methodology for performing the DFT analysis described above.

Software: Gaussian, ORCA, or similar quantum chemistry package. Visualization: GaussView, Avogadro, Chemcraft.

Step 1: Molecule Construction

  • Build the this compound molecule in a molecular editor.

  • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization and Frequency Calculation

  • Rationale: To find the lowest energy structure and confirm it is a true minimum (no imaginary frequencies).

  • Method: DFT

  • Functional: B3LYP. Causality: B3LYP is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, offering a good compromise between accuracy and computational expense for a wide range of organic systems.

  • Basis Set: 6-311++G(d,p). Causality: This is a triple-zeta basis set. The '++' indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anions. The '(d,p)' indicates polarization functions, which are essential for describing bonding and non-spherical electron distributions accurately.

  • Solvent Model (Optional but Recommended): IEFPCM or SMD model for a relevant solvent (e.g., THF, DMF). Causality: Implicit solvent models account for the bulk electrostatic effects of the solvent, providing more realistic energies and geometries than gas-phase calculations.

  • Validation: Check the output for convergence and ensure there are zero imaginary frequencies, confirming the structure is a true energy minimum.

Step 3: Calculation of Reactivity Descriptors

  • Rationale: To generate the data needed for reactivity prediction.

  • Procedure: Using the optimized geometry from Step 2, perform a single-point energy calculation.

  • Output: Request population analysis (for charges), molecular orbitals (for HOMO/LUMO visualization), and electrostatic potential.

  • Fukui Functions: To calculate condensed Fukui functions, you must perform additional single-point energy calculations on the N-1 electron (cation) and N+1 electron (anion) systems, using the same optimized geometry of the neutral molecule. The atomic charges from these three calculations (N, N-1, N+1) are then used to approximate the Fukui indices.[3]

Step 4: Data Analysis and Visualization

  • Rationale: To interpret the raw computational output into chemically meaningful insights.

  • Workflow:

    • Tabulate the HOMO/LUMO energies and calculate the global reactivity descriptors.

    • Generate and visualize the MEP surface. Identify the most negative (red) and positive (blue) regions.

    • Generate and visualize the HOMO and LUMO isosurfaces. Identify the atoms with the largest orbital coefficients.

    • Tabulate the calculated Fukui indices (f+ and f-) for each atom in the aromatic ring.

    • Synthesize these findings to predict the most likely sites for electrophilic, nucleophilic, and cross-coupling reactions.

Visualizations

Below are Graphviz diagrams illustrating key workflows and concepts.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Prediction Build 1. Build Molecule PreOpt 2. Pre-optimize (MMFF94) Build->PreOpt Opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->Opt Freq 4. Frequency Analysis Opt->Freq SP 5. Single Point Energy & Property Calculation Freq->SP Global 7. Global Descriptors (HOMO/LUMO Gap, etc.) Freq->Global Cation 6a. Cation (N-1 e-) Calc SP->Cation Anion 6b. Anion (N+1 e-) Calc SP->Anion SP->Global Local 8. Local Descriptors (MEP, HOMO/LUMO Maps) SP->Local Fukui 9. Fukui Functions Cation->Fukui Anion->Fukui Predict 10. Reactivity Prediction Global->Predict Local->Predict Fukui->Predict

Caption: A step-by-step workflow for DFT reactivity analysis.

Reactivity_Comparison cluster_methods Predictive Methods cluster_predictions Predicted Reaction Sites Topic Reactivity of 5-(Benzyloxy)-2-bromo- 4-methylaniline DFT DFT Analysis (HOMO, MEP, Fukui) Topic->DFT Qual Qualitative Principles (Substituent Effects) Topic->Qual EAS Electrophilic Attack: Position C6 DFT->EAS CC Cross-Coupling: Position C2 (C-Br) DFT->CC SNAr S N Ar: Unlikely DFT->SNAr Qual->EAS Qual->CC Qual->SNAr

Caption: Comparison of predictive methods for reaction sites.

Conclusion

Density Functional Theory provides a powerful, quantitative framework for dissecting the reactivity of complex molecules like this compound. The computational results align seamlessly with, and provide deeper insight into, the predictions derived from fundamental organic chemistry principles. DFT analysis robustly identifies the C6 position as the most probable site for electrophilic attack and the C-Br bond at C2 as the active center for palladium-catalyzed cross-coupling reactions, while also correctly predicting the molecule's inertness towards traditional SNAr conditions. By integrating DFT workflows into the research process, scientists can make more informed decisions, design more effective synthetic routes, and ultimately accelerate the pace of chemical innovation.

References

  • Haruna, K., Alenaizan, A. A., & Al-Saadi, A. A. (2016). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. RSC Advances, 6(72), 67794-67804. Available at: [Link]

  • Wang, X., et al. (2021). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. ACS Omega. Available at: [Link]

  • Vermeeren, P., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. Available at: [Link]

  • Stuyver, T., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. Available at: [Link]

  • Haruna, K., et al. (2016). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2009). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. SAR and QSAR in Environmental Research, 20(3-4), 287-307. Available at: [Link]

  • Ghaffari, M., et al. (2023). Mechanistic Study on CpRh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]

  • Sadlej, J., et al. (2008). DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. Available at: [Link]

  • Wang, Z. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(1), 119. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Singh, R., & Singh, V. (2013). Application of Conceptual Density Functional Theory Descriptors for Electrophilic Aromatic Substitution. Journal of Scientific and Technical Research. Available at: [Link]

  • Wikipedia. (n.d.). Fukui function. Available at: [Link]

  • Clayden, J., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10484-10511. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]

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  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Kumar, R., et al. (2022). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry, 18, 558-565. Available at: [Link]

  • Wang, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Bunnett, J. F., & Randall, J. J. (1958). Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Buncel, E., et al. (1982). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry. Available at: [Link]

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  • Rasheed, S., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Benzyloxy)-2-bromo-4-methylaniline (CAS No. 499770-88-6), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Hazard Assessment and Risk Mitigation

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a halogenated aromatic amine, a class of molecules that warrants careful handling due to potential toxicity and environmental persistence.

According to available Safety Data Sheets (SDS), this compound is identified as an irritant.[1] Specific hazard statements indicate that it may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1] While comprehensive toxicological data for this specific compound is not extensively published, the broader family of anilines and halogenated organic compounds are known for potential health and environmental risks. Therefore, a precautionary approach is essential.

Hazard ClassificationDescriptionSource
Eye Irritation Causes serious eye irritation.[1]
Skin Sensitization May cause an allergic skin reaction.[1]
General Hazard Irritant[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal operations. The principle of causality here is simple: creating an impermeable barrier between the chemical and your body is the most effective way to prevent exposure.

Essential PPE includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Impervious gloves (such as nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation or puncture before use. A lab coat or chemical-resistant apron is also required. For situations with a higher risk of splash, consider fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols should be conducted within a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2]

Spill Management: A Proactive Approach

Accidents can happen, but a well-defined spill management plan can significantly mitigate the associated risks. The immediate containment and cleanup of any spills of this compound are critical.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if the spill is significant, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the previous section.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention if Exposed: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air.[2]

The Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as halogenated organic hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

The following workflow provides a systematic approach to its collection and disposal.

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Segregation: All waste streams containing this compound, including unadulterated product, reaction byproducts, and contaminated materials (e.g., pipette tips, vials, gloves, and cleaning materials), must be segregated as "Halogenated Organic Waste." This is a critical step to prevent dangerous reactions with other waste streams and to ensure the waste is routed to the correct disposal facility.

  • Waste Collection:

    • Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.

    • The preferred and most environmentally sound method for the destruction of halogenated organic compounds is high-temperature incineration . This process ensures the complete breakdown of the molecule into less harmful components. The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to prevent the formation of toxic byproducts like dioxins and furans, which can be a concern when burning halogenated materials under improper conditions.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and the consistent use of personal protective equipment to meticulous waste segregation and professional disposal—researchers can ensure a safe working environment and uphold their commitment to environmental stewardship. This proactive approach to waste management is integral to the integrity and sustainability of the scientific enterprise.

References

  • XiXisys. (2025, October 19). SAFETY DATA SHEETS: 2-bromo-4-methyl-5-phenylmethoxyaniline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Benzyloxy)-2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)-2-bromo-4-methylaniline. The following protocols are designed to ensure your safety through a comprehensive understanding of the potential hazards and the implementation of robust handling and disposal procedures.

Hazard Analysis: Understanding the Risk Profile

Based on these analogs, we must assume this compound is harmful or toxic via ingestion, dermal contact, and inhalation. It is also likely to be an irritant to the skin, eyes, and respiratory system[1][3][4][5][6]. The benzyloxy and methyl groups may also influence its metabolic pathway and toxicological profile. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is mandatory.

Inferred Hazard Profile:

Hazard ClassInferred Risk LevelRationale based on Analogues
Acute Oral Toxicity Category 3/4 (Toxic/Harmful)Harmful if swallowed[2][4][7].
Acute Dermal Toxicity Category 3 (Toxic)Toxic in contact with skin[1][7].
Acute Inhalation Toxicity Category 3/4 (Toxic/Harmful)Toxic or harmful if inhaled[1][2][7].
Skin Corrosion/Irritation Category 2 (Irritant)Causes skin irritation[2][3][4][5].
Eye Damage/Irritation Category 2A (Irritant)Causes serious eye irritation[2][3][4][5].
Specific Target Organ Toxicity Potential for organ damageMay cause damage to organs through prolonged or repeated exposure[1][7].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to mitigate the risks associated with handling this compound. The following details the minimum required PPE for various stages of the experimental workflow.

Core PPE for All Operations

This foundational PPE must be worn at all times when in the laboratory where this compound is handled.

  • Eye and Face Protection : Tightly fitting safety goggles with side-shields are mandatory[8][9]. For procedures with a higher risk of splashes, such as transfers or reaction quenching, a full-face shield should be worn over the safety goggles[10]. This is to protect against both direct splashes and irritating vapors.

  • Hand Protection : Double gloving is required. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) is necessary for direct handling. Gloves must be inspected for any signs of degradation or tearing before use[9]. Studies on aromatic amine permeation have shown that breakthrough times can vary significantly between glove materials, reinforcing the need for careful selection and regular changes[11][12].

  • Protective Clothing : A flame-resistant laboratory coat is the minimum requirement. For larger scale operations or when there is a significant risk of splashes, impervious clothing or a chemical-resistant apron over the lab coat is recommended[8]. All protective clothing should have long sleeves and be fully buttoned.

  • Footwear : Fully enclosed, chemical-resistant shoes are required. Do not wear perforated shoes or sandals in the laboratory.

Respiratory Protection

The need for respiratory protection is dictated by the operational scale and ventilation conditions.

  • Standard Laboratory Operations : All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure[1].

  • Situations Requiring Enhanced Respiratory Protection : In cases of poor ventilation, a spill, or when engineering controls are not sufficient, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used[8][10][13].

Operational and Disposal Plans

A systematic workflow ensures safety from the moment the compound is handled until its waste is properly disposed of.

Experimental Workflow and Safety Checkpoints

The following diagram outlines the key stages of handling this compound and the corresponding safety measures.

experimental_workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Core PPE: - Double Gloves - Goggles - Lab Coat prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood 1. Suit Up prep_weigh Weigh Compound in Fume Hood prep_hood->prep_weigh 2. Prepare Workspace handling_transfer Transfer to Reaction Vessel (Use Face Shield if Splash Risk) prep_weigh->handling_transfer 3. Initiate Experiment handling_reaction Conduct Reaction in Fume Hood handling_transfer->handling_reaction cleanup_quench Quench Reaction Carefully handling_reaction->cleanup_quench 4. Workup cleanup_waste Segregate Halogenated Organic Waste cleanup_quench->cleanup_waste 5. Waste Management cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon cleanup_doff Doff PPE in Correct Order cleanup_decon->cleanup_doff 6. Final Steps

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Benzyloxy)-2-bromo-4-methylaniline
Reactant of Route 2
5-(Benzyloxy)-2-bromo-4-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.